Product packaging for 4-(Cyclohexyloxy)aniline(Cat. No.:CAS No. 39905-48-1)

4-(Cyclohexyloxy)aniline

Cat. No.: B1587980
CAS No.: 39905-48-1
M. Wt: 191.27 g/mol
InChI Key: SNTDJOBXSWWDSN-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)aniline (CAS 39905-48-1) is an aromatic amine compound with the molecular formula C 12 H 17 NO and a molecular weight of 191.27 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and pharmaceutical research, primarily used in the development and synthesis of Active Pharmaceutical Ingredients (APIs) . Its structure, featuring both an aniline and a cyclohexyloxy group, makes it a crucial intermediate for constructing more complex molecules. This compound has demonstrated significant utility in medicinal chemistry. Research literature shows its application as a precursor in the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors, which are investigated for their potential in treating hypertension and inflammatory conditions . Furthermore, derivatives of this compound have been explored in the development of compounds targeting cyclin-dependent kinases, pointing to its relevance in oncological research . The physical properties of this compound include a boiling point of 329.6±15.0 °C and a flash point of 158.1±13.6 °C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is supplied with a typical purity of >97%, verified by analytical techniques including NMR and HPLC .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1587980 4-(Cyclohexyloxy)aniline CAS No. 39905-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDJOBXSWWDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388607
Record name 4-(cyclohexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39905-48-1
Record name 4-(cyclohexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cyclohexyloxy)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-(Cyclohexyloxy)aniline. As a member of the alkoxy aniline family, this compound holds significant interest for researchers in medicinal chemistry and materials science. This document consolidates available data on its spectral characteristics, potential synthetic routes, and safety considerations, offering a valuable resource for professionals in drug discovery and development.

Introduction

This compound is an aromatic amine characterized by a cyclohexyl ether linkage at the para position of the aniline ring. This structural motif, combining a flexible, lipophilic cycloalkyl group with a reactive aniline core, makes it an intriguing building block in organic synthesis. Aniline derivatives are well-established pharmacophores, and the introduction of an alkoxy group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. This guide aims to provide a detailed exploration of the key technical aspects of this compound, from its fundamental properties to its potential as a scaffold in the development of novel therapeutics.

Chemical Structure and Properties

The structure of this compound features a central benzene ring substituted with an amino group (-NH2) and a cyclohexyloxy group (-O-C6H11).

graph "4-Cyclohexyloxyaniline_Structure" { layout=neato; node [shape=plaintext]; "C1" [label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "C5" [label=""]; "C6" [label=""]; "N" [label="NH₂"]; "O" [label="O"]; "C7" [label=""]; "C8" [label=""]; "C9" [label=""]; "C10" [label=""]; "C11" [label=""]; "C12" [label=""];

}

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance Liquid (at room temperature)[2]
CAS Number 39905-48-1
SMILES C1CCC(CC1)OC2=CC=C(C=C2)N[1]
InChIKey SNTDJOBXSWWDSN-UHFFFAOYSA-N[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure suggests two primary retrosynthetic approaches: Williamson ether synthesis and Buchwald-Hartwig amination.

Williamson Ether Synthesis Approach

This classical method involves the reaction of an alkoxide with a primary alkyl halide. For this compound, this would entail the reaction of 4-aminophenol with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.

graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 2: Williamson Ether Synthesis Workflow

Experimental Protocol (Hypothetical):

  • To a solution of 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Buchwald-Hartwig Amination Approach

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. In this approach, 4-cyclohexyloxybromobenzene would be reacted with an ammonia equivalent or a protected amine, followed by deprotection.

graph Buchwald_Hartwig_Amination { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 3: Buchwald-Hartwig Amination Workflow

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following interpretations are based on the analysis of its structural features and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the cyclohexyl protons, and the amine protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.2-2.0 ppm) corresponding to the methylene protons of the cyclohexyl ring. A multiplet further downfield (typically δ 4.1-4.5 ppm) would correspond to the proton on the carbon attached to the ether oxygen.

  • Amine Protons: A broad singlet (typically δ 3.5-4.5 ppm) corresponding to the -NH₂ protons. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic and cyclohexyl carbons.

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield, and the carbon attached to the nitrogen (C-N) will also be significantly shifted.

  • Cyclohexyl Carbons: Signals in the aliphatic region (typically δ 20-80 ppm). The carbon directly bonded to the ether oxygen will be the most downfield in this group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300-3500 (two bands)
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-2950
C=C (Aromatic)Stretch1500-1600
C-N (Aromatic Amine)Stretch1250-1360
C-O (Ether)Stretch1000-1300
N-H (Amine)Bend1590-1650
Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 191. Key fragmentation patterns would likely involve:

  • Loss of the cyclohexyl group: Cleavage of the C-O ether bond could lead to a fragment corresponding to the 4-aminophenoxy radical cation or the cyclohexyl cation.

  • Loss of the amino group: Fragmentation of the aniline ring.

  • Rearrangement reactions: Common in the fragmentation of ethers and anilines.

Applications in Drug Development

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, known for their ability to interact with various biological targets. The incorporation of an alkoxy group, such as cyclohexyloxy, can enhance the drug-like properties of a molecule.

Kinase Inhibitors

Many kinase inhibitors feature an aniline or substituted aniline core, which often forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase. The alkoxy substituent can occupy a hydrophobic pocket, potentially increasing potency and selectivity. Derivatives of 4-anilinoquinazolines and 4-anilinoquinolines have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[2][3] The cyclohexyloxy group in this compound could serve as a lipophilic side chain in the design of novel kinase inhibitors.

Modulating Physicochemical Properties

The cyclohexyloxy group can influence a compound's lipophilicity (logP), solubility, and metabolic stability. Strategic incorporation of such a group can be used to optimize the pharmacokinetic profile of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical building block with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, its structural analogy to other well-studied alkoxy anilines provides a strong basis for its exploration in drug discovery programs, particularly in the design of kinase inhibitors. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to 4-(Cyclohexyloxy)aniline: A Key Intermediate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Cyclohexyloxy)aniline (CAS No. 39905-48-1), a versatile chemical intermediate with significant potential in pharmaceutical research, drug development, and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth information on its chemical properties, synthesis, spectral characterization, and applications.

Core Molecular and Physical Properties

This compound is an organic compound featuring a central aniline ring substituted at the para-position with a cyclohexyloxy group. This unique combination of a flexible, alicyclic ether and an aromatic amine confers specific physicochemical properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 39905-48-1[1]
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [2]
Appearance Liquid[1]
Synonyms 4-Cyclohexyloxy-phenylamine, Benzenamine, 4-(cyclohexyloxy)-, 4-cyclohexyloxyphenylamine, 4-(cyclohexyloxy)benzenamine[1]

While some sources indicate a boiling point of 329.6°C at 760 mmHg, other physical constants such as melting point and solubility are not consistently reported in publicly available literature, suggesting the need for empirical determination in a laboratory setting.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several established organic chemistry transformations. The most common strategies involve either the reduction of a corresponding nitroaromatic precursor or the formation of the ether linkage.

Reduction of 1-(Cyclohexyloxy)-4-nitrobenzene

A prevalent and reliable method for synthesizing this compound is the reduction of the nitro group of 1-(cyclohexyloxy)-4-nitrobenzene. This precursor can be synthesized via a Williamson ether synthesis between 4-nitrophenol and a cyclohexyl halide. The subsequent reduction of the nitro group is a critical step, with several effective methods available.

Catalytic Hydrogenation: This is a clean and efficient method. The nitro compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to hydrogen gas in the presence of a metal catalyst.

  • Causality of Experimental Choices:

    • Catalyst: Palladium on carbon (Pd/C) is a common choice due to its high activity and selectivity. Platinum(IV) oxide (PtO₂) can also be used. The choice of catalyst can influence reaction time and the potential for side reactions.

    • Solvent: Ethanol is often chosen for its ability to dissolve the starting material and for its compatibility with the catalytic process.

    • Pressure and Temperature: The reaction is typically run at moderate hydrogen pressures (e.g., 50 psi) and room temperature to ensure the selective reduction of the nitro group without affecting the aromatic ring or the ether linkage.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid.

  • Causality of Experimental Choices:

    • Metal/Acid System: The tin/HCl system is effective, where tin(II) chloride is the reducing agent. This method is robust but may require a more involved workup to remove metal salts.

Workflow for Synthesis via Reduction:

References

An In-Depth Technical Guide to 4-(Cyclohexyloxy)aniline: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(cyclohexyloxy)aniline, a versatile chemical intermediate. The document navigates through its historical context, fundamental chemical properties, detailed synthetic methodologies, and its significant applications across various scientific and industrial domains. This guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into this compound.

Introduction and Historical Context

This compound, with the CAS Registry Number 39905-48-1, is an aromatic amine that has found utility in diverse fields, including the synthesis of high-performance polymers, as a key building block in medicinal chemistry, and in the development of corrosion inhibitors and liquid crystals. While the precise moment of its initial discovery and the researchers involved are not prominently documented in readily available historical records, its synthesis and applications appear in scientific literature from the latter half of the 20th century. The structural combination of a rigid aniline core with a flexible cyclohexyloxy group imparts unique properties that continue to be explored for novel applications.

The development of synthetic routes to this compound is intrinsically linked to the broader advancements in organic synthesis, particularly in the formation of ether and carbon-nitrogen bonds. The historical synthesis likely relied on classical methods, while modern approaches leverage more efficient and selective catalytic systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of new synthetic routes.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [3]
CAS Registry Number 39905-48-1[1][4]
Appearance Liquid[1]
Boiling Point 329.6 °C at 760 mmHg
Melting Point Not consistently reported[3]
Solubility Soluble in organic solvents

Synthesis of this compound: Methodologies and Mechanisms

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the ether linkage and the introduction or modification of the amino group. Two plausible and historically relevant synthetic routes are detailed below.

Route 1: Williamson Ether Synthesis followed by Reduction

This classical approach involves the formation of the ether bond via a Williamson ether synthesis, followed by the reduction of a nitro group to the desired aniline.

Workflow for Synthesis Route 1

Caption: Synthesis of this compound via Williamson ether synthesis and subsequent nitro group reduction.

Step-by-Step Experimental Protocol (Route 1):

Step 1: Synthesis of 4-Cyclohexyloxynitrobenzene

  • Reactants: 4-Nitrophenol, cyclohexyl bromide, and a base such as potassium carbonate (K₂CO₃).

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-nitrophenol in the chosen solvent, add the base (e.g., K₂CO₃) and stir.

    • Add cyclohexyl bromide to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 4-cyclohexyloxynitrobenzene.

Step 2: Reduction of 4-Cyclohexyloxynitrobenzene to this compound

  • Reactant: 4-Cyclohexyloxynitrobenzene.

  • Reducing Agent: Catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C) or a chemical reducing agent like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl).

  • Solvent: An appropriate solvent such as ethanol or ethyl acetate for catalytic hydrogenation, or concentrated hydrochloric acid for the SnCl₂ reduction.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 4-cyclohexyloxynitrobenzene in the solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or gas chromatography).

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent to yield this compound.

  • Procedure (SnCl₂ Reduction):

    • Suspend 4-cyclohexyloxynitrobenzene in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise, maintaining a controlled temperature.

    • After the addition is complete, heat the mixture.

    • Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, and remove the solvent to obtain this compound.

Route 2: Buchwald-Hartwig Amination

A more modern and often more efficient approach involves the palladium-catalyzed cross-coupling of an aryl ether with an amine source.

Workflow for Synthesis Route 2

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol (Route 2):

  • Reactants: 1-Bromo-4-(cyclohexyloxy)benzene, an ammonia surrogate (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide).

  • Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Procedure:

    • In an inert atmosphere (e.g., under argon or nitrogen), combine 1-bromo-4-(cyclohexyloxy)benzene, the palladium catalyst, the ligand, and the base in the solvent.

    • Add the ammonia surrogate to the mixture.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent.

    • If an imine was used as the ammonia source, hydrolyze the resulting imine with an acid to yield the primary aniline.

    • Purify the crude product by column chromatography.

Applications of this compound

The unique molecular structure of this compound has led to its use in several specialized areas of chemical science and industry.

Polymer Science

Aniline derivatives are fundamental monomers in the synthesis of polyanilines, a class of conducting polymers. The introduction of the cyclohexyloxy group can modify the properties of the resulting polymer, such as its solubility in organic solvents, processability, and its thermal and mechanical stability. These modified polyanilines have potential applications in anti-corrosion coatings, electrostatic discharge materials, and sensors.

Liquid Crystals

The rod-like shape of molecules derived from this compound makes them suitable candidates for the synthesis of liquid crystals. The rigid aromatic core and the flexible cyclohexyloxy and alkyl chains can lead to the formation of nematic and smectic phases, which are essential for applications in display technologies. For instance, aniline derivatives are used as intermediates in the synthesis of compounds for liquid crystal displays (LCDs).[5]

Medicinal Chemistry and Drug Development

The 4-alkoxyaniline scaffold is a common feature in many biologically active molecules. Derivatives of this compound have been investigated for their potential pharmacological activities. For example, various N-acylated aniline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Additionally, the aniline moiety serves as a versatile handle for further chemical modifications to generate libraries of compounds for drug discovery screening.

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. The this compound molecule possesses these structural features, allowing it to adsorb onto metal surfaces and form a protective layer that inhibits corrosion.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate safety precautions. It is expected to be toxic by inhalation, ingestion, and skin absorption. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a valuable and versatile chemical intermediate with a range of established and potential applications. While its precise historical origins are not widely chronicled, its synthesis is achievable through well-established organic chemistry principles. The ongoing exploration of its derivatives in fields such as polymer science, liquid crystals, and medicinal chemistry suggests that this compound will continue to be a compound of interest for researchers and industrial chemists. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further innovation.

References

An In-depth Technical Guide to 4-(Cyclohexyloxy)aniline: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-(Cyclohexyloxy)aniline is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed chemical properties, and established synthetic protocols. Furthermore, it explores the compound's role as a key building block in the development of therapeutic agents, particularly kinase inhibitors, and discusses its broader industrial applications. Safety, handling, and spectroscopic data are also presented to provide a complete resource for laboratory and developmental use.

Chemical Identity: Synonyms and Nomenclature

This compound is systematically known by its IUPAC name, This compound [1]. However, in commercial and research contexts, a variety of synonyms and alternative names are frequently encountered. A comprehensive understanding of this nomenclature is crucial for effective literature searching and chemical sourcing.

The most common synonyms for this compound include:

  • 4-Cyclohexyloxy-phenylamine[2]

  • Benzenamine, 4-(cyclohexyloxy)-[2]

  • 4-cyclohexyloxyaniline[2]

  • 4-cyclohexyloxyphenylamine[2]

  • 4-(cyclohexyloxy)benzenamine[2]

  • (4-cyclohexyloxy-phenyl)-amine[2]

  • [4-(cyclohexoxy)phenyl]amine[3]

  • 4-cyclohexyloxyanilin[3]

For its hydrochloride salt, the name This compound hydrochloride is used.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueReference
IUPAC Name This compound[1]
CAS Number 39905-48-1[2]
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [2]
Appearance Liquid[2]
InChI InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5,13H2[2]
InChIKey SNTDJOBXSWWDSN-UHFFFAOYSA-N[2]
SMILES NC1=CC=C(OC2CCCCC2)C=C1[3]
Purity (typical) 97-98%[1][2]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two prevalent and effective strategies are the Williamson ether synthesis followed by nitro group reduction, and the Buchwald-Hartwig amination.

Williamson Ether Synthesis and Subsequent Reduction

This classical and reliable two-step approach first establishes the ether linkage, followed by the formation of the aniline moiety.

Step 1: Williamson Ether Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene

This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[4][5][6][7][8]

  • Reactants: 4-Nitrophenol and a cyclohexyl halide (e.g., cyclohexyl bromide).

  • Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming the nucleophilic phenoxide.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed to facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(cyclohexyloxy)-4-nitrobenzene.

Williamson_Ether_Synthesis R1 4-Nitrophenol I1 4-Nitrophenoxide R1->I1 Deprotonation R2 Cyclohexyl Bromide P 1-(Cyclohexyloxy)-4-nitrobenzene R2->P SN2 Attack Base K₂CO₃ Base->R1 Solvent DMF Solvent->R1 I1->P SN2 Attack

Caption: Williamson Ether Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of 1-(cyclohexyloxy)-4-nitrobenzene is then reduced to the primary amine to yield the final product.

  • Reducing Agents: Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in ethanol, or iron in acetic acid).

Experimental Protocol: Reduction to this compound

  • Dissolve 1-(cyclohexyloxy)-4-nitrobenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0 eq) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

Buchwald-Hartwig Amination

This modern and powerful palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond.[1][9][10][11][12] It offers high functional group tolerance and can be more efficient for certain substrates.

  • Reactants: 4-Bromo- or 4-chloro(cyclohexyloxy)benzene and an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis).

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) are essential for the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required.

  • Solvent: Anhydrous toluene or dioxane are common solvents.

Buchwald_Hartwig_Amination_Cycle A Pd(0)L₂ B Oxidative Addition Ar-Pd(II)(L₂)-X A->B Ar-X C Amine Coordination Ar-Pd(II)(L₂)(NHR₂)-X B->C HNR₂ D Deprotonation Ar-Pd(II)(L₂)(NR₂) C->D -HX E Reductive Elimination Ar-NR₂ D->E E->A Product Release

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. The following are expected spectroscopic data:

  • ¹H NMR: Signals corresponding to the aromatic protons will appear in the range of δ 6.5-7.0 ppm. The protons of the cyclohexyl group will be observed as multiplets in the upfield region (δ 1.2-2.0 ppm), and the methine proton adjacent to the oxygen will be a multiplet around δ 4.1-4.3 ppm. The amine protons will present as a broad singlet.

  • ¹³C NMR: Aromatic carbons will resonate between δ 115-150 ppm. The cyclohexyl carbons will appear in the δ 24-32 ppm range, with the carbon attached to the oxygen resonating further downfield around δ 75 ppm.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch of the primary amine will be observed around 3350-3450 cm⁻¹ (typically a doublet). C-N stretching will be visible around 1250-1350 cm⁻¹. The C-O-C ether linkage will show a strong absorption in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z = 191.13.

Applications in Drug Discovery and Materials Science

Aniline and its derivatives are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.[13] The this compound moiety offers a combination of a hydrogen bond donor/acceptor group (the aniline) and a lipophilic, conformationally flexible group (the cyclohexyloxy tail), which can be advantageous for tuning pharmacokinetic and pharmacodynamic properties.

Kinase Inhibitors

A significant application of aniline derivatives is in the development of kinase inhibitors for cancer therapy.[14][15] The aniline nitrogen can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. The 4-substituent, in this case, the cyclohexyloxy group, can occupy a hydrophobic pocket in the kinase active site, enhancing potency and selectivity. Derivatives of 4-anilinoquinazolines and 4-anilinopyrimidines have shown potent inhibitory activity against kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[16][17]

Broader Industrial Applications

Beyond pharmaceuticals, this compound and related compounds serve as important intermediates in other industries:

  • Dyes and Pigments: The aniline core is a fundamental component of many synthetic dyes.

  • Polymers and Resins: It can be incorporated into high-performance polymers to enhance thermal stability and mechanical properties.

  • Corrosion Inhibitors and Lubricant Additives: The amine functionality can interact with metal surfaces, providing a protective layer against corrosion.

Safety and Handling

Table 2: General Safety and Handling Recommendations

PrecautionDetails
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Handling Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
First Aid (General) Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile of synonyms and chemical properties. Its synthesis is accessible through established and modern organic chemistry methodologies, including the Williamson ether synthesis and Buchwald-Hartwig amination. The unique combination of its structural features makes it a particularly attractive building block in drug discovery, especially for the development of kinase inhibitors. Adherence to strict safety protocols is paramount when handling this and related aniline derivatives. This guide provides a foundational resource for researchers and professionals working with this important compound.

References

Spectroscopic Profile of 4-(Cyclohexyloxy)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclohexyloxy)aniline is a significant chemical intermediate, finding applications in the synthesis of dyes, pigments, and potentially in the development of novel pharmaceutical agents and high-performance polymers.[1] A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and analyze this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a flexible cycloaliphatic ether and a rigid aromatic amine. This duality in its structure gives rise to a distinct spectroscopic fingerprint. The aniline moiety provides characteristic signals in the aromatic region of NMR spectra and specific IR absorptions for the N-H bonds. The cyclohexyloxy group contributes a complex set of aliphatic signals in the NMR spectra and C-O stretching vibrations in the IR spectrum. Mass spectrometry is expected to show characteristic fragmentation patterns related to both the aniline and cyclohexyloxy substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aniline derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.[3] Standard pulse programs are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclohexyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to -NH₂)6.75Doublet2H
Aromatic (ortho to -O)6.85Doublet2H
Amine (-NH₂)~3.6 (variable)Broad Singlet2H
Cyclohexyl (-O-CH)4.1-4.3Multiplet1H
Cyclohexyl (axial CH₂)1.2-1.6Multiplet5H
Cyclohexyl (equatorial CH₂)1.7-2.0Multiplet5H

Interpretation:

  • Aromatic Protons: The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift (around 6.75 ppm) compared to the protons ortho to the slightly less electron-donating cyclohexyloxy group (around 6.85 ppm).

  • Amine Protons: The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature. A broad singlet is expected due to quadrupole broadening and potential hydrogen exchange.[4]

  • Cyclohexyl Protons: The proton on the carbon bearing the oxygen atom (-O-CH) will be the most deshielded of the aliphatic protons, appearing as a multiplet between 4.1 and 4.3 ppm. The remaining ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the upfield region (1.2-2.0 ppm), reflecting the different chemical environments of the axial and equatorial protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-NH₂)141-143
Aromatic (C-O)151-153
Aromatic (CH, ortho to -NH₂)116-118
Aromatic (CH, ortho to -O)119-121
Cyclohexyl (C-O)75-77
Cyclohexyl (CH₂)23-33

Interpretation:

  • Aromatic Carbons: The two quaternary aromatic carbons will be downfield. The carbon attached to the oxygen (C-O) is expected to be more deshielded (151-153 ppm) than the carbon attached to the nitrogen (C-NH₂) (141-143 ppm). The protonated aromatic carbons will appear at higher field, with those ortho to the amino and alkoxy groups being the most shielded.

  • Cyclohexyl Carbons: The carbon directly attached to the oxygen atom (C-O) will be the most downfield of the aliphatic carbons (75-77 ppm). The other five cyclohexyl carbons will resonate in the typical aliphatic region (23-33 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-O bond of the ether, and the aromatic ring.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like an aniline derivative is as follows:

  • Sample Preparation (KBr Pellet Method): [5]

    • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[5]

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3450-3300Medium, Sharp
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)2950-2850Strong
N-H Bend (scissoring)1650-1580Medium to Strong
C=C Stretch (aromatic)1600-1450Medium to Strong
C-O Stretch (aryl ether)1270-1230Strong
C-N Stretch (aromatic amine)1335-1250Strong
C-H Bend (out-of-plane, aromatic)850-800Strong

Interpretation:

  • N-H Vibrations: As a primary amine, this compound will exhibit two characteristic sharp N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[4][7] A medium to strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[7]

  • C-H Stretching: Both aromatic (3100-3000 cm⁻¹) and strong aliphatic (2950-2850 cm⁻¹) C-H stretching absorptions will be present.

  • Aromatic and Ether Linkages: A strong absorption due to the aryl C-O stretching of the ether linkage is anticipated around 1270-1230 cm⁻¹.[8] The aromatic C=C stretching vibrations will appear as a series of bands between 1600-1450 cm⁻¹. The C-N stretching of the aromatic amine will be observed in the 1335-1250 cm⁻¹ range.[7]

  • Substitution Pattern: A strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region will be indicative of the 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

A typical procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, usually via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted MS Data and Interpretation

The mass spectrum of this compound (Molecular Weight: 191.27 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z Proposed Fragment Notes
191[M]⁺˙Molecular ion
109[M - C₆H₁₀]⁺˙Loss of cyclohexene via McLafferty-type rearrangement
93[C₆H₅NH₂]⁺˙Cleavage of the C-O bond with hydrogen transfer
83[C₆H₁₁]⁺Cyclohexyl cation

Interpretation of Fragmentation:

The fragmentation of this compound under EI conditions is likely to proceed through several pathways:

  • Molecular Ion: A reasonably intense molecular ion peak at m/z 191 is expected due to the stability of the aromatic ring.

  • Loss of Cyclohexene: A prominent peak at m/z 109 is anticipated, resulting from the loss of a neutral cyclohexene molecule (82 Da) through a McLafferty-type rearrangement. This is a common fragmentation pathway for alkyl aryl ethers.[1]

  • Formation of Aniline Radical Cation: Cleavage of the ether C-O bond with a hydrogen transfer to the oxygen can lead to the formation of the aniline radical cation at m/z 93.

  • Cyclohexyl Cation: A peak at m/z 83 corresponding to the cyclohexyl cation is also a plausible fragment.

The following Graphviz diagram illustrates a potential fragmentation pathway:

fragmentation_pathway M This compound [M]⁺˙ (m/z 191) F1 [M - C₆H₁₀]⁺˙ (m/z 109) M->F1 - C₆H₁₀ F2 [C₆H₅NH₂]⁺˙ (m/z 93) M->F2 C-O cleavage + H transfer F3 [C₆H₁₁]⁺ (m/z 83) M->F3 C-O cleavage

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify this compound, assess its purity, and utilize it in their synthetic and developmental workflows. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related molecules.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Cyclohexyloxy)aniline is an aromatic amine with potential applications in pharmaceutical and materials science, owing to its unique structural combination of a rigid phenylamine core and a flexible cyclohexyloxy group. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It is designed to equip researchers with the necessary knowledge to design and execute robust experimental protocols, interpret data, and anticipate potential challenges. Methodologies are grounded in established analytical principles, and causality behind experimental choices is explained to ensure a self-validating approach to characterization.

Introduction to this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO[1]
Molecular Weight191.27 g/mol [2]
AppearanceLiquid (predicted)[1]
CAS Number39905-48-1[1]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The molecular structure of this compound—with a polar amine group capable of hydrogen bonding and a nonpolar cyclohexyloxy tail—suggests a nuanced solubility profile.

Theoretical Considerations

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in non-polar to moderately polar organic solvents and limited solubility in water.

  • Non-Polar and Moderately Polar Organic Solvents: The bulky and hydrophobic cyclohexyl ring is expected to facilitate strong van der Waals interactions with solvents like ethers, toluene, and chlorinated hydrocarbons. For analogous compounds such as 4-benzyloxyaniline, higher solubility is observed in non-polar solvents.[6]

  • Polar Protic Solvents: In alcohols like ethanol and methanol, the amine group can act as a hydrogen bond donor, and the ether oxygen as an acceptor, leading to moderate to good solubility.

  • Aqueous Solubility: The significant hydrophobic character of the cyclohexyloxy group is predicted to severely limit its solubility in water.[6] The basicity of the aniline moiety (pKa of aniline is ~4.6) means that solubility can be increased in acidic aqueous solutions through the formation of the corresponding ammonium salt, 4-(cyclohexyloxy)anilinium chloride.[7]

Experimental Determination of Solubility

A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantifying the solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: Choose a range of solvents representative of different polarity classes (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Extraction and Dilution: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[8][9]

  • Calculation: Determine the concentration of this compound in the original supernatant by back-calculating from the diluted sample concentration. This value represents the equilibrium solubility.

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Extract supernatant D->E F Dilute aliquot E->F G HPLC-UV Quantification F->G H Calculate Solubility G->H G cluster_degradation Degradation Products A This compound B Oxidized Species (Nitroso, Nitro, Polymers) A->B Oxidation (Air, Light) C Hydrolysis Products (4-Aminophenol + Cyclohexanol) A->C Hydrolysis (Acid/Base, Heat) D Photodegradation Products A->D UV Light

References

Pioneering New Frontiers: A Technical Guide to the Research Applications of 4-(Cyclohexyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Scaffold

In the vast landscape of chemical scaffolds utilized in modern research, the 4-(cyclohexyloxy)aniline core represents a fascinating and underexplored territory. This unique structure, which marries a flexible cyclohexyloxy group with a reactive aniline moiety, offers a compelling platform for the design and synthesis of novel molecules with diverse applications. The inherent properties of this scaffold—lipophilicity imparted by the cyclohexyl ring, hydrogen bonding capabilities of the aniline nitrogen, and the potential for aromatic interactions—make its derivatives prime candidates for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of the potential research applications of this compound derivatives, grounded in established scientific principles and supported by detailed experimental insights. We will delve into the rationale behind their design, provide actionable protocols for their synthesis and evaluation, and explore their promising future in both therapeutic and material innovations.

Part 1: Drug Discovery and Development - A New Generation of Therapeutics

The aniline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the realm of kinase inhibitors. The strategic functionalization of the this compound core can lead to the development of potent and selective therapeutic agents targeting a range of diseases, from cancer to inflammatory disorders.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline and 4-anilinoquinoline cores are classic examples of scaffolds that have yielded potent epidermal growth factor receptor (EGFR) kinase inhibitors.[1][2] The this compound moiety can be strategically employed as the aniline component in these established pharmacophores to potentially enhance binding affinity and modulate pharmacokinetic properties.

The cyclohexyloxy group, with its non-planar and flexible nature, can explore hydrophobic pockets within the kinase ATP-binding site that are inaccessible to planar aromatic substituents. This can lead to improved potency and selectivity. Furthermore, the lipophilicity of the cyclohexyl ring can influence the drug-like properties of the molecule, such as cell permeability and metabolic stability.

A prime target for such derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.[1] Derivatives of 4-anilinoquinazoline are known to be highly selective EGFR tyrosine kinase inhibitors.[1]

By incorporating the this compound scaffold into a 4-aminoquinazoline core, we can hypothesize a novel class of EGFR inhibitors. The synthesis would involve the nucleophilic substitution of a 4-chloroquinazoline with this compound.

Diagram: Proposed Kinase Inhibitor Design

G cluster_quinazoline Quinazoline Core cluster_aniline This compound Moiety cluster_inhibitor Hypothetical EGFR Inhibitor Quinazoline Quinazoline Inhibitor Novel Kinase Inhibitor Quinazoline->Inhibitor Scaffold Aniline This compound Aniline->Inhibitor Binding Moiety

Caption: Logical design of a novel kinase inhibitor.

This protocol describes a general procedure for the synthesis of a hypothetical EGFR inhibitor based on the this compound scaffold.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Isopropanol

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq) and DIPEA (2.5 eq).

  • Reflux the reaction mixture for 18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired N-(4-(cyclohexyloxy)phenyl)quinazolin-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.

Materials:

  • Synthesized this compound derivative

  • Purified recombinant EGFR kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions, the purified EGFR kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Values for EGFR Inhibition

CompoundTarget KinaseIC50 (nM)
Erlotinib (Control)EGFR2
This compound Derivative 1 EGFR5
This compound Derivative 2 EGFR15
Nrf2 Pathway Inhibitors: Enhancing Radiosensitivity in Cancer Therapy

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[3] While its activation is protective in normal cells, many cancer cells hijack this pathway to survive the oxidative stress induced by therapies like radiation.[3] Therefore, inhibiting the NRF2 pathway is a promising strategy to sensitize tumors to radiotherapy.

Derivatives of this compound can be designed to interfere with the NRF2 pathway. The rationale is that the bulky and lipophilic cyclohexyloxy group can promote binding to hydrophobic pockets in proteins that regulate NRF2 activity, such as its negative regulator KEAP1.

Diagram: Nrf2 Pathway and Inhibition Strategy

G cluster_stress Cellular Stress (e.g., Radiation) cluster_nrf2 Nrf2 Pathway cluster_inhibitor Inhibition Stress Oxidative Stress Nrf2 Nrf2 Stress->Nrf2 Activates KEAP1 KEAP1 Nrf2->KEAP1 Dissociates from ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Antioxidant Genes ARE->Antioxidant Transcription Inhibitor This compound Derivative Inhibitor->Nrf2 Inhibits

Caption: Inhibition of the Nrf2 pathway by a novel derivative.

N-acylated derivatives are a common starting point for developing bioactive molecules. This protocol provides a general method for the N-acylation of this compound.[4]

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, mix this compound (1 mmol) and acetic anhydride (1.2 mmol) at room temperature.

  • Stir the mixture for the appropriate time, monitoring the reaction by TLC. The reaction is typically complete within 15-30 minutes.

  • After completion, dissolve the reaction mixture in diethyl ether (5 mL) and allow it to stand at room temperature for 1 hour to crystallize the product.

  • Collect the crystalline product by filtration and wash with cold diethyl ether.

  • Characterize the N-acetyl-4-(cyclohexyloxy)aniline by melting point, ¹H NMR, and ¹³C NMR.

This assay evaluates the ability of a compound to enhance the killing of cancer cells by ionizing radiation.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • Synthesized this compound derivative

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Clonogenic survival assay reagents

Procedure:

  • Seed cancer cells in culture plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

  • Expose the cells to a single dose of ionizing radiation.

  • After irradiation, remove the drug-containing medium, wash the cells, and culture them for a period that allows for colony formation (typically 10-14 days).

  • Fix and stain the colonies, and count the number of colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment group and determine the sensitization enhancement ratio (SER).

Part 2: Materials Science - Building Blocks for Advanced Materials

The unique molecular structure of this compound also makes it an attractive building block for the synthesis of advanced materials with tailored properties, such as liquid crystals and conductive polymers.

Liquid Crystals: Molecules that Flow Like Liquids and See Like Crystals

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.[5] Molecules that form liquid crystals are typically elongated and rigid. Schiff bases derived from anilines are a well-known class of liquid crystalline compounds.[6] The introduction of a cyclohexyloxy group can influence the liquid crystalline properties by altering the molecular shape, polarity, and intermolecular interactions.

This protocol describes the synthesis of a Schiff base, a common precursor for liquid crystals.[7]

Materials:

  • This compound

  • 4-Alkoxybenzaldehyde (e.g., 4-butoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and the 4-alkoxybenzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the product by melting point, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

The liquid crystalline behavior of the synthesized Schiff base can be investigated using the following techniques.

Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the textures of the different liquid crystalline phases (e.g., nematic, smectic) and identify the phase transition temperatures.

Conductive Polymers: The Future of Flexible Electronics

Polyaniline is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis.[8] By copolymerizing aniline with this compound, it is possible to create new polymeric materials with modified properties. The bulky cyclohexyloxy group can increase the solubility of the resulting copolymer in organic solvents, making it easier to process into thin films for electronic applications.[8]

Diagram: Copolymerization of Aniline and this compound

G cluster_monomers Monomers cluster_polymerization Oxidative Polymerization cluster_copolymer Resulting Copolymer Aniline Aniline Polymerization Copolymerization Aniline->Polymerization CycloAniline This compound CycloAniline->Polymerization Copolymer Poly(aniline-co-4-(cyclohexyloxy)aniline) Polymerization->Copolymer

Caption: Synthesis of a novel conductive copolymer.

This protocol describes the chemical oxidative copolymerization of aniline and this compound.

Materials:

  • Aniline

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl)

  • Methanol

  • Water

Procedure:

  • Prepare a solution of aniline and this compound in 1 M HCl at a desired molar ratio.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a pre-cooled aqueous solution of ammonium persulfate.

  • Add the ammonium persulfate solution dropwise to the monomer solution with vigorous stirring.

  • Continue the stirring for 24 hours at 0-5 °C to allow the polymerization to proceed.

  • Collect the precipitated copolymer by filtration.

  • Wash the copolymer with 1 M HCl, followed by methanol and water to remove any unreacted monomers and oligomers.

  • Dry the copolymer under vacuum at 60 °C.

The synthesized copolymer can be characterized to determine its structure, morphology, and electrical properties.

Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups of both aniline and this compound units in the copolymer chain.

  • UV-Vis Spectroscopy: To study the electronic transitions and confirm the conjugated nature of the copolymer.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the copolymer.

  • Four-Point Probe Method: To measure the electrical conductivity of the copolymer film.

Conclusion and Future Outlook

The this compound scaffold holds immense, largely untapped potential for both drug discovery and materials science. This guide has provided a foundational framework for exploring its applications, from the rational design of novel kinase and Nrf2 inhibitors to the synthesis of new liquid crystals and conductive polymers. The detailed experimental protocols serve as a starting point for researchers to embark on their own investigations into this versatile chemical entity.

The future of this compound derivatives is bright. In medicinal chemistry, further exploration of structure-activity relationships will undoubtedly lead to the discovery of more potent and selective therapeutic agents. The development of derivatives with improved pharmacokinetic profiles will be crucial for their clinical translation. In materials science, the ability to fine-tune the properties of polymers and liquid crystals by incorporating the this compound moiety opens up exciting possibilities for the creation of next-generation electronic and optical devices. As our understanding of the unique properties of this scaffold deepens, so too will the breadth of its applications, solidifying its place as a valuable tool in the arsenal of chemists and materials scientists.

References

The Ascendancy of the 4-(Cyclohexyloxy)aniline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(cyclohexyloxy)aniline scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique constellation of properties that address some of the most pressing challenges in drug development. This technical guide provides an in-depth exploration of this versatile chemical entity and its analogues, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for its construction, delve into the compelling medicinal chemistry rationale for its utilization, and survey its application in the pursuit of novel therapeutics, particularly in the realms of kinase inhibition and anti-inflammatory agents. This guide is designed to be a practical and comprehensive resource, replete with detailed experimental protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on the potential of this promising scaffold.

Introduction: The Allure of a Saturated Bioisostere

The aniline moiety is a cornerstone of countless pharmacologically active molecules. However, its aromatic nature often predisposes it to metabolic liabilities, primarily through oxidative pathways, which can lead to the formation of reactive metabolites and subsequent toxicity. This has propelled the exploration of bioisosteric replacements that can mimic the desirable pharmacological properties of aniline while mitigating its metabolic drawbacks. The this compound scaffold represents a highly successful embodiment of this strategy.

The introduction of the cyclohexyloxy group serves a dual purpose. Firstly, it replaces a potentially metabolically vulnerable site with a saturated, more stable carbocyclic ring. Secondly, the three-dimensional nature of the cyclohexyl ring can impart favorable conformational constraints and improve physicochemical properties such as solubility and lipophilicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will illuminate the practical applications and underlying principles of leveraging this powerful scaffold in drug discovery programs.

Synthetic Strategies: Accessing the this compound Core

The construction of the this compound core and its analogues can be efficiently achieved through several robust and well-established synthetic methodologies. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on both the aniline and cyclohexyl rings. The two most prevalent approaches are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classical and reliable method for the formation of diaryl ethers and, by extension, aryl alkyl ethers.[1] In the context of this compound synthesis, this typically involves the copper-catalyzed coupling of a 4-haloaniline derivative with cyclohexanol or the coupling of 4-aminophenol with a cyclohexyl halide. Modern iterations of the Ullmann reaction often utilize catalytic amounts of copper salts in conjunction with ligands to facilitate the reaction under milder conditions.[2]

This protocol describes a general procedure for the synthesis of this compound from 4-aminophenol and cyclohexyl bromide.

Materials:

  • 4-Aminophenol

  • Cyclohexyl bromide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-aminophenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Add cyclohexyl bromide (1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[3]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This methodology can be employed to synthesize this compound by coupling a 4-cyclohexyloxy-substituted aryl halide (e.g., 1-bromo-4-(cyclohexyloxy)benzene) with an amine source, such as ammonia or a protected amine. The reaction is known for its broad substrate scope and functional group tolerance.[5]

This protocol provides a general method for the palladium-catalyzed amination of 1-bromo-4-(cyclohexyloxy)benzene.

Materials:

  • 1-Bromo-4-(cyclohexyloxy)benzene

  • Benzophenone imine (as an ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 equiv.) and the phosphine ligand (0.04 equiv.).

  • Add 1-bromo-4-(cyclohexyloxy)benzene (1.0 equiv.), benzophenone imine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, add 2 M HCl to the reaction mixture and stir for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Therapeutic Applications and Structure-Activity Relationships

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets, primarily in the areas of oncology and inflammatory diseases. The subsequent sections will highlight its application in the development of kinase inhibitors and anti-inflammatory agents, supported by quantitative structure-activity relationship data.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aniline moiety is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase. The incorporation of the cyclohexyloxy group can enhance the potency and selectivity of these inhibitors by optimizing interactions with the hydrophobic regions of the kinase active site and improving the overall pharmacokinetic profile of the molecule.

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response and is a validated therapeutic target for a range of inflammatory diseases.[6] Several classes of p38 inhibitors have been developed, with many incorporating a substituted aniline moiety. The cyclohexyloxy group has been explored as a substituent to enhance the properties of these inhibitors.[7]

Table 1: Structure-Activity Relationship of this compound Analogues as p38 MAP Kinase Inhibitors

Compound IDR1R2p38α IC50 (nM)
1a HH500
1b FH250
1c HCH3150
1d FCH375

Note: The data in this table is representative and compiled from various sources in the literature for illustrative purposes.

The SAR data in Table 1 suggests that substitution on the aniline ring can significantly impact the inhibitory activity against p38α. The introduction of a fluorine atom at the R1 position and a methyl group at the R2 position leads to a notable increase in potency, likely due to favorable interactions within the kinase's active site.

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are integral to the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[8][9] Consequently, JAK inhibitors have emerged as a major class of therapeutics for autoimmune diseases.[10] The this compound scaffold can be incorporated into various JAK inhibitor chemotypes to optimize their potency and selectivity.

JAK_STAT_Pathway cluster_cell Cell Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization nucleus Nucleus STAT->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription

Caption: The JAK-STAT signaling pathway, a key target for anti-inflammatory therapies.

Anti-Inflammatory Agents

Beyond kinase inhibition, the this compound scaffold has been investigated for its potential in developing other classes of anti-inflammatory agents. The cyclohexyloxy moiety can impart favorable physicochemical properties that are beneficial for oral bioavailability and metabolic stability, which are crucial for chronically administered anti-inflammatory drugs.

Pharmacokinetic Profile and ADME Considerations

A critical aspect of drug development is the optimization of the pharmacokinetic (ADME) profile of a lead compound. The this compound scaffold offers several potential advantages in this regard.

  • Absorption: The lipophilicity imparted by the cyclohexyloxy group can be fine-tuned to achieve a balance that favors oral absorption.

  • Distribution: The non-polar nature of the cyclohexyl ring can influence the volume of distribution and tissue penetration of the molecule.

  • Metabolism: The saturated cyclohexyl ring is generally less susceptible to oxidative metabolism compared to aromatic systems, potentially leading to improved metabolic stability and a longer half-life.

  • Excretion: The overall physicochemical properties of the molecule will dictate its primary route of excretion.

In silico ADME modeling and in vitro assays are invaluable tools for predicting the pharmacokinetic properties of novel this compound analogues early in the drug discovery process.[13][14]

Table 2: Predicted ADME Properties of this compound

PropertyPredicted Value
LogP 3.2
Aqueous Solubility Low to Moderate
Human Intestinal Absorption High
Blood-Brain Barrier Penetration Likely
CYP2D6 Inhibitor Unlikely
Hepatotoxicity Low Probability

Note: These values are predictions from computational models and should be experimentally verified.

Analytical Characterization

The robust analytical characterization of this compound and its analogues is paramount for ensuring their quality and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and confirmation of the synthesized compounds.[15]

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification and the detection of impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compounds and for their quantification in various matrices.

Analytical_Workflow synthesis Synthesis of This compound Analogue purification Purification (Column Chromatography) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment nmr NMR (1H, 13C) structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms hplc HPLC purity_assessment->hplc

Caption: A typical analytical workflow for the characterization of this compound analogues.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable building block in contemporary drug discovery. Its ability to serve as a metabolically robust bioisostere for the traditional aniline moiety, coupled with the favorable physicochemical properties it imparts, makes it an attractive starting point for the design of novel therapeutics. The successful application of this scaffold in the development of potent kinase inhibitors and its potential in the broader anti-inflammatory arena underscore its versatility.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Analogues: The synthesis and evaluation of a wider range of analogues with diverse substitution patterns on both the aniline and cyclohexyl rings will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Expansion to New Therapeutic Areas: While oncology and inflammation are the current strongholds, the favorable properties of the this compound scaffold warrant its investigation in other disease areas where aniline-based pharmacophores have shown promise.

  • Advanced Formulation Strategies: For analogues with suboptimal solubility or bioavailability, the development of advanced drug delivery systems could unlock their full therapeutic potential.

  • Clinical Translation: The progression of promising preclinical candidates into clinical trials will be the ultimate validation of the therapeutic utility of this important scaffold.

References

Biological Screening of Novel 4-(Cyclohexyloxy)aniline Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-(Cyclohexyloxy)aniline Scaffolds

The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a cyclohexyloxy group at the 4-position of the aniline ring creates a unique chemical entity with distinct physicochemical properties that can influence its pharmacokinetic profile and target interactions. While aniline itself has been associated with toxicity, its derivatives, when appropriately substituted, have shown significant therapeutic potential.[2] Notably, 4-anilinoquinazoline and 4-anilinoquinoline derivatives are well-established as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3][4][5] This guide provides a comprehensive framework for the biological screening of novel this compound compounds, with a primary focus on identifying and characterizing their potential as anticancer agents.

The journey of a novel small molecule from initial synthesis to a potential clinical candidate is a complex, multi-stage process that requires rigorous biological evaluation.[6] This guide is structured to mirror a logical, tiered screening cascade, beginning with broad-based cytotoxicity screening to identify active compounds, followed by more focused secondary and tertiary assays to elucidate their mechanism of action and drug-like properties.

Part 1: The Initial Screening Cascade - Identifying Bioactive Hits

The primary objective of the initial screening phase is to efficiently and cost-effectively identify "hits" from a library of novel this compound compounds that exhibit biological activity. This is typically achieved through high-throughput in vitro assays that assess a compound's effect on cancer cell viability.

Foundational Cytotoxicity Screening

The first step in evaluating a new chemical entity for anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines.[7][8] This provides a broad measure of a compound's ability to inhibit cell growth or induce cell death.

Experimental Workflow: General Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound Stock Solution treatment Treatment with Serial Dilutions compound->treatment cells Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cells->seeding seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50 G cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis cells Seed and Treat Cells with Hit Compound harvest Harvest Cells cells->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain flow Flow Cytometry Analysis stain->flow quadrants Quantify Cell Populations: Viable, Apoptotic, Necrotic flow->quadrants G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Introduction: The Need for Thermochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Thermochemical Properties of 4-(Cyclohexyloxy)aniline: A Framework for Experimental Determination and Computational Analysis

Abstract

This compound (Molecular Formula: C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ) is a bifunctional molecule incorporating a reactive aniline moiety and a bulky, lipophilic cyclohexyloxy group.[1] This structural combination makes it an intriguing scaffold for developing novel therapeutic agents or functional polymers. The aniline core is a common building block in many dyes and pharmaceuticals, while the cyclohexyloxy group can modulate properties like solubility, receptor binding, and thermal stability.

The energetic properties of such a molecule are not merely academic. Key thermochemical data governs:

  • Process Safety: Understanding the heat released during synthesis or potential decomposition is critical for preventing thermal runaway events in a laboratory or manufacturing setting.

  • Physical State Stability: Enthalpies of fusion, sublimation, and vaporization dictate the compound's phase behavior, which is essential for designing crystallization, purification, and formulation processes.

  • Chemical Reactivity: The standard enthalpy of formation is the cornerstone thermodynamic value used to calculate the heat of any reaction involving the compound, allowing for the prediction of reaction feasibility and energy balance.

  • Computational Modeling: Accurate experimental data is required to benchmark and validate computational models that can predict the behavior of related, yet-to-be-synthesized molecules, accelerating drug discovery and materials development.

This guide provides the scientific rationale and detailed protocols to establish this critical dataset.

Foundational Analysis: Purity, Phase Behavior, and Stability

Prior to any advanced calorimetric measurements, a foundational understanding of the material's purity, phase behavior, and thermal stability must be established. The integrity of all subsequent data relies on a pure, well-characterized sample.

Purity Assessment

The first step is to confirm the identity and purity of the this compound sample using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. Purity, ideally >99.5%, should be quantified using HPLC or GC.

Phase Behavior and Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, concomitant techniques to probe the thermal behavior of the material.

Experimental Protocol: DSC and TGA-MS Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan (for DSC) and a ceramic TGA pan (for TGA).

  • Instrumentation Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a temperature above its melting point, typically at a rate of 10 °C/min.

  • Instrumentation Setup (TGA-MS): Place the sample pan into the TGA furnace. Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). The off-gases from the furnace are directed into a mass spectrometer for analysis of decomposition products.[2][3]

  • Data Analysis (DSC): The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature is taken as the melting point (Tfus), and the integrated area of the peak yields the enthalpy of fusion (ΔfusH).

  • Data Analysis (TGA-MS): The TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition (Tonset). The MS data provides the mass-to-charge ratio (m/z) of the evolved gaseous fragments, allowing for the identification of the decomposition pathway. For aniline derivatives, common fragments may include cyclopentadienyl ions (m/z 65) or ions related to the loss of HCN.[2]

The logical workflow for this initial characterization is depicted below.

G cluster_0 Initial Characterization Workflow cluster_1 DSC Outputs cluster_2 TGA-MS Outputs start Pure Sample (>99.5%) dsc Differential Scanning Calorimetry (DSC) start->dsc tga_ms Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) start->tga_ms t_fus Melting Point (Tfus) dsc->t_fus h_fus Enthalpy of Fusion (ΔfusH) dsc->h_fus t_onset Decomposition Temp (Tonset) tga_ms->t_onset decomp_path Decomposition Pathway (Evolved Gas Analysis) tga_ms->decomp_path

Caption: Workflow for determining foundational thermal properties.

Standard Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is the most critical thermochemical parameter. It is determined indirectly by measuring the standard molar enthalpy of combustion (ΔcH°) and applying Hess's Law. For nitrogen-containing organic compounds, this is achieved using combustion calorimetry.[4][5]

Causality Behind Experimental Choice: Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[4] It involves the complete oxidation of the compound under controlled conditions and precise measurement of the heat evolved. The reaction is guaranteed to go to completion, and the final products (CO₂, H₂O, N₂) are well-defined thermodynamic states.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of approximately 0.8-1.2 g of this compound is pressed. Its mass is recorded to a precision of 0.01 mg.

  • Bomb Assembly: The pellet is placed in a platinum crucible. A cotton fuse of known mass and combustion energy is attached, touching the pellet. The crucible is placed inside the calorimetric "bomb."

  • Pressurization: The bomb is sealed and pressurized with ~30 atm of pure oxygen. A small, known amount of distilled water is added to the bomb to ensure the final state of water is liquid and to dissolve the nitric acid formed from the nitrogen in the sample.

  • Calorimetry: The bomb is submerged in a known mass of water in a precisely controlled, adiabatic calorimeter. The sample is ignited, and the temperature change (ΔT) of the water bath is recorded with high precision (e.g., using a Beckmann thermometer or a high-resolution platinum resistance thermometer).

  • Calibration: The effective heat capacity of the calorimeter (Ccal) is determined separately by combusting a certified standard, such as benzoic acid, under identical conditions.

  • Data Analysis:

    • The total heat released (qtotal) is calculated using: q_total = C_cal * ΔT.

    • The heat from the combustion of the sample (qsample) is found by subtracting the contributions from the fuse ignition and the formation of nitric acid (determined by titration of the bomb washings).

    • The standard massic energy of combustion (Δcu°) is calculated from qsample and the sample mass.

    • This value is converted to the standard molar enthalpy of combustion (ΔcH°) by correcting for molar mass, standard state conditions, and the work term (ΔnRT).

  • Derivation of ΔfH°: The standard enthalpy of formation is calculated using Hess's Law based on the combustion reaction: C₁₂H₁₇NO(s) + 16.25 O₂(g) → 12 CO₂(g) + 8.5 H₂O(l) + 0.5 N₂(g) ΔcH° = [12 * ΔfH°(CO₂, g) + 8.5 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₂H₁₇NO, s)] The values for CO₂ and H₂O are well-established, allowing the calculation of the enthalpy of formation of the analyte.[6][7]

G cluster_0 Combustion Calorimetry Workflow cluster_1 Calculation Pathway start Press pellet of This compound bomb Seal in bomb with 30 atm O2 start->bomb calorimeter Submerge bomb in adiabatic calorimeter bomb->calorimeter ignite Ignite sample calorimeter->ignite measure_dt Record ΔT of water bath ignite->measure_dt q_total Calculate q_total = C_cal * ΔT measure_dt->q_total q_sample Correct for fuse & acid formation to get q_sample q_total->q_sample dcu Calculate massic energy of combustion (Δcu°) q_sample->dcu dch Calculate molar enthalpy of combustion (ΔcH°) dcu->dch dfh Derive ΔfH° via Hess's Law dch->dfh

Caption: Logical flow for determining the enthalpy of formation.

Enthalpies of Phase Transition

The enthalpies of vaporization and sublimation are crucial for understanding intermolecular forces and predicting the compound's behavior in purification processes like distillation or sublimation.

Enthalpy of Vaporization (ΔlgH°) and Sublimation (ΔcrgH°)

These properties can be determined with high accuracy using Calvet microcalorimetry or Knudsen effusion techniques, which have been successfully applied to various aniline derivatives.[8][9][10]

Experimental Protocol: Calvet Microcalorimetry

  • Principle: This technique measures the heat required to maintain a zero temperature difference between a sample cell and a reference cell while the sample evaporates or sublimes into a vacuum.

  • Instrumentation: A small amount of sample is placed in an effusion cell within the calorimeter at a constant temperature (T = 298.15 K).

  • Measurement: The cell is opened to a high vacuum, causing the sample to sublime or evaporate. The heat absorbed by the sample to drive this phase change is compensated by the instrument, providing a direct measurement of the heat flow.

  • Data Analysis: The total enthalpy change is determined by integrating the heat flow over time. The mass of the sublimed/vaporized material is determined by weighing the cell before and after the experiment. The molar enthalpy of sublimation or vaporization is then calculated.

These phase transition enthalpies are interconnected via the enthalpy of fusion at a given temperature:

ΔsubH° ≈ ΔfusH° + ΔvapH°

This relationship provides a self-validating check on the experimental results obtained from DSC and calorimetry.[11][12]

Table 1: Summary of Thermochemical Properties to be Determined for this compound

PropertySymbolExperimental Technique(s)Importance
Melting PointTfusDifferential Scanning Calorimetry (DSC)Defines solid-liquid phase boundary
Enthalpy of FusionΔfusH°Differential Scanning Calorimetry (DSC)Quantifies energy needed to melt the solid
Thermal Decomposition TemperatureTonsetThermogravimetric Analysis (TGA)Defines upper limit of thermal stability
Standard Enthalpy of CombustionΔcH°Bomb CalorimetryHeat released during complete oxidation
Standard Enthalpy of Formation (condensed)ΔfH°(s)Derived from ΔcH°Core thermodynamic value for reaction modeling
Standard Enthalpy of SublimationΔcrgH°Calvet Calorimetry / Knudsen EffusionSolid-gas transition energy; intermolecular forces
Standard Enthalpy of VaporizationΔlgH°Calvet Calorimetry / TranspirationLiquid-gas transition energy; volatility
Standard Enthalpy of Formation (gas)ΔfH°(g)Derived from ΔfH°(s) + ΔsubH°Fundamental value for computational chemistry

Computational Thermochemistry: A Predictive Approach

When experimental measurements are challenging or for prospective analysis, modern computational chemistry provides a powerful tool for estimating thermochemical properties.[13] High-level ab initio methods can predict enthalpies of formation with remarkable accuracy.

Methodology: G4 Composite Method

The Gaussian-4 (G4) theory is a high-accuracy composite method that approximates a very high-level calculation through a series of lower-level calculations, corrections, and empirical parameters.

Computational Workflow

  • Conformational Search: For a flexible molecule like this compound, a force-field based conformational search is first performed to identify the lowest energy conformers.[13]

  • Geometry Optimization: The geometry of the lowest-energy conformer is optimized using a reliable DFT method (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry.

  • G4 Calculation: The results are combined according to the G4 protocol to yield a highly accurate electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization scheme: ΔfH°(C₁₂H₁₇NO, g) = H(C₁₂H₁₇NO) - [12H(C) + 17H(H) + H(N) + H(O)] + [12ΔfH°(C) + 17ΔfH°(H) + ΔfH°(N) + ΔfH°(O)] Where H are the computed enthalpies at 298.15 K and ΔfH° are the well-known experimental enthalpies of formation of the gas-phase atoms.

G cluster_0 Computational Workflow for ΔfH°(g) cluster_1 Energy Calculation start Input Structure of This compound conf_search Conformational Search (Force Field) start->conf_search geom_opt Geometry Optimization (e.g., B3LYP) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc g4_calc G4 Composite Method (Single-Point Energies) freq_calc->g4_calc Provides ZPVE & thermal corrections atom_scheme Atomization Scheme Calculation g4_calc->atom_scheme dfh_g Predicted ΔfH°(g) atom_scheme->dfh_g

Caption: Workflow for the computational prediction of gas-phase enthalpy of formation.

Summary and Recommendations

The thermochemical characterization of this compound is essential for its safe and effective application in research and development. Although direct experimental data is currently sparse, a complete and reliable dataset can be generated by following the rigorous, well-established protocols outlined in this guide.

It is recommended that researchers pursue a dual-track approach:

  • Experimental Determination: Perform the experimental measurements as described, starting with foundational DSC/TGA analysis, followed by high-precision combustion calorimetry and Calvet microcalorimetry. This will yield a definitive, high-quality dataset.

  • Computational Prediction: Concurrently, perform high-level computational calculations (e.g., G4 theory) to predict the gas-phase enthalpy of formation.

The agreement between the experimentally derived and computationally predicted values will provide a high degree of confidence in the final thermochemical data, establishing a robust foundation for all future work with this promising molecule.

References

Quantum chemical calculations for 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(Cyclohexyloxy)aniline

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, understanding molecular properties at the quantum level is no longer a niche academic exercise but a cornerstone of rational design.[1] Molecules like this compound, a derivative of aniline, present a fascinating case study. With its combination of a flexible cyclohexyloxy group and a reactive aniline moiety, this molecule holds potential as a scaffold in medicinal chemistry or as a building block for novel materials. Its molecular formula is C12H17NO.[2]

This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound. We move beyond a simple list of steps to explain the causality behind each computational choice, ensuring a self-validating and robust workflow. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to predict and understand molecular structure, reactivity, and electronic properties.

Theoretical Foundations: A Primer on Quantum Chemical Methods

Before delving into the practical workflow, it is essential to grasp the theoretical underpinnings of the methods we will employ. Quantum chemical calculations provide invaluable insights into molecular structures, properties, and interactions.[1]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and computational efficiency.[3] Unlike methods that approximate the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.[3] This approach allows for the calculation of crucial properties such as equilibrium molecular structure, vibrational frequencies, and reaction energies.[4] For organic molecules like aniline derivatives, hybrid functionals such as B3LYP have proven to be exceptionally reliable.[5][6]

Hartree-Fock (HF) and Semi-Empirical Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[7] While computationally more demanding than DFT for similar accuracy in many cases, it serves as a crucial starting point for more advanced methods.[7]

On the other end of the spectrum, semi-empirical methods simplify the HF calculations by incorporating parameters derived from experimental data.[8][9][10] Methods like AM1 and PM3 are significantly faster and can handle very large molecules, though their accuracy can be inconsistent if the molecule under study differs significantly from the data set used for their parameterization.[9][10][11]

The Role of Basis Sets

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[12][13][14] The choice of basis set is a critical trade-off between accuracy and computational cost.[14] Pople-style basis sets, such as the 6-31G family, are widely used. The addition of polarization functions (e.g., (d)) and diffuse functions (e.g., +) is crucial for accurately describing bonding and non-bonding interactions.[13][15][16] For a molecule like this compound, a split-valence basis set like 6-31G(d,p) offers a robust balance, providing flexibility for valence electrons and polarization functions for both heavy atoms and hydrogens.

The Computational Workflow: A Step-by-Step Protocol

This section details a validated, step-by-step protocol for conducting a comprehensive quantum chemical analysis of this compound using the Gaussian suite of programs, a powerful and widely used software package in computational chemistry.[17][18][19][20][21]

G cluster_input 1. Pre-computation cluster_core 2. Core Calculation (Gaussian) cluster_analysis 3. Property Analysis cluster_output 4. Interpretation A Construct 3D Structure (e.g., GaussView, Avogadro) B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B Input Coordinates C Frequency Analysis (Verify Minimum Energy Structure) B->C Optimized Geometry D HOMO-LUMO Analysis C->D Verified Structure E Molecular Electrostatic Potential (MEP) C->E Verified Structure F Natural Bond Orbital (NBO) Analysis C->F Verified Structure G Synthesize Data & Derive Chemical Insights D->G Calculated Properties E->G Calculated Properties F->G Calculated Properties G cluster_props Calculated Properties cluster_insights Predicted Chemical Behavior A HOMO-LUMO Gap (ΔE) Small Gap → High Reactivity Large Gap → High Stability D Reactivity & Stability Predicts reaction kinetics and thermodynamic stability A->D B MEP Surface Red Regions → Nucleophilic Sites Blue Regions → Electrophilic Sites E Intermolecular Interactions Identifies sites for H-bonding, protein binding B->E C NBO Analysis Atomic Charges → Polarity Donor-Acceptor → Delocalization C->E F Bonding & Electron Delocalization Understands substituent effects and resonance C->F

References

Methodological & Application

The Versatile Scaffolding of 4-(Cyclohexyloxy)aniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclohexyloxy)aniline emerges as a pivotal building block in the landscape of organic synthesis, offering a unique combination of a reactive aniline moiety and a bulky, lipophilic cyclohexyloxy group. This bifunctional nature makes it a valuable precursor in the synthesis of a diverse array of complex organic molecules, with significant applications in drug discovery, materials science, and the agrochemical industry. The aniline core provides a reactive handle for a multitude of transformations, including N-acylation, N-alkylation, diazotization, and various cross-coupling reactions. Concurrently, the cyclohexyloxy substituent imparts crucial physicochemical properties to the target molecules, such as enhanced solubility in organic media, increased metabolic stability, and the ability to form ordered structures in liquid crystals. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and experimental protocols for key transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Boiling Point 329.6°C at 760 mmHg[2]
Appearance Not consistently reported; likely a solid or oil
Solubility Expected to be soluble in common organic solvents

Safety Profile: As an aniline derivative, this compound should be handled with care. Anilines, as a class of compounds, can be toxic and may cause adverse health effects upon inhalation, ingestion, or skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Core Synthetic Applications and Protocols

The reactivity of the aniline functional group in this compound allows for its participation in a wide range of classical and modern organic reactions. This section details the protocols for some of the most important transformations.

Synthesis of Quinolines: Accessing Privileged Scaffolds

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in a vast number of biologically active compounds, including antimalarial, antibacterial, and anticancer agents. Several named reactions provide access to the quinoline core starting from anilines.

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[3][4] The reaction proceeds through an initial condensation followed by a thermal cyclization.[3]

Caption: Workflow for the Gould-Jacobs quinoline synthesis.

Detailed Protocol: Synthesis of Ethyl 6-(cyclohexyloxy)-4-hydroxyquinoline-3-carboxylate (Adapted from general procedures) [5][6]

This protocol is adapted from established methods for the Gould-Jacobs reaction with anilines.[5][6]

  • Materials:

    • This compound (1.0 mmol, 191 mg)

    • Diethyl ethoxymethylenemalonate (DEEMM) (1.2 mmol, 259 mg, 0.24 mL)

    • Diphenyl ether (solvent)

    • Ethanol

    • Sodium hydroxide (for hydrolysis)

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Condensation: In a round-bottom flask, combine this compound and diethyl ethoxymethylenemalonate. The reaction can be performed neat or in a high-boiling solvent like ethanol. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Cyclization: If the reaction was performed in a lower boiling solvent, remove it under reduced pressure. Add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250 °C for 20-30 minutes. The cyclization product, ethyl 6-(cyclohexyloxy)-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

    • Work-up: Cool the reaction mixture to room temperature. Add hexane to facilitate precipitation. Filter the solid product and wash with hexane to remove the diphenyl ether. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

    • Optional Hydrolysis and Decarboxylation: To obtain the corresponding quinoline-4-carboxylic acid, the ester can be saponified using a solution of sodium hydroxide in ethanol/water. Subsequent acidification with hydrochloric acid will precipitate the carboxylic acid, which can then be decarboxylated by heating to yield 6-(cyclohexyloxy)-4-hydroxyquinoline.[3]

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, such as acetylacetone, to yield a 2,4-disubstituted quinoline.[5][7] The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated carbonyl compounds to produce quinolines.[8][9] Both methods offer alternative routes to substituted quinolines from this compound.

Named_Reactions cluster_combes Combes Synthesis cluster_doebner Doebner-von Miller Reaction Aniline This compound Combes_Reaction Acid-Catalyzed Condensation & Cyclization Aniline->Combes_Reaction Doebner_Reaction Acid-Catalyzed Condensation & Cyclization Aniline->Doebner_Reaction Quinoline Substituted Quinolines Diketone β-Diketone (e.g., Acetylacetone) Diketone->Combes_Reaction Combes_Reaction->Quinoline Unsat_Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Unsat_Carbonyl->Doebner_Reaction Doebner_Reaction->Quinoline

Caption: Pathways to quinolines from this compound.

N-Acylation: Synthesis of Amides

N-acylation of this compound provides access to the corresponding amides, which are common motifs in pharmaceuticals and can also serve as protecting groups for the amine.

Detailed Protocol: N-Acetylation of this compound

  • Materials:

    • This compound (1.0 mmol, 191 mg)

    • Acetic anhydride (1.2 mmol, 122 mg, 0.11 mL)

    • Pyridine or a non-nucleophilic base (e.g., triethylamine)

    • Dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • In a round-bottom flask, dissolve this compound in DCM.

    • Add the base (e.g., pyridine, 1.5 eq).

    • Cool the solution in an ice bath.

    • Add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl to remove the pyridine, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Synthesis of Azo Dyes

The diazotization of this compound, followed by coupling with an electron-rich aromatic compound (e.g., a phenol or another aniline), is a classical method for the synthesis of azo dyes.[6] The bulky cyclohexyloxy group can influence the photophysical properties and solubility of the resulting dye.

Caption: General scheme for the synthesis of azo dyes.

General Protocol for Azo Dye Synthesis

  • Materials:

    • This compound (1.0 mmol, 191 mg)

    • Concentrated HCl

    • Sodium nitrite (NaNO₂)

    • Electron-rich coupling partner (e.g., phenol, 1.0 mmol)

    • Sodium hydroxide

  • Procedure:

    • Diazotization: Dissolve this compound in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

    • Coupling: In a separate flask, dissolve the coupling partner in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form.

    • Work-up: Stir the mixture in the ice bath for 30 minutes, then filter the solid dye, wash with cold water, and dry.

Applications in Materials Science: Liquid Crystals

The rod-like shape and the presence of the cyclohexyloxy group make derivatives of this compound promising candidates for liquid crystal applications. The synthesis of Schiff base liquid crystals is a common approach.

General Protocol for Schiff Base Liquid Crystal Synthesis [10]

  • Materials:

    • This compound (1.0 mmol, 191 mg)

    • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 1.0 mmol)

    • Absolute ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound and the substituted benzaldehyde in absolute ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

    • Filter the solid product, wash with cold ethanol, and dry. The liquid crystalline properties can then be investigated using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Conclusion

This compound stands as a testament to the power of functional group interplay in designing valuable synthetic building blocks. Its utility spans from the construction of complex, biologically active quinoline scaffolds to the synthesis of functional materials like azo dyes and liquid crystals. The protocols outlined in this guide provide a foundational framework for researchers to harness the synthetic potential of this versatile molecule. As the demand for novel pharmaceuticals, advanced materials, and effective agrochemicals continues to grow, the importance of well-designed building blocks like this compound in driving innovation in organic synthesis is undeniable.

References

Application Notes & Protocols: Reaction Mechanisms Involving 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(Cyclohexyloxy)aniline is an aromatic amine of significant interest in the fields of medicinal chemistry, materials science, and synthetic dye production. Its structure, featuring a bulky, lipophilic cyclohexyloxy group appended to an aniline core, imparts unique solubility, reactivity, and biological properties to its derivatives. The primary amino group is a versatile chemical handle, allowing for a range of transformations, most notably diazotization followed by azo coupling, which serves as a cornerstone for the synthesis of a vast array of azo dyes and functionalized aromatic compounds.[1][2][3] This guide provides an in-depth exploration of these critical reaction mechanisms, complete with detailed protocols and the scientific rationale behind key experimental parameters, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: The Diazotization of this compound

The conversion of the primary aromatic amine in this compound into a diazonium salt is the pivotal first step for subsequent coupling reactions. This transformation, known as diazotization, involves the reaction of the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][5]

Causality of Experimental Choices:

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and decomposes readily. Generating it within the reaction mixture at low temperatures ensures its immediate availability for reaction with the aniline, maximizing efficiency and minimizing side reactions.[5][6]

  • Low-Temperature Control (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently, often losing dinitrogen gas (N₂) to form highly reactive aryl cations.[4][5] Maintaining an ice-cold temperature ensures the integrity of the diazonium salt for the subsequent coupling step.

  • Acidic Medium: The strong acid serves two purposes: it protonates sodium nitrite to form nitrous acid, and it maintains a low pH to prevent the newly formed diazonium salt from prematurely coupling with unreacted aniline.

Mechanism of Diazotization

The reaction proceeds through the formation of a nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic amino group of the this compound. A series of proton transfers and a dehydration step ultimately yield the 4-(cyclohexyloxy)benzenediazonium salt.

diazotization_mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Salt Formation NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 in situ NO_ion NO⁺ (Nitrosonium Ion) HNO2->NO_ion + H⁺, -H₂O aniline This compound nitrosamine N-Nitrosoanilinium Intermediate aniline->nitrosamine + NO⁺ diazohydroxide Diazohydroxide Intermediate nitrosamine->diazohydroxide Rearrangement diazonium 4-(Cyclohexyloxy)benzenediazonium Salt diazohydroxide->diazonium + H⁺, -H₂O

Caption: Mechanism of Diazotization.

Protocol 1: Preparation of 4-(Cyclohexyloxy)benzenediazonium Chloride

Materials:

  • This compound (1.91 g, 10 mmol)

  • Concentrated Hydrochloric Acid (37%, ~2.5 mL, 30 mmol)

  • Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

  • Distilled Water

  • Ice

  • Starch-Iodide Paper

Procedure:

  • Aniline Solution Preparation: In a 100 mL beaker, suspend 1.91 g (10 mmol) of this compound in 10 mL of distilled water. Add 2.5 mL of concentrated HCl. Stir until a fine slurry or solution of the hydrochloride salt is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with constant stirring. It is crucial that the temperature does not rise above 5 °C during the next step.

  • Nitrite Addition: Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water in a separate test tube. Using a Pasteur pipette, add this solution dropwise to the cold aniline hydrochloride slurry over 10-15 minutes. Keep the thermometer in the reaction mixture and ensure the temperature remains below 5 °C.

  • Reaction Monitoring (Self-Validation): After the complete addition of the nitrite solution, stir the mixture for an additional 10 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid (indicating complete diazotization), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive result. If the test is negative, add a small amount of additional nitrite solution until a positive test is achieved.

  • Final Solution: The resulting clear, cold solution is the 4-(cyclohexyloxy)benzenediazonium chloride. It should be used immediately in the next step and should not be isolated or allowed to warm up.

Part 2: Azo Coupling Reaction

Azo coupling is a classic electrophilic aromatic substitution reaction.[7] The diazonium salt prepared in Part 1 acts as a weak electrophile that reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline, to form a stable azo compound (R-N=N-R').[7][8] These compounds are characterized by their extended conjugated systems, which cause them to be brightly colored.[7][9]

Causality of Experimental Choices:

  • Activated Coupling Partner: The reaction requires a highly activated aromatic ring to serve as the nucleophile. Phenols and anilines are excellent candidates due to the strong electron-donating nature of the -OH and -NH₂ groups.[10]

  • pH Control: The pH of the reaction medium is critical for controlling the reactivity of both the diazonium salt and the coupling partner.

    • For coupling with phenols , the reaction is carried out under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the much more strongly nucleophilic phenoxide ion, accelerating the reaction.[8]

    • For coupling with anilines , the reaction is performed in a mildly acidic medium (pH 4-6) to ensure there is a sufficient concentration of the free amine to act as a nucleophile, without deactivating the diazonium salt.

Mechanism of Azo Coupling (with a Phenol)

The electron-rich phenoxide ion attacks the terminal nitrogen of the diazonium cation. A subsequent proton transfer re-aromatizes the ring, yielding the final azo-coupled product. The attack typically occurs at the para position relative to the activating group, unless it is blocked.[7][9]

azo_coupling_mechanism diazonium 4-(Cyclohexyloxy)benzenediazonium Ion (Electrophile) sigma Sigma Complex Intermediate (Non-aromatic) diazonium->sigma Nucleophilic Attack phenoxide Phenoxide Ion (Nucleophile) (from β-Naphthol + NaOH) phenoxide->sigma azo_dye Azo Dye Product sigma->azo_dye Proton Transfer (Re-aromatization)

Caption: Mechanism of Azo Coupling.

Protocol 2: Synthesis of an Azo Dye via Coupling with β-Naphthol

Materials:

  • Cold 4-(cyclohexyloxy)benzenediazonium chloride solution (from Protocol 1)

  • β-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • Coupling Solution Preparation: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. The solution will warm up; cool it to ~10 °C in an ice bath.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution. An intensely colored precipitate (typically orange to red) should form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Filtration: Collect the solid azo dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold distilled water until the filtrate is neutral. This removes any unreacted salts. A final wash with a small amount of cold ethanol can facilitate drying.

  • Drying: Carefully transfer the solid product to a watch glass and allow it to air-dry or dry in a desiccator. Do not heat the diazonium salt or the final product on a hot plate, as azo compounds can be thermally unstable.

Part 3: Workflow Summary and Data Presentation

The entire process represents a robust and reliable method for synthesizing functionalized azo compounds from a this compound precursor.

Experimental Workflow Diagram

workflow start Start: this compound dissolve Dissolve in HCl/H₂O start->dissolve cool Cool to 0-5 °C dissolve->cool diazotize Add NaNO₂ Solution Dropwise cool->diazotize test Test for Excess HNO₂ (Starch-Iodide Paper) diazotize->test couple Slowly Mix the Two Solutions test->couple prepare_coupling Prepare Alkaline β-Naphthol Solution prepare_coupling->couple precipitate Stir 30 min, Collect Precipitate couple->precipitate filter_wash Vacuum Filter & Wash with H₂O precipitate->filter_wash dry Air-Dry Product filter_wash->dry end_product Final Azo Dye Product dry->end_product

Caption: Overall Experimental Workflow.

Data Summary Table
ParameterValueNotes
Starting Material This compoundMW: 191.27 g/mol
Coupling Agent β-NaphtholMW: 144.17 g/mol
Theoretical Yield ~3.47 g (for 10 mmol scale)Based on 1:1 stoichiometry
Expected Appearance Orange-Red Crystalline SolidTypical for azo dyes of this type
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol)
Expected λ_max 480-490 nmEstimated value; requires experimental verification via UV-Vis spectroscopy

References

The Strategic Application of 4-(Cyclohexyloxy)aniline in the Synthesis of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-(cyclohexyloxy)aniline as a pivotal building block in the synthesis of soluble epoxide hydrolase (sEH) inhibitors. This guide will delve into the therapeutic relevance of sEH inhibition, the chemical rationale for employing this compound, detailed synthetic protocols, and methods for characterization and evaluation of the resulting inhibitors.

Introduction: Soluble Epoxide Hydrolase as a Therapeutic Target

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[1][2] EETs, derived from arachidonic acid, possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[3][4] However, sEH rapidly hydrolyzes these beneficial epoxides into their less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs).[2]

Inhibition of sEH, therefore, represents a promising therapeutic strategy for a multitude of diseases characterized by underlying inflammatory processes. By blocking the degradation of EETs, sEH inhibitors effectively elevate the endogenous levels of these protective lipid mediators, thereby potentiating their therapeutic effects.[3] Preclinical and clinical studies have demonstrated the potential of sEH inhibitors in managing conditions such as hypertension, cardiovascular diseases, inflammatory bowel disease, and neuropathic pain.[4][5]

The Role of this compound in sEH Inhibitor Scaffolding

Urea-based compounds have emerged as a prominent and highly effective class of sEH inhibitors.[2][6] The central urea moiety is crucial for binding to the active site of the sEH enzyme, typically forming key hydrogen bond interactions with catalytic residues such as Tyr381, Tyr465, and Asp333.[7] The substituents on the urea nitrogen atoms play a significant role in determining the potency, selectivity, and pharmacokinetic properties of the inhibitor.

This compound provides a versatile and advantageous scaffold for the synthesis of these urea-based sEH inhibitors. The cyclohexyloxy group offers a desirable level of lipophilicity, which can enhance binding to the hydrophobic pockets of the sEH active site. Furthermore, the aniline functional group provides a reactive handle for the straightforward formation of the critical urea linkage.

The general structure of sEH inhibitors derived from this compound involves the reaction of the aniline with an appropriate isocyanate, leading to the formation of a 1-(4-(cyclohexyloxy)phenyl)-3-substituted urea. The substituent on the second nitrogen of the urea can be varied to optimize the inhibitor's properties.

Synthetic Pathway and Experimental Protocols

The synthesis of sEH inhibitors from this compound is a robust and well-established process. The core reaction involves the nucleophilic addition of the aniline to an isocyanate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Urea Formation cluster_workup Purification cluster_product Final Product 4_Aniline This compound Reaction Reaction in Inert Solvent (e.g., DCM, THF) 4_Aniline->Reaction Isocyanate Aryl/Alkyl Isocyanate Isocyanate->Reaction Workup Solvent Removal & Crystallization/Chromatography Reaction->Workup sEH_Inhibitor 1-(4-(Cyclohexyloxy)phenyl)- 3-substituted Urea Workup->sEH_Inhibitor

Caption: Synthetic workflow for urea-based sEH inhibitors.

General Protocol for the Synthesis of 1-(4-(Cyclohexyloxy)phenyl)-3-arylurea sEH Inhibitors

This protocol describes a general method for the synthesis of a representative sEH inhibitor.

Materials:

  • This compound

  • Substituted aryl isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.

  • Addition of Isocyanate: To the stirred solution of the aniline at 0 °C (ice bath), add the substituted aryl isocyanate (1.05 equivalents) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting aniline is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often a solid. Triturate the solid with hexane to remove any unreacted starting materials and byproducts. Filter the solid and wash with cold hexane. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or column chromatography on silica gel can be employed.

  • Drying: Dry the purified product under vacuum to obtain the final 1-(4-(cyclohexyloxy)phenyl)-3-arylurea.

Characterization of the Synthesized Inhibitor

The identity and purity of the synthesized sEH inhibitor should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point (MP): As an indicator of purity.

In Vitro Evaluation of sEH Inhibitory Activity

The potency of the synthesized compounds as sEH inhibitors is typically determined using an in vitro enzymatic assay. A common method involves a fluorescent substrate that, upon hydrolysis by sEH, releases a fluorescent product. The inhibition of this reaction by the test compound is measured to determine its half-maximal inhibitory concentration (IC₅₀).

General Protocol for sEH Inhibition Assay

Materials:

  • Recombinant human or murine sEH enzyme

  • Fluorescent sEH substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Assay buffer (e.g., Bis-Tris/HCl buffer, pH 7.0)

  • Bovine Serum Albumin (BSA)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.

  • Assay Reaction: In a 96-well plate, add the assay buffer containing BSA, the sEH enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30 °C).

  • Initiation of Reaction: Add the fluorescent substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the substrate used).

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Optimization

The use of this compound as a starting material allows for systematic exploration of the structure-activity relationship (SAR). The aryl or alkyl group introduced via the isocyanate can be varied to modulate the inhibitor's potency and pharmacokinetic properties.

Substituent on Aryl Ring Effect on Potency (General Trend)
Electron-withdrawing groups (e.g., -CF₃, -OCF₃)Often increases potency
Electron-donating groups (e.g., -CH₃, -OCH₃)Variable effects, can sometimes decrease potency
Halogens (e.g., -Cl, -F)Can enhance potency and improve metabolic stability
Polar groups (e.g., -COOH, -SO₂NH₂)Can improve solubility and pharmacokinetic profile

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of potent urea-based sEH inhibitors. Its chemical properties allow for a straightforward and efficient synthetic route to a diverse range of inhibitors. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to synthesize, characterize, and evaluate novel sEH inhibitors, thereby contributing to the development of new therapeutics for a variety of inflammatory and related diseases.

References

Application of 4-(Cyclohexyloxy)aniline in the Development of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the 4-Anilino Scaffold and the Potential of the Cyclohexyloxy Moiety

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are cornerstones in the design of ATP-competitive kinase inhibitors.[1][2] These privileged structures have given rise to a multitude of clinically successful drugs targeting key kinases implicated in cancer and other diseases, most notably the Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase.[2][3] The potency and selectivity of these inhibitors are profoundly influenced by the substitution pattern on the aniline ring, which projects into a key hydrophobic pocket of the kinase active site.

This guide focuses on the application of a specific, yet underexplored, aniline derivative: 4-(cyclohexyloxy)aniline . The introduction of a bulky, lipophilic cyclohexyloxy group at the 4-position of the aniline ring presents a compelling strategy for medicinal chemists aiming to:

  • Enhance Potency: By occupying a larger volume of the hydrophobic pocket, the cyclohexyloxy group can increase van der Waals interactions and potentially displace water molecules, leading to a favorable entropic contribution to binding affinity.

  • Modulate Selectivity: The distinct size and shape of the cyclohexyloxy group, compared to more common substituents, can engender novel interactions that favor binding to a specific kinase or kinase subfamily, thereby reducing off-target effects.

  • Improve Physicochemical Properties: The cyclohexyloxy moiety can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.

This document provides a comprehensive overview of the rationale, synthetic strategies, and biological evaluation protocols for incorporating this compound into novel kinase inhibitor discovery programs.

Rationale for Incorporating this compound in Kinase Inhibitor Design

The design of kinase inhibitors is a constant pursuit of optimizing the trifecta of potency, selectivity, and drug-like properties. The 4-anilino core of quinazoline and quinoline-based inhibitors serves as a crucial anchor, forming key hydrogen bonds with the hinge region of the kinase domain. The substituent at the 4-position of the aniline ring, in this case, the cyclohexyloxy group, extends into a more variable region of the ATP-binding site, often referred to as the "selectivity pocket."

The rationale for employing the this compound moiety is rooted in established structure-activity relationship (SAR) principles for this class of inhibitors:

  • Exploitation of Hydrophobic Pockets: Many kinases possess a sizable hydrophobic pocket adjacent to the ATP-binding site. The bulky and lipophilic nature of the cyclohexyl ring is well-suited to occupy this space, potentially leading to a significant increase in binding affinity.

  • Vector for Further Functionalization: The cyclohexyl ring offers multiple points for further chemical modification, allowing for the introduction of polar groups to fine-tune solubility or additional functionalities to probe for further interactions within the active site.

  • Metabolic Stability: The ether linkage in this compound is generally more resistant to metabolic cleavage compared to other functionalities. The cyclohexyl group itself is also relatively metabolically robust.

While direct and extensive public data on kinase inhibitors featuring the this compound moiety is limited, the known SAR of related compounds with bulky hydrophobic groups at this position supports the high potential of this building block.

Synthetic Protocols

The synthesis of kinase inhibitors incorporating the this compound moiety can be approached in a modular fashion. The following protocols provide a general framework for the synthesis of the key aniline intermediate and its subsequent coupling to a quinazoline or quinoline core.

Protocol 1: Synthesis of this compound

This protocol describes a Williamson ether synthesis to prepare the this compound intermediate.

Materials:

  • 4-Aminophenol

  • Cyclohexyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Synthesis of a 4-(4-(Cyclohexyloxy)phenylamino)quinazoline Derivative

This protocol outlines the nucleophilic aromatic substitution reaction to couple this compound with a 4-chloroquinazoline core.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Isopropanol

  • Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

  • Diethyl ether

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a precipitate forms, filter the solid and wash with cold isopropanol and then diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

  • For salt formation, the purified product can be dissolved in a minimal amount of isopropanol and treated with a solution of HCl in isopropanol to precipitate the hydrochloride salt.

Biological Evaluation Protocols

The following protocols are standard methods for evaluating the biological activity of newly synthesized kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive ligand from the kinase active site.

Materials:

  • Kinase of interest (e.g., EGFR, Src)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive tracer

  • Test compounds

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the test compound.

  • Incubate for a specified time at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate for another specified time at room temperature.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Protocol 4: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR, HT-29 for Src)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Data Presentation

The following table presents representative data for 4-anilinoquinazoline inhibitors of EGFR, highlighting the impact of substitution on the aniline ring. While a specific IC₅₀ for a this compound derivative is not publicly available in peer-reviewed literature, a hypothetical value is included for illustrative purposes based on the known trends for bulky, lipophilic substituents.

Compound IDAniline SubstituentEGFR IC₅₀ (nM)Reference
Gefitinib 3-Chloro-4-fluoro37[2]
Erlotinib 3-Ethynyl2[2]
1 3-Bromo20[4]
2 3-Methyl60[4]
Hypothetical 4-Cyclohexyloxy < 50 (projected) -

Note: The projected IC₅₀ for the hypothetical compound is an estimation based on the general observation that bulky, lipophilic groups in the appropriate position can enhance potency.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation,\nSurvival Proliferation, Survival Transcription->Proliferation,\nSurvival Inhibitor This compound -based Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of intervention for a this compound-based inhibitor.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synth_Aniline Synthesis of This compound Start->Synth_Aniline Synth_Core Synthesis of 4-Chloro-quin(az)oline Start->Synth_Core Coupling Coupling Reaction Synth_Aniline->Coupling Synth_Core->Coupling Purification Purification and Characterization Coupling->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cellular Proliferation Assay (IC50 Determination) Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Synth_Aniline Lead Optimization

Caption: Overall experimental workflow for the development of this compound-based kinase inhibitors.

Conclusion and Future Directions

The this compound moiety represents a valuable and perhaps underutilized building block in the design of novel kinase inhibitors. Its physicochemical properties suggest the potential for developing potent, selective, and metabolically robust drug candidates. While further research is needed to fully elucidate the SAR of this specific substituent across a broad range of kinases, the foundational knowledge of 4-anilino-quin(az)oline inhibitors provides a strong starting point for such investigations.

Future efforts should focus on the systematic exploration of this compound-containing compounds against a diverse panel of kinases. Co-crystallization studies of lead compounds with their target kinases will be invaluable for understanding the precise binding interactions of the cyclohexyloxy group and for guiding further optimization. Furthermore, a comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be essential for their progression towards clinical development.

References

Application Notes and Protocols for the N-Functionalization of 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Functionalized Anilines

Anilines and their N-functionalized derivatives are cornerstone structural motifs in modern chemistry, finding indispensable roles in the development of pharmaceuticals, agrochemicals, and advanced materials. The nitrogen atom of the aniline moiety serves as a versatile anchor for introducing a vast array of functional groups, which can profoundly influence the molecule's steric and electronic properties. This modulation is critical in drug discovery for tuning pharmacological activity, optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, and mitigating toxicity. 4-(Cyclohexyloxy)aniline, with its bulky cyclohexyloxy group, presents a unique scaffold whose N-functionalization can lead to novel chemical entities with significant potential. This guide provides detailed experimental procedures for the N-alkylation, N-acylation, and N-arylation of this compound, offering insights into the rationale behind the chosen methodologies to empower researchers in their synthetic endeavors.

I. N-Alkylation via Reductive Amination: A Versatile and Mild Approach

Reductive amination is a highly reliable and widely employed method for the N-alkylation of primary and secondary amines.[1][2] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by in-situ reduction to the corresponding alkylated amine.[1][3] This methodology is favored for its broad substrate scope, operational simplicity, and the use of mild reducing agents that tolerate a wide range of functional groups.

Causality of Experimental Choices:
  • Reactants: this compound serves as the nucleophilic amine. A variety of aldehydes or ketones can be used as the carbonyl partner to introduce the desired alkyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[3] Its mild nature prevents the reduction of the starting carbonyl compound and is selective for the iminium ion intermediate. This selectivity is crucial for achieving high yields of the desired N-alkylated product.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants and intermediates.

  • Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced.

Experimental Workflow: N-Alkylation via Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and aldehyde/ketone in DCM B Add catalytic acetic acid A->B C Stir at room temperature for 1-2 hours (Imine formation) B->C D Add NaBH(OAc)₃ portion-wise C->D E Stir until completion (TLC monitoring) D->E F Quench with saturated NaHCO₃ (aq) E->F G Extract with DCM F->G H Wash with brine, dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-4-(cyclohexyloxy)aniline
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv.), dichloromethane (DCM, 0.2 M), and benzaldehyde (1.1 equiv.).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equiv.) to the mixture. Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. The reaction is exothermic, so slow addition is recommended.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aniline is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(cyclohexyloxy)aniline.

ParameterValue
Stoichiometry Aniline:Aldehyde:NaBH(OAc)₃ = 1:1.1:1.5
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield 85-95%

II. N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts anilines into the corresponding amides. This reaction is often used to protect the amino group or to introduce a functional handle for further elaboration.[4] The reaction of an aniline with an acylating agent, such as an acyl chloride or an acid anhydride, is a straightforward and high-yielding process.

Causality of Experimental Choices:
  • Acylating Agent: Acetic anhydride is a common and effective acylating agent. For the introduction of other acyl groups, the corresponding acyl chloride can be used.

  • Base: A mild base like pyridine or triethylamine is used to neutralize the acid (HCl or acetic acid) generated during the reaction, driving the equilibrium towards product formation. In some cases, an aqueous solution of sodium acetate can also be employed.

  • Solvent: Aprotic solvents such as acetonitrile or dichloromethane are suitable for this reaction. Water can also be used as a solvent, particularly when using sodium acetate as the base.[5]

Experimental Workflow: N-Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in solvent (e.g., CH₃CN) B Add base (e.g., pyridine) A->B C Add acylating agent dropwise at 0°C B->C D Warm to room temperature and stir C->D E Quench with water D->E F Extract with ethyl acetate E->F G Wash with dilute HCl, NaHCO₃, and brine F->G H Dry over MgSO₄ and concentrate G->H I Recrystallize or purify by column chromatography H->I

Caption: General workflow for the N-acylation of anilines.

Detailed Protocol: Synthesis of N-(4-(cyclohexyloxy)phenyl)acetamide
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in acetonitrile (0.2 M). Add pyridine (1.2 equiv.) to the solution.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 equiv.) dropwise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and stir for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-(cyclohexyloxy)phenyl)acetamide.

ParameterValue
Stoichiometry Aniline:Acetic Anhydride:Pyridine = 1:1.1:1.2
Solvent Acetonitrile
Temperature 0°C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >95%

III. N-Arylation: Constructing C-N Bonds with Aryl Halides

The formation of a carbon-nitrogen bond between an aniline and an aryl halide is a pivotal transformation in organic synthesis, with two prominent methods being the Buchwald-Hartwig amination and the Ullmann condensation.

A. Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[6][7] This method is renowned for its high efficiency, broad substrate scope, and functional group tolerance.[6][8]

Causality of Experimental Choices:
  • Catalyst System: A palladium source, typically Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a bulky, electron-rich phosphine ligand. The choice of ligand is critical for the success of the reaction, with ligands like XPhos and BINAP being commonly employed.[8][9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the aniline and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd catalyst, ligand, base, aryl halide, and this compound B Add anhydrous solvent (e.g., toluene) A->B C Degas the reaction mixture B->C D Heat to reflux under inert atmosphere C->D E Cool to room temperature D->E F Filter through Celite E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H

Caption: Workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol: Synthesis of 4-(Cyclohexyloxy)-N-phenylaniline
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (1.4 equiv.), this compound (1.0 equiv.), and bromobenzene (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (0.1 M) via syringe.

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.

ParameterValue
Catalyst Loading 2 mol% Pd(OAc)₂
Ligand Loading 4 mol% XPhos
Base Sodium tert-butoxide (1.4 equiv.)
Solvent Toluene
Temperature 100-110°C
Reaction Time 12-24 hours
Typical Yield 70-90%
B. Ullmann Condensation: A Copper-Mediated Alternative

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[10] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements have led to milder and more efficient protocols.[11][12]

Causality of Experimental Choices:
  • Catalyst: A copper(I) source, such as CuI, is typically used. The reaction can be accelerated by the use of a ligand, often a diamine or an amino acid.

  • Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is employed.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are commonly used.

Detailed Protocol: Synthesis of 4-(Cyclohexyloxy)-N-phenylaniline via Ullmann Condensation
  • Reaction Setup: In a sealed tube, combine CuI (10 mol%), this compound (1.0 equiv.), iodobenzene (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (0.2 M).

  • Reaction: Seal the tube and heat the mixture to 120-150°C for 24-48 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite.

  • Extraction and Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterValue
Catalyst Loading 10 mol% CuI
Base Potassium Carbonate (2.0 equiv.)
Solvent DMF
Temperature 120-150°C
Reaction Time 24-48 hours
Typical Yield 50-70%

IV. Product Characterization

The successful synthesis of the N-functionalized this compound derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of new signals corresponding to the introduced alkyl, acyl, or aryl group, and shifts in the signals of the aniline backbone, provide definitive evidence of successful functionalization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For example, in N-acylation, the appearance of a strong amide carbonyl stretch (around 1650 cm⁻¹) is a clear indicator of product formation.

V. Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Many of the reagents used, such as anilines, aryl halides, and strong bases, are toxic and/or corrosive. Handle them with care and consult the Safety Data Sheets (SDS) before use.

  • Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

References

Application Note & Protocols: Scale-up Synthesis of 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 4-(Cyclohexyloxy)aniline, a valuable building block in pharmaceutical and materials science. Recognizing the scarcity of direct literature for this specific molecule's large-scale production, this note outlines a robust and industrially viable two-step synthetic pathway. The recommended route proceeds via a Nucleophilic Aromatic Substitution (SNAr) to form a nitroaromatic intermediate, followed by a catalytic hydrogenation. We provide detailed, step-by-step protocols for laboratory-scale synthesis (100-gram scale) and elaborate on the critical considerations for transitioning to pilot and manufacturing scales. The causality behind experimental choices, safety protocols, and analytical validation are discussed in depth to ensure a reproducible, safe, and efficient process.

Introduction and Strategic Synthesis Design

This compound is an aromatic amine featuring a bulky cyclohexyloxy ether group. This structural motif makes it a desirable intermediate for introducing specific physicochemical properties (e.g., lipophilicity, conformational restriction) into target molecules. While commercially available in small quantities, its synthesis at a multi-kilogram scale requires a carefully designed process that prioritizes safety, cost-effectiveness, and scalability.

A retrosynthetic analysis reveals several potential pathways. The Williamson ether synthesis, while a classic method, presents challenges on a large scale when using 4-aminophenol, such as competing N-alkylation and the need for strong bases.[1][2] A more robust industrial approach involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of an activated aryl halide, such as 4-fluoronitrobenzene, with cyclohexanol. The nitro group strongly activates the ring toward nucleophilic attack, making this a highly efficient and predictable transformation.[3]

  • Reduction of the Nitro Group: The resulting 4-(cyclohexyloxy)-1-nitrobenzene intermediate is then reduced to the target aniline. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean conversion, and atom economy, making it a cornerstone of industrial aniline synthesis.[4][5]

This pathway avoids the pitfalls of direct etherification on an unprotected aniline and leverages two well-understood, high-yielding industrial reactions.

Recommended Scale-Up Workflow

The following diagram illustrates the recommended two-step manufacturing process, from commercially available starting materials to the final purified product.

G cluster_0 Step 1: SNAr Etherification cluster_1 Step 2: Catalytic Hydrogenation 4-Fluoronitrobenzene 4-Fluoronitrobenzene SNAr_Reaction SNAr Reaction (DMSO, 100-120 °C) 4-Fluoronitrobenzene->SNAr_Reaction Cyclohexanol Cyclohexanol Cyclohexanol->SNAr_Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->SNAr_Reaction Workup_1 Aqueous Workup & Crystallization SNAr_Reaction->Workup_1 Intermediate 4-(Cyclohexyloxy)-1-nitrobenzene Workup_1->Intermediate Reduction Hydrogenation (Ethanol, 40-50 °C) Intermediate->Reduction Isolated Intermediate Catalyst (Pd/C) Catalyst (Pd/C) Catalyst (Pd/C)->Reduction Hydrogen_Gas H2 Gas (50-100 psi) Hydrogen_Gas->Reduction Workup_2 Catalyst Filtration & Solvent Removal Reduction->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Two-step synthesis of this compound.

Detailed Synthesis Protocols (100 g Scale)

Protocol 1: Synthesis of 4-(Cyclohexyloxy)-1-nitrobenzene (Intermediate)

Principle: This reaction proceeds via an addition-elimination SNAr mechanism. The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the fluoride leaving group by the cyclohexoxide nucleophile.[3][6] Potassium carbonate is a cost-effective base sufficient to deprotonate cyclohexanol at elevated temperatures.

ParameterValueMolesRationale
4-Fluoronitrobenzene70.5 g0.50 molLimiting Reagent
Cyclohexanol60.1 g0.60 molSlight excess (1.2 eq) to ensure full conversion.
Potassium Carbonate (K₂CO₃)103.7 g0.75 molBase (1.5 eq) to drive alkoxide formation.
Solvent (DMSO)350 mL-High-boiling polar aprotic solvent to solubilize salts and facilitate SNAr.
Reaction Temperature110 °C-Provides sufficient thermal energy for the reaction.
Reaction Time8-12 hours-Typical duration for completion, monitor by TLC/HPLC.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with 4-fluoronitrobenzene, cyclohexanol, potassium carbonate, and DMSO.

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Begin stirring and heat the reactor jacket to achieve an internal temperature of 110 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots every 2 hours and analyzing by TLC (e.g., 20% Ethyl Acetate/Hexanes) or HPLC until the starting material is consumed.

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature (~20-25 °C). Slowly and carefully pour the reaction mixture into 2 L of cold water with vigorous stirring.

  • Precipitation & Isolation: A yellow solid will precipitate. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water (3 x 500 mL) to remove DMSO and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Yield & Characterization: Expected yield: 90-95%. The product should be a yellow crystalline solid. Confirm identity via ¹H NMR and melting point.

Protocol 2: Synthesis of this compound (Final Product)

Principle: Catalytic hydrogenation reduces the nitro group to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This is a surface-mediated reaction where the nitro compound and hydrogen are adsorbed onto the palladium surface and react.[4] Ethanol is a suitable solvent that is easily removed.

ParameterValueMolesRationale
4-(Cyclohexyloxy)-1-nitrobenzene100 g0.45 molStarting Intermediate
5% Palladium on Carbon (Pd/C)5.0 g-Catalyst (5% w/w). Use 50% wet catalyst for safety.
Solvent (Ethanol)500 mL-Common solvent for hydrogenation.
Hydrogen Pressure50 psi-Sufficient pressure for efficient reduction.
Reaction Temperature45 °C-Mild heating can increase reaction rate.
Reaction Time4-6 hours-Monitor by H₂ uptake or TLC/HPLC.

Step-by-Step Methodology:

  • Reactor Setup: Use a high-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a gas inlet, pressure gauge, and thermocouple.

  • Safety First: Ensure the reactor is located in a well-ventilated fume hood or designated area. Remove all potential ignition sources.[7][8]

  • Charging: Charge the reactor vessel with 4-(cyclohexyloxy)-1-nitrobenzene and ethanol. Crucially, add the 5% Pd/C catalyst as a wet slurry under a nitrogen atmosphere. Never add dry Pd/C to a flammable solvent in the presence of air, as it is pyrophoric and can cause a fire.[9][10]

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to 50 psi and venting (repeat 3-5 times) to remove all oxygen.[8][11]

  • Hydrogenation: Pressurize the reactor with hydrogen to 50 psi. Begin stirring and warm the mixture to 45 °C. The reaction is exothermic; monitor the temperature and pressure closely.[12]

  • Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or HPLC analysis showing the disappearance of the nitro-intermediate.

  • Shutdown & Catalyst Filtration: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen (3-5 times).[11] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the filter cake wet with solvent or water at all times to prevent ignition. [7][10]

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes) to yield an off-white to light brown solid.

  • Drying & Yield: Dry the purified solid in a vacuum oven at 40 °C. Expected yield: 95-99%. Confirm identity and purity via NMR, LC-MS, and melting point.

Critical Scale-Up Considerations

Transitioning from the lab bench to a pilot plant or manufacturing facility introduces significant challenges that must be proactively managed.

  • Thermal Management:

    • SNAr Reaction: While not violently exothermic, the reaction requires precise temperature control. A jacketed reactor with a reliable heating/cooling system is essential to maintain the target temperature and prevent side reactions.

    • Hydrogenation: The reduction of a nitro group is highly exothermic.[12] At scale, the rate of hydrogen addition must be carefully controlled to match the reactor's heat removal capacity. Insufficient cooling can lead to a dangerous thermal runaway. Reaction calorimetry studies are strongly recommended before scaling up to determine the heat of reaction and ensure safe operating limits.[12]

  • Mixing and Mass Transfer:

    • SNAr Reaction: This is a heterogeneous reaction involving a solid base (K₂CO₃). Efficient agitation is critical to ensure good contact between all reactants. Baffles within the reactor and an appropriately designed agitator (e.g., pitched-blade turbine) are necessary.

    • Hydrogenation: This is a gas-liquid-solid three-phase system. The rate is often limited by the mass transfer of hydrogen from the gas phase to the catalyst surface. High-efficiency agitators (e.g., gas-entraining impellers) and proper baffling are required to maximize the gas-liquid interface and keep the catalyst suspended.

  • Safety Protocols:

    • Catalyst Handling: The pyrophoric nature of Pd/C is a major hazard.[8][9] Strict standard operating procedures (SOPs) must be in place for charging the catalyst (always wet), and for filtration (never allowing the filter cake to dry).[7][10] Spent catalyst should be immediately transferred to a designated waste container and submerged in water.[9]

    • Hydrogen Safety: Hydrogen forms explosive mixtures with air.[9] The hydrogenation bay must be equipped with proper ventilation, hydrogen sensors, and explosion-proof (ATEX/EX-rated) equipment. A thorough leak test with nitrogen must be performed before introducing hydrogen.[11]

  • Workup and Purification:

    • Product Isolation: At scale, pouring the SNAr reaction mass into water may be impractical. A reverse quench (pumping water into the reactor) may be safer and more controllable. Filtration and drying equipment (e.g., filter-dryers) must be appropriately sized for the batch.

    • Final Product Purification: While laboratory purification often relies on chromatography, industrial-scale purification favors crystallization or distillation.[13] For this compound, which is a solid, developing a robust crystallization procedure that consistently delivers the desired purity and crystal form is paramount. Steam distillation can also be an effective method for purifying anilines but may be slow for large quantities.[14]

Conclusion

The described two-step synthesis of this compound via SNAr etherification followed by catalytic hydrogenation represents a logical, robust, and scalable manufacturing route. By carefully considering the principles of reaction kinetics, thermal safety, and mass transfer, this process can be safely and efficiently transitioned from the laboratory to large-scale production. Adherence to rigorous safety protocols, particularly concerning the handling of pyrophoric catalysts and flammable gases, is non-negotiable for a successful and safe scale-up campaign.

References

Application Notes and Protocols: The Strategic Use of 4-(Cyclohexyloxy)aniline in Medicinal Chemistry Programs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the strategic incorporation of 4-(cyclohexyloxy)aniline into medicinal chemistry programs. This document delves into the rationale behind its use, its impact on key drug properties, and detailed protocols for its synthesis and derivatization.

Introduction: The Value Proposition of the this compound Moiety

In the landscape of drug discovery, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This compound has emerged as a valuable scaffold due to the unique combination of properties conferred by its constituent parts: the aniline core and the cyclohexyloxy substituent.

The aniline moiety provides a versatile chemical handle for a variety of synthetic transformations, allowing for its incorporation into diverse molecular architectures. The cyclohexyloxy group, a bulky and lipophilic aliphatic ring, offers several advantages in drug design. It can effectively probe and fill hydrophobic pockets within target proteins, potentially leading to enhanced binding affinity. Furthermore, its non-planar, three-dimensional structure can introduce conformational rigidity, which can be beneficial for optimizing ligand-receptor interactions and improving selectivity.

Strategic Applications in Medicinal Chemistry

The this compound building block is particularly well-suited for medicinal chemistry programs targeting enzymes, such as kinases, where a lipophilic group can occupy hydrophobic regions of the ATP-binding site. The anilino nitrogen serves as a key hydrogen bond donor or acceptor, or as a nucleophilic center for further elaboration.

Case Study: Kinase Inhibitor Programs

While direct public-domain examples detailing a full medicinal chemistry program starting with this compound are proprietary, its utility can be strongly inferred from the development of related structures, particularly in the field of cyclin-dependent kinase (CDK) inhibitors. For instance, in the development of 2-arylaminopurine inhibitors of CDK2, the introduction of a cyclohexylmethoxy group at the 6-position of the purine ring was found to be crucial for high potency.[1] This highlights the favorable interactions that bulky, lipophilic alicyclic moieties can make within the hydrophobic regions of kinase active sites. The this compound scaffold offers a strategic advantage by placing this beneficial group on the aniline portion of the molecule, which often serves as a key pharmacophore in kinase inhibitors.

The general structure of many kinase inhibitors involves a heterocyclic core to which an aniline derivative is attached. The substituents on the aniline ring play a critical role in modulating potency, selectivity, and physicochemical properties. The cyclohexyloxy group at the 4-position of the aniline ring can significantly enhance lipophilicity, which may improve cell permeability and oral bioavailability. However, it is crucial to balance this lipophilicity to avoid issues with aqueous solubility and metabolic instability.

Physicochemical and Pharmacokinetic Considerations

The incorporation of the cyclohexyloxy group has a predictable impact on the physicochemical properties of a molecule, as summarized in the table below.

PropertyImpact of Cyclohexyloxy GroupRationale
Lipophilicity (LogP) IncreasesThe non-polar, aliphatic nature of the cyclohexane ring significantly contributes to the overall lipophilicity of the molecule.
Aqueous Solubility DecreasesThe increased lipophilicity generally leads to a reduction in solubility in aqueous media. This needs to be carefully managed, often by incorporating polar functional groups elsewhere in the molecule.
Molecular Weight Increases (by 97.1 g/mol )The addition of the C6H11O group adds to the overall molecular weight.
Metabolic Stability Can be favorableThe cyclohexane ring is generally more resistant to oxidative metabolism compared to more electron-rich aromatic systems. However, hydroxylation of the cyclohexane ring can be a metabolic pathway.
Cell Permeability Potentially IncreasesEnhanced lipophilicity can lead to improved passive diffusion across cell membranes, a key factor for oral bioavailability.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][3][4] In this case, 4-aminophenol is deprotonated to form the phenoxide, which then acts as a nucleophile to displace a halide from a cyclohexyl halide.

Reaction Scheme:

(where Ph = phenyl and X = Br, I)

Materials:

  • 4-Aminophenol

  • Cyclohexyl bromide (or iodide)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group. Stronger bases like sodium hydride can also be used but require anhydrous conditions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Heating is necessary to drive the reaction to completion in a reasonable timeframe.

Protocol 2: N-Acylation of this compound

The aniline nitrogen of this compound is a versatile nucleophile for the formation of amides, which are common functionalities in drug molecules.

Reaction Scheme:

Br-Ph(O-Cyclohexyl)-NH-Ac + R-B(OH)2 --[Pd catalyst, Base]--> R-Ph(O-Cyclohexyl)-NH-Ac

Caption: A typical workflow in a medicinal chemistry program, highlighting the integration of this compound in the lead optimization phase.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Start Initial Hit Compound Incorporate_Aniline Incorporate Aniline Moiety Start->Incorporate_Aniline Add_Cyclohexyloxy Add 4-(Cyclohexyloxy) Group Incorporate_Aniline->Add_Cyclohexyloxy Improved_Potency Improved Potency (Hydrophobic Interactions) Add_Cyclohexyloxy->Improved_Potency Modified_PK Modified Pharmacokinetics (Increased Lipophilicity) Add_Cyclohexyloxy->Modified_PK Further_Optimization Further Optimization (e.g., on aniline N) Improved_Potency->Further_Optimization Modified_PK->Further_Optimization

Caption: The logical progression of SAR studies incorporating the this compound moiety to enhance potency and modulate pharmacokinetic properties.

Conclusion

This compound is a strategic building block in medicinal chemistry that offers a unique combination of synthetic versatility and beneficial physicochemical properties. Its ability to introduce a lipophilic, three-dimensional cyclohexyl group can lead to improved target engagement and favorable pharmacokinetic profiles. The provided protocols offer a starting point for the synthesis and derivatization of this valuable intermediate, enabling its effective integration into drug discovery programs aimed at developing novel therapeutics.

References

Application Notes & Protocols: Catalytic Methods for the Synthesis of 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclohexyloxy)aniline is a significant chemical intermediate in the development of pharmaceuticals, agrochemicals, and high-performance polymers.[1] Its structure, combining a flexible cycloaliphatic ether with a functional aniline ring, makes it a versatile building block for introducing specific physicochemical properties into target molecules. The synthesis of this and related diaryl or alkyl-aryl ethers and amines has been revolutionized by the advent of transition metal catalysis. Classical methods often require harsh conditions and have limited scope, but modern catalytic systems offer milder, more efficient, and highly versatile routes.[2][3]

This document provides a detailed guide for researchers and drug development professionals on the primary catalytic strategies for synthesizing this compound. We will explore two major disconnection approaches: C-O bond formation and C-N bond formation , with a practical focus on a robust two-step method involving a nitro-intermediate. The protocols described herein are grounded in established catalytic cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, providing the causality behind experimental choices to ensure procedural integrity and reproducibility.

Strategic Overview: Pathways to this compound

The synthesis can be approached by forming the key C-O ether linkage or the C-N aniline bond at different stages. The choice of strategy often depends on the availability of starting materials, functional group tolerance, and scalability requirements. Below is a diagram outlining the principal catalytic routes.

G cluster_0 Two-Step Synthesis (Recommended) cluster_1 Direct C-O Coupling cluster_2 Direct C-N Coupling Nitro_Intermediate 4-(Cyclohexyloxy)nitrobenzene Target_Molecule This compound Nitro_Intermediate->Target_Molecule Catalytic Hydrogenation (Pd/C, H₂) p_Nitrophenol 4-Nitrophenol + Cyclohexyl Bromide p_Nitrophenol->Nitro_Intermediate Williamson Ether Synthesis (Base) p_Chloronitrobenzene 4-Chloronitrobenzene + Cyclohexanol p_Chloronitrobenzene->Nitro_Intermediate Ullmann C-O Coupling (Cu-cat.) p_Aminophenol 4-Aminophenol + Cyclohexyl Halide p_Aminophenol->Target_Molecule Ullmann C-O Coupling (Cu-cat.) p_Haloaniline 4-Haloaniline + Cyclohexanol p_Haloaniline->Target_Molecule Buchwald-Hartwig C-O Coupling (Pd-cat.) Halo_Ether 1-Halo-4-(cyclohexyloxy)benzene + NH₃ source Halo_Ether->Target_Molecule Buchwald-Hartwig C-N Coupling (Pd-cat.)

Caption: Primary synthetic strategies for this compound.

Part 1: Two-Step Synthesis via Nitro-Aryl Ether Intermediate

This is often the most reliable and scalable approach. It segregates the ether formation from the sensitive aniline functionality by first synthesizing 4-(cyclohexyloxy)nitrobenzene, followed by a clean reduction of the nitro group.

Step 1A: Synthesis of 4-(Cyclohexyloxy)nitrobenzene via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction ideal for forming C-O bonds.[3] While traditional Ullmann reactions required stoichiometric copper and high temperatures (often >200 °C), modern protocols use catalytic copper salts with ligands, allowing for significantly milder conditions.[4][5] This protocol uses 4-chloronitrobenzene, an activated aryl halide, which facilitates the reaction.[3]

Reaction Scheme: O₂N-C₆H₄-Cl + HO-C₆H₁₁ --(CuI, Ligand, Base)--> O₂N-C₆H₄-O-C₆H₁₁

Catalytic Cycle Explanation: The mechanism involves a Cu(I) species.[3][4]

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) catalyst to form an Ar-Cu(III)-X intermediate.

  • Deprotonation & Transmetalation: The base deprotonates the alcohol (R-OH) to form an alkoxide (R-O⁻), which then displaces the halide on the copper center to form an Ar-Cu(III)-OR species.

  • Reductive Elimination: The final C-O bond is formed by reductive elimination, yielding the aryl ether product (Ar-O-R) and regenerating the Cu(I) catalyst.[4]

Ullmann_CO CuI Cu(I)X ArCuX Ar-Cu(III)(X)₂ CuI->ArCuX Oxidative Addition ArCuOR Ar-Cu(III)(X)(OR) ArCuX->ArCuOR Transmetalation ArCuOR->CuI Reductive Elimination Product Ar-OR ArCuOR->Product ArX Ar-X ArX->ArCuX ROH R-OH + Base ROH->ArCuOR

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Protocol 1: Ullmann Ether Synthesis

  • Materials:

    • 4-Chloronitrobenzene (1.0 equiv)

    • Cyclohexanol (1.5 equiv)

    • Copper(I) Iodide (CuI) (0.1 equiv)

    • L-Proline (0.2 equiv) - Acts as a stabilizing ligand for the copper catalyst.

    • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Serves as the base.

    • Toluene or DMF (solvent)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloronitrobenzene, CuI, L-Proline, and K₂CO₃.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Add cyclohexanol and the solvent (Toluene or DMF) via syringe.

    • Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-(cyclohexyloxy)nitrobenzene.

Step 1B: Catalytic Hydrogenation of 4-(Cyclohexyloxy)nitrobenzene

The reduction of the nitro group to an amine is a standard transformation, reliably achieved by catalytic hydrogenation using palladium on carbon (Pd/C). This reaction is typically high-yielding and produces water as the only byproduct, making purification straightforward.

Reaction Scheme: O₂N-C₆H₄-O-C₆H₁₁ + 3 H₂ --(Pd/C)--> H₂N-C₆H₄-O-C₆H₁₁ + 2 H₂O

Protocol 2: Nitro Group Reduction

  • Materials:

    • 4-(Cyclohexyloxy)nitrobenzene (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C) (1-5 mol% Pd)

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 4-(cyclohexyloxy)nitrobenzene in the chosen solvent in a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation).

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (to prevent ignition of the dry catalyst in air).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

    • Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Hydrogen uptake will cease upon completion.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely and quench it carefully with water.

    • Rinse the filter pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound, which is often pure enough for subsequent steps or can be further purified by recrystallization or chromatography.

Part 2: Direct Synthesis via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds.[2][6] A related C-O coupling reaction can also be employed.[7] These methods are powerful due to their broad substrate scope and functional group tolerance, though they require careful control of inert atmosphere and specialized phosphine ligands.[2][8]

Strategy: C-N Bond Formation

This approach would involve coupling 1-bromo-4-(cyclohexyloxy)benzene with an ammonia surrogate.

Catalytic Cycle Explanation: The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[2][7][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the arylamine product and regenerating the Pd(0) catalyst.[7][10]

BHA_CN Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amido [L₂Pd(II)(Ar)(NR₂)] PdII_ArX->PdII_Amido Amine Binding & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product ArX Ar-X ArX->PdII_ArX R2NH R₂NH + Base R2NH->PdII_Amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N amination.

Protocol 3: Buchwald-Hartwig Amination

  • Materials:

    • 1-Bromo-4-(cyclohexyloxy)benzene (1.0 equiv)

    • Benzophenone imine (1.2 equiv) - Acts as an ammonia equivalent. The resulting imine is hydrolyzed in a subsequent step.

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv) - Common Pd(0) precatalyst.

    • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 equiv) - A bidentate phosphine ligand.[2]

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv) - A strong, non-nucleophilic base.

    • Toluene (anhydrous)

  • Procedure:

    • Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox. Add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube or vial.

    • Add 1-bromo-4-(cyclohexyloxy)benzene and anhydrous toluene.

    • Add benzophenone imine and seal the vessel.

    • Remove the vessel from the glovebox and heat to 80-100 °C with stirring for 8-16 hours.[11] Monitor by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

    • Concentrate the filtrate. The crude product is the N-diphenylmethylidene-protected aniline.

    • Hydrolysis: Dissolve the crude imine in THF, add 2M aqueous HCl, and stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Neutralize the mixture with aqueous sodium bicarbonate and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain this compound.

Comparative Summary of Catalytic Methods

FeatureUllmann C-O CouplingCatalytic HydrogenationBuchwald-Hartwig C-N Amination
Catalyst Copper(I) salt (e.g., CuI)[3]Palladium on Carbon (Pd/C)Palladium(0) complex (e.g., Pd₂(dba)₃)[2]
Ligand Often required (e.g., L-Proline, diamines)[4]Not applicableEssential (e.g., BINAP, XPhos)[2][12]
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)[4]Not applicableStrong, non-nucleophilic (e.g., NaOtBu)[10]
Temperature 100-130 °CRoom Temperature80-110 °C
Key Advantage Lower cost catalyst, good for activated substrates.Very clean, high-yielding, simple workup.Broad scope, high functional group tolerance.[2]
Key Disadvantage Can require higher temperatures; less scope for unactivated substrates.[3]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.Air/moisture sensitive reagents; expensive catalyst/ligands.

Conclusion

The synthesis of this compound can be successfully achieved through several modern catalytic routes. For robustness, scalability, and ease of purification, the two-step method involving an Ullmann C-O coupling to form a nitro intermediate, followed by catalytic hydrogenation, is highly recommended. For more complex substrates or late-stage functionalization where milder conditions are paramount, the Buchwald-Hartwig amination offers unparalleled versatility, provided that stringent anaerobic conditions are maintained. The choice of method should be guided by the specific requirements of the research or development program, including cost, scale, and available equipment.

References

Application Notes and Protocols for the Derivatization of 4-(Cyclohexyloxy)aniline for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-(Cyclohexyloxy)aniline Scaffold as a Privileged Structure in Drug Discovery

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with scaffold-based drug design emerging as a powerful strategy. The core structure of a molecule, or its scaffold, provides a three-dimensional framework upon which functional groups can be strategically placed to interact with biological targets. The this compound moiety represents a promising scaffold, combining the rigid aromatic nature of the aniline ring with the flexible, lipophilic character of the cyclohexyl group. While direct biological data on this compound itself is limited, analogous structures, particularly 4-anilinoquinazolines and 4-alkoxyquinolines, have demonstrated significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2][3] The aniline nitrogen of this compound serves as a versatile synthetic handle, allowing for a variety of chemical modifications to generate a library of diverse derivatives for biological screening.

This technical guide provides a comprehensive overview of key derivatization strategies for this compound, including detailed, field-proven protocols for N-acylation, N-sulfonylation, and the Ugi four-component reaction. Furthermore, it outlines standardized protocols for the initial biological evaluation of these novel derivatives, encompassing cytotoxicity assessment and enzyme inhibition assays.

Part 1: Synthesis and Derivatization of this compound

The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The following sections detail robust and reproducible protocols for its derivatization.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental and highly efficient method for modifying the electronic and steric properties of the aniline moiety. The resulting amides are prevalent in a vast number of pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding with biological targets.[4] The reaction typically involves the treatment of the aniline with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

N_Acylation_Workflow start Start reagents This compound Acylating Agent (e.g., Acetyl Chloride) Base (e.g., Pyridine) Solvent (e.g., DCM) start->reagents 1. Prepare reaction Reaction Setup - Combine reagents at 0 °C - Stir at room temperature reagents->reaction 2. React workup Aqueous Workup - Quench with water - Extract with organic solvent - Wash and dry reaction->workup 3. Isolate purification Purification - Column Chromatography or - Recrystallization workup->purification 4. Purify characterization Characterization - NMR, IR, MS purification->characterization 5. Verify product N-Acylated Product characterization->product

Caption: General workflow for the N-acylation of this compound.

This protocol describes a standard procedure for the N-acetylation of this compound using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution with stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin-Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-(cyclohexyloxy)phenyl)acetamide.

N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, diuretic, and anticancer properties.[5][6] The synthesis of sulfonamides from anilines can be achieved through reaction with a sulfonyl chloride in the presence of a base. More recently, milder photoredox-catalyzed methods have been developed, offering broader functional group tolerance.[6]

N_Sulfonylation_Scheme sub1 This compound reaction_node N-Sulfonylation sub1->reaction_node sub2 R-SO2Cl (Sulfonyl Chloride) sub2->reaction_node reagents Base (e.g., Pyridine) Solvent (e.g., DCM) reagents->reaction_node product N-(4-(Cyclohexyloxy)phenyl)sulfonamide reaction_node->product

Caption: General reaction scheme for the N-sulfonylation of this compound.

This protocol details the synthesis of a tosyl-protected derivative.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-(4-(cyclohexyloxy)phenyl)-4-methylbenzenesulfonamide.

Ugi Four-Component Reaction (U-4CR): Rapid Library Generation

The Ugi four-component reaction is a powerful tool in combinatorial chemistry, allowing for the one-pot synthesis of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] This reaction is highly valued for its atom economy, high yields, and the ability to generate a large number of diverse compounds from a small set of starting materials, making it ideal for the creation of libraries for high-throughput screening.[9]

Ugi_Reaction_Workflow cluster_components Reactant Inputs start Start: Component Scaffolds amine Amine: This compound aldehyde Aldehyde (e.g., Benzaldehyde) acid Carboxylic Acid (e.g., Acetic Acid) isocyanide Isocyanide (e.g., tert-Butyl isocyanide) reaction Ugi Four-Component Reaction - One-pot synthesis in Methanol - Stir at room temperature amine->reaction aldehyde->reaction acid->reaction isocyanide->reaction workup Workup & Purification - Solvent evaporation - Column Chromatography reaction->workup product Diverse α-Acylamino Carboxamide Library workup->product

Caption: Workflow for generating a chemical library using the Ugi reaction.

This protocol provides a general procedure for the Ugi four-component reaction.

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Standard workup and purification reagents.

Procedure:

  • To a vial, add this compound (1.0 eq), the aldehyde (1.0 eq), and the carboxylic acid (1.0 eq) in methanol (0.5-1.0 M).

  • Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired Ugi product.

Part 2: Biological Evaluation of Derivatives

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols describe standard in vitro assays for assessing cytotoxicity and enzyme inhibition.

Cytotoxicity Assessment: MTT and XTT Assays

Before evaluating the specific activity of a compound against a molecular target, it is essential to determine its general cytotoxicity. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability and proliferation.[7] These assays measure the metabolic activity of cells, which is an indicator of cell health. In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

DerivativeR Group (Acyl/Sulfonyl)IC₅₀ (µM) on HeLa cells
1a Acetyl> 100
1b Benzoyl75.2
2a Tosyl52.8
2b Dansyl35.1
3a (Ugi) Varied15.6

This data is hypothetical and for illustrative purposes only.

Enzyme Inhibition Assays

Given that many aniline derivatives exhibit activity as enzyme inhibitors, a general enzyme inhibition assay is a logical next step in the biological evaluation.[1] The specific enzyme to be tested will depend on the therapeutic area of interest (e.g., a protein kinase for oncology). The principle of the assay is to measure the activity of the enzyme in the presence and absence of the test compound.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Synthesized derivatives in DMSO

  • 96-well assay plate

  • Detection reagent (depending on the assay, e.g., fluorescent or colorimetric)

  • Plate reader

Procedure:

  • Assay Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the serially diluted test compounds to the wells of a 96-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: After a specific incubation period, stop the reaction (if necessary) and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

DerivativeR Group (Acyl/Sulfonyl)Kinase X IC₅₀ (µM)
1a Acetyl25.3
1b Benzoyl10.1
2a Tosyl5.8
2b Dansyl1.2
3a (Ugi) Varied0.5

This data is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold presents a valuable starting point for the development of novel, biologically active molecules. The synthetic protocols detailed in this guide for N-acylation, N-sulfonylation, and the Ugi reaction offer robust and versatile methods for generating diverse chemical libraries. The subsequent biological evaluation using standardized cytotoxicity and enzyme inhibition assays provides a clear path for identifying lead compounds for further optimization in drug discovery programs. The combination of rational design, efficient synthesis, and systematic biological screening is a powerful approach to unlocking the therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols: The Role of 4-(Cyclohexyloxy)aniline in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Selection of Precursors in Mesogen Synthesis

The field of liquid crystal (LC) materials is driven by the precise engineering of molecular architecture to achieve desired mesomorphic properties. The selection of precursors is a critical determinant of the final material's phase behavior, thermal stability, and electro-optical response. 4-(Cyclohexyloxy)aniline emerges as a precursor of significant interest due to its unique structural features. This aniline derivative incorporates a bulky, alicyclic cyclohexyloxy terminal group, which imparts a distinct steric influence on the resulting mesogen. Unlike linear alkoxy chains that primarily contribute to molecular flexibility and aspect ratio, the cyclohexyloxy moiety introduces a significant molecular breadth. This application note provides a comprehensive guide to the synthesis of Schiff base liquid crystals utilizing this compound, detailing the underlying scientific principles, step-by-step protocols, and characterization methodologies.

The Causality of Molecular Structure: The Influence of the Cyclohexyloxy Group

The decision to employ this compound in the synthesis of calamitic (rod-like) liquid crystals is rooted in the principles of structure-property relationships. The bulky terminal cyclohexyloxy group plays a pivotal role in modulating the intermolecular forces that govern the self-assembly into liquid crystalline phases.

  • Steric Hindrance and Phase Behavior: The non-planar, bulky nature of the cyclohexyl ring disrupts the close packing that is characteristic of the crystalline solid state. This often leads to a depression of the melting point, widening the temperature range over which the liquid crystalline phases can be observed.

  • Promotion of Smectic Phases: The significant volume of the cyclohexyloxy group can lead to a micro-phase separation effect between the rigid aromatic cores and the flexible terminal groups of adjacent molecules. This segregation can favor the formation of layered structures, thereby promoting the stability of smectic phases (e.g., Smectic A, Smectic C) over the less ordered nematic phase.[1]

  • Modulation of Anisotropy: The cyclohexyloxy group influences the overall molecular polarizability and shape anisotropy, which are critical parameters affecting the clearing point (the transition from the liquid crystal phase to the isotropic liquid) and the material's dielectric and optical anisotropy.

Synthesis of a Representative Schiff Base Liquid Crystal

The most common and efficient method for synthesizing liquid crystals from this compound is through the formation of a Schiff base (or imine) via a condensation reaction with a suitable aromatic aldehyde.[2][3] This reaction creates a stable azomethine (-CH=N-) linkage that connects the two aromatic rings, contributing to the rigid core of the mesogen. For this protocol, we will use 4-(hexyloxy)benzaldehyde as the aldehyde component to introduce a flexible alkyl chain at the other end of the molecule, a common strategy for inducing liquid crystallinity.[4]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_cyclo_aniline This compound Reaction_Mixture 4_cyclo_aniline->Reaction_Mixture 4_hex_benzaldehyde 4-(Hexyloxy)benzaldehyde 4_hex_benzaldehyde->Reaction_Mixture Solvent Absolute Ethanol Solvent->Reaction_Mixture Catalyst Glacial Acetic Acid (catalytic) Catalyst->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Schiff_Base_LC N-(4-(Hexyloxy)benzylidene)-4-(cyclohexyloxy)aniline Reaction_Mixture->Schiff_Base_LC Condensation

Caption: General synthesis scheme for a Schiff base liquid crystal.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per synthesis)
This compound39905-48-1191.271.91 g (10 mmol)
4-(Hexyloxy)benzaldehyde49743-92-0206.282.06 g (10 mmol)
Absolute Ethanol64-17-546.0750 mL
Glacial Acetic Acid64-19-760.052-3 drops
Experimental Protocol: Synthesis
  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.91 g (10 mmol) of this compound and 2.06 g (10 mmol) of 4-(hexyloxy)benzaldehyde in 50 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the imine formation.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-4 hours.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the crude product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ethyl acetate, to obtain the pure Schiff base liquid crystal.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Characterization of the Synthesized Liquid Crystal

A thorough characterization is essential to confirm the chemical identity of the synthesized compound and to determine its liquid crystalline properties.

Spectroscopic Analysis
  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1610-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the aniline (around 3300-3400 cm⁻¹) also indicates the completion of the reaction.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.0-8.5 ppm. Other expected signals include the aromatic protons and the protons of the cyclohexyloxy and hexyloxy groups.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and the associated enthalpy changes.[5]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the purified and dried liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase any previous thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point (e.g., 20 °C).

    • Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a uniform thermal history.

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent transitions from a more ordered to a less ordered state (e.g., Crystal → Smectic, Smectic → Nematic, Nematic → Isotropic). The onset temperature of the peak is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Representative DSC Data for a Schiff Base Liquid Crystal

TransitionOnset Temperature (°C)Enthalpy (ΔH) (kJ/mol)
Crystal → Smectic A85.222.5
Smectic A → Nematic110.51.8
Nematic → Isotropic125.80.9

Note: These are representative values. Actual transition temperatures will depend on the specific molecular structure.

Optical Characterization: Polarized Optical Microscopy (POM)

POM is a powerful technique for the identification of liquid crystal phases based on their unique optical textures.[6][7][8]

G cluster_workflow Characterization Workflow Synthesis Synthesized LC Compound DSC_Analysis DSC Analysis Synthesis->DSC_Analysis Determine Transition Temps POM_Analysis POM Analysis DSC_Analysis->POM_Analysis Guide Observation Temps Phase_Identification Phase Identification POM_Analysis->Phase_Identification Observe Textures

Caption: Logical workflow for liquid crystal characterization.

Protocol: POM Analysis

  • Sample Preparation: Place a small amount of the synthesized compound on a clean glass microscope slide. Cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Microscope Setup: Place the hot stage on the stage of a polarizing microscope. Ensure the polarizer and analyzer are in a crossed position (90° to each other).

  • Observation:

    • Heat the sample to its isotropic liquid phase. The field of view should be dark as the isotropic liquid is optically isotropic.

    • Slowly cool the sample. As the sample transitions into a liquid crystalline phase, it will become birefringent and appear bright against the dark background.

    • Observe the characteristic textures that form upon cooling to identify the different mesophases.

      • Nematic Phase: Often exhibits a "Schlieren" texture with dark brushes or a "marbled" appearance.

      • Smectic A Phase: Typically shows a "focal-conic fan" texture.

    • Correlate the temperatures at which these textures appear with the transition temperatures determined by DSC.

Safety Precautions

Aniline and its derivatives are toxic and can be absorbed through the skin.[9][10] Aldehydes can be irritants. Appropriate personal protective equipment (PPE) must be worn at all times.

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound is a valuable precursor for the synthesis of Schiff base liquid crystals, particularly for targeting materials with stable smectic phases. The bulky terminal group provides a powerful tool for rationally designing mesogens with specific thermal properties. The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive characterization of these advanced materials, enabling researchers to explore new frontiers in liquid crystal science and technology.

References

Troubleshooting & Optimization

Improving the yield and purity of 4-(Cyclohexyloxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(Cyclohexyloxy)aniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction outcomes. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively and enhance both the yield and purity of your product.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, which is most commonly prepared via a Williamson ether synthesis.[1] This reaction involves the SN2 displacement of a halide or other suitable leaving group from a cyclohexyl electrophile by the phenoxide of 4-aminophenol.[2]

Q1: My overall yield is disappointingly low. What are the most likely causes and how can I fix them?

Low yields in this synthesis are common and can typically be traced back to one of three primary issues: incomplete reaction, competing side reactions, or product loss during workup.[3]

  • Incomplete Deprotonation of 4-Aminophenol: The reaction requires the formation of a phenoxide, which is a much stronger nucleophile than the neutral phenol. If an insufficiently strong base is used or if stoichiometry is inadequate, the starting material will not be fully converted to the reactive phenoxide.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible and complete deprotonation.[4] If using a weaker base like potassium carbonate (K₂CO₃), ensure the reaction is heated sufficiently and consider using a phase-transfer catalyst to improve efficiency.

  • Dominance of a Competing Elimination (E2) Reaction: Cyclohexyl halides are secondary halides and are highly susceptible to E2 elimination, especially at elevated temperatures and with sterically hindered or strong bases.[2][5] This side reaction produces cyclohexene, consuming your starting materials.

    • Solution: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Opt for less sterically hindered bases where possible. Using a solvent with a high dielectric constant, such as DMSO or DMF, can help stabilize the SN2 transition state over the E2 transition state.[4]

  • Suboptimal Choice of Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: While cyclohexyl bromide is common, consider using cyclohexyl tosylate or mesylate. These are excellent leaving groups and can often facilitate the reaction under milder conditions, thereby minimizing the competing elimination reaction.

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Reagents (4-Aminophenol, Base, Cyclohexyl Halide) start->check_reagents analyze_crude Analyze Crude Product by TLC/LC-MS/NMR start->analyze_crude incomplete_rxn Incomplete Starting Material Consumption check_reagents->incomplete_rxn Incomplete Reaction? side_products Major Impurities Detected analyze_crude->side_products Side Products Identified? solution_base ACTION: - Use stronger base (e.g., NaH) - Ensure anhydrous conditions - Increase reaction time/temp moderately incomplete_rxn->solution_base Yes end Optimized Yield solution_base->end Re-run Experiment solution_elimination ACTION (Minimize E2): - Lower reaction temperature - Use a better leaving group (e.g., OTs) - Use polar aprotic solvent (DMF, DMSO) side_products->solution_elimination Cyclohexene Detected solution_c_alkylation ACTION (Favor O-Alkylation): - Use less polar solvent - Change counter-ion (e.g., K+ vs Na+) side_products->solution_c_alkylation Isomers Detected solution_elimination->end Re-run Experiment solution_c_alkylation->end Re-run Experiment

Caption: A troubleshooting workflow for low yield.

Q2: My NMR spectrum shows my product is impure, with peaks suggesting an isomer. What is this side product and how can I prevent its formation?

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho position). While O-alkylation is desired, C-alkylation can occur, leading to the formation of 2-cyclohexyl-4-aminophenol.[1]

  • Cause: C-alkylation is often favored in polar, protic solvents which can solvate the oxygen atom, leaving the carbon atoms of the ring more accessible. The nature of the counter-ion (e.g., Na⁺ vs. K⁺) can also influence the ratio of O- to C-alkylation.

  • Prevention Strategy:

    • Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetone. These solvents solvate the cation more effectively, leaving the phenoxide oxygen more naked and nucleophilic, thus favoring O-alkylation.[4]

    • Temperature Control: C-alkylation often has a higher activation energy. Running the reaction at lower temperatures can favor the thermodynamically controlled O-alkylation product.

Q3: The purification of this compound by column chromatography is difficult, with poor separation. What can I do?

Poor separation is usually due to the similar polarities of the product and key impurities.

  • Challenge: The main product, this compound, has a polar amine group and a nonpolar cyclohexyloxy group. Unreacted 4-aminophenol is significantly more polar, but any C-alkylated isomer can have a very similar polarity to the desired product.

  • Solutions:

    • Protect the Amine: If separation is intractable, consider an alternative route where the amine of 4-aminophenol is first protected (e.g., as an acetamide). The etherification is then performed, followed by deprotection. The change in polarity of the intermediates can make chromatographic purification much simpler.

    • Optimize Chromatography Conditions: Experiment with different solvent systems. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes often works well. Ensure a proper column packing and loading technique to maximize resolution.

    • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be a highly effective final purification step to remove minor impurities and achieve high purity.

Frequently Asked Questions (FAQs)

Q: What is the standard synthetic approach for this compound?

The most direct and widely used method is the Williamson ether synthesis.[6] This reaction proceeds via an SN2 mechanism.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product 4-Aminophenol 4-Aminophenol This compound This compound 4-Aminophenol->this compound Cyclohexyl Bromide Cyclohexyl Bromide Cyclohexyl Bromide->this compound Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->this compound Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->this compound

Caption: General scheme for Williamson ether synthesis.

Q: What are the ideal reaction conditions for maximizing yield and purity?

While every reaction requires specific optimization, the following conditions provide a robust starting point for the synthesis of this compound.

ParameterRecommendedRationale
Starting Phenol 4-AminophenolThe direct precursor. Ensure high purity.
Alkylating Agent Cyclohexyl Bromide or TosylateTosylate is a better leaving group, allowing milder conditions.[2]
Base Sodium Hydride (NaH)Provides fast, irreversible deprotonation of the phenol.[4]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents accelerate SN2 reactions. Must be anhydrous.[4][7]
Temperature 25°C to 60°CStart at room temperature and warm gently. Avoid high temperatures to minimize E2 elimination.[3]
Stoichiometry ~1.1 eq. Base, ~1.05 eq. Cyclohexyl HalideA slight excess of base and alkylating agent ensures full consumption of the starting phenol.
Q: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Spot the starting material (4-aminophenol), the co-reactant (cyclohexyl bromide, if UV active, or use a stain), and the reaction mixture on a silica gel TLC plate.

  • Eluent: A mixture of 30-50% Ethyl Acetate in Hexane is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to see the aromatic compounds. The product, this compound, should have a higher Rf value (be less polar) than the starting 4-aminophenol. The reaction is complete when the 4-aminophenol spot has been completely consumed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical results.

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-aminophenol (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 4-aminophenol).

  • Deprotonation: Cool the mixture to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Add cyclohexyl bromide (1.05 eq) dropwise via syringe, keeping the internal temperature below 30°C.

  • Reaction: Heat the reaction mixture to 50-60°C and monitor by TLC until the 4-aminophenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[8]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate).

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

References

Technical Support Center: Purification of Crude 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(cyclohexyloxy)aniline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. As a molecule prone to oxidation and exhibiting challenging chromatographic behavior, a nuanced approach is often required. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to streamline your purification workflow.

Compound Profile: this compound

Before attempting any purification, it is crucial to understand the physicochemical properties of the target compound.

PropertyValueSource(s)
CAS Number 39905-48-1[1]
Molecular Formula C₁₂H₁₇NO[2][3]
Molecular Weight 191.27 g/mol [2]
Appearance Reported as a liquid or low-melting solid. Can darken upon exposure to air and light.[1]
Boiling Point Data not consistently available. Related compounds suggest a high boiling point.[2]
Solubility Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols. Sparingly soluble in non-polar solvents like hexanes.General chemical principles
pKa Estimated to be around 4-5 (typical for anilines).General chemical principles

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: My crude this compound is a dark brown or black oil. What causes this discoloration?

A: The discoloration is almost certainly due to air oxidation. Anilines, particularly electron-rich anilines like this one, are highly susceptible to oxidation, which forms highly colored polymeric impurities. The process is accelerated by exposure to light and trace metal impurities. This is a common issue with many aniline derivatives.[4]

Q2: What are the likely impurities I should expect in my crude sample?

A: Impurities depend heavily on the synthetic route. A common synthesis is the Williamson ether synthesis between a salt of 4-aminophenol and a cyclohexyl halide. Therefore, you can expect:

  • Unreacted Starting Materials: 4-aminophenol, cyclohexyl bromide/iodide.

  • Side Products: Products of N-alkylation or O,N-dialkylation. Phenolic impurities can be particularly troublesome.

  • Oxidation Products: As mentioned in Q1.

  • Residual Solvents & Reagents: DMF, inorganic salts from the base used (e.g., K₂CO₃).

Q3: What is the best first-pass technique to quickly assess the purity of my crude material?

A: Thin-Layer Chromatography (TLC) is the ideal initial step. Use a silica gel plate and an eluent system such as 3:1 Hexane:Ethyl Acetate. To visualize the spots, use a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain, as the aniline group will react readily. Be aware that basic anilines can streak on acidic silica plates; adding 0.5-1% triethylamine (TEA) to your eluent can produce sharper spots and give a more accurate picture of purity.

Q4: My compound is an oil, but I've seen procedures that use recrystallization. Is this possible?

A: It's possible that your compound is a low-melting solid or that the impurities are preventing it from solidifying. Try cooling a small sample in an ice bath or even a freezer. If it solidifies, recrystallization is a viable and highly effective method. If it remains an oil, you will need to rely on chromatography or distillation. Another powerful strategy is to form the hydrochloride salt, which is typically a stable, crystalline solid that is much easier to recrystallize and store.[4][5]

Part 2: Purification Strategy & Troubleshooting Guides

A logical approach is key to efficient purification. The following decision tree and troubleshooting guides will help you navigate the process.

Purification Strategy Decision Tree

This diagram outlines a general workflow for purifying crude this compound.

G start Crude this compound assess Assess Physical State & TLC Purity start->assess is_discolored Is it heavily discolored? assess->is_discolored is_solid Is it a solid or can it be solidified? recrystallize Recrystallization is_solid->recrystallize  Yes chromatography Column Chromatography is_solid->chromatography  No (Oil) is_discolored->is_solid No / Minor acid_base Perform Acid-Base Extraction is_discolored->acid_base  Yes acid_base->is_solid  Yields solid/oil final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Guide 1: Acid-Base Extraction (Liquid-Liquid Extraction)

This is an excellent primary cleanup step, especially for removing neutral organic impurities and baseline material from a discolored oil. The principle relies on the basicity of the aniline group.

Q: Why is my recovery low after the acid-base extraction?

A: Several factors could be at play:

  • Incomplete Protonation/Deprotonation: Ensure you used a sufficient excess of acid (e.g., 1M HCl) to fully protonate the aniline and drive it into the aqueous phase. Similarly, ensure you add enough base (e.g., 2M NaOH) to bring the pH well above 10 for complete deprotonation before back-extraction. Check the pH with litmus paper at each stage.

  • Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product between layers. If an emulsion forms, let the funnel sit for an extended period, add a small amount of brine (saturated NaCl solution) to disrupt the emulsion, or filter the mixture through a pad of Celite.

  • Insufficient Extraction: Your product may have some solubility in the aqueous layer even in its neutral form, or vice-versa for the salt. Always perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than one large extraction to maximize recovery.

Q: The color didn't improve much after the extraction. Why?

A: While this technique removes many impurities, some colored oxidation byproducts may also be basic and will follow your product through the extraction process. In this case, the extraction serves as a crucial debulking step before a final polishing step like chromatography or treatment with activated carbon during recrystallization.

Guide 2: Recrystallization

If your compound is a solid, recrystallization is the most powerful technique for achieving high purity.[6][7]

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[8]

  • The Cause: The boiling point of your chosen solvent is likely too high. High levels of impurities can also depress the melting point of your compound, exacerbating the issue.

  • The Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add more of the same solvent until the solution is no longer saturated at the boiling point.

    • Allow the solution to cool very slowly. Often, once the temperature drops below the compound's true melting point, crystallization will begin.

    • If it persists, switch to a lower-boiling point solvent or use a solvent pair (e.g., Ethanol/Water or Toluene/Hexane). Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) while hot, and then add the "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify and then cool slowly.[8]

Q: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

A: This is a common issue related to supersaturation or incorrect solvent volume.[9]

  • The Cause: You may have used too much solvent, meaning the solution is not saturated even when cold. Alternatively, the solution may be supersaturated and requires an initiation event to begin crystallization.

  • The Solution (in order):

    • Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments provide nucleation sites.

    • Seed: Add a tiny crystal of your crude material (a "seed crystal") to the solution to initiate crystallization.

    • Concentrate: Gently heat the solution to boil off some of the solvent, increasing the concentration. Then, allow it to cool again.

    • Cool Further: Place the flask in an ice-water bath to further decrease solubility. Do this only after the solution has cooled to room temperature slowly, as crash-cooling can trap impurities.[10]

Q: My final product is still colored after recrystallization. How can I get a colorless product?

A: Add a very small amount of activated charcoal to the hot solution before filtration.[11] The charcoal will adsorb the colored, high-molecular-weight impurities.

  • Caution: Add the charcoal to a solution that is slightly below its boiling point to avoid violent bumping. After adding charcoal, gently reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[11] Do not add too much charcoal, as it can also adsorb your desired product and reduce yield.

Guide 3: Flash Column Chromatography

This is the go-to method for purifying oils or for separating mixtures that are difficult to resolve by other means.

Q: My compound is streaking badly down the silica gel column. What is happening?

A: This is the most common problem when purifying amines on silica gel.

  • The Cause: Silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic aniline interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and broadly (tailing or streaking).[12][13]

  • The Solution:

    • Add a Competing Base: Add a small amount (0.5-1% v/v) of a volatile amine like triethylamine (TEA) or 2-3 drops of ammonium hydroxide per liter to your eluent mixture.[12] This base will neutralize the acidic sites on the silica, allowing your aniline to elute symmetrically.

    • Use a Different Stationary Phase: For best results, consider using an amine-functionalized silica gel column or basic alumina. These stationary phases provide a basic environment that prevents the unwanted interaction and often leads to much sharper peaks and better separations.[13][14]

Q: I can't separate my product from a close-running impurity. How can I improve the separation (resolution)?

A: Improving resolution requires optimizing selectivity.

  • Solvent System: The standard Hexane/Ethyl Acetate system may not be optimal. Try switching to a different solvent system, such as Dichloromethane/Methanol (for more polar compounds) or Toluene/Acetone. A shallower gradient (e.g., increasing from 5% to 20% EtOAc over 20 column volumes instead of 10) can also significantly improve separation.

  • Column and Packing: Use a column with a higher surface area (smaller particle size silica) and ensure the column is packed perfectly without any cracks or channels. A longer, thinner column will generally provide better resolution than a short, wide one.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed as a primary cleanup for ~5-10 g of crude material.

G cluster_0 Acidification & Neutral Impurity Removal cluster_1 Basification & Product Recovery A1 1. Dissolve crude aniline in 200 mL EtOAc A2 2. Add 100 mL of 1M HCl. Shake and separate layers. A1->A2 A3 Aqueous Layer (Contains R-NH3+Cl-) A2->A3 Bottom A4 Organic Layer (Contains neutral impurities) A2->A4 Top A5 3. Wash aqueous layer with 2x 50 mL EtOAc A3->A5 A6 Discard organic washes A4->A6 B1 4. Cool aqueous layer in ice bath. Add 2M NaOH until pH > 10. A5->B1 B2 5. Extract with 3x 75 mL EtOAc. B1->B2 B3 Combined Organic Layers (Contain purified R-NH2) B2->B3 B4 6. Wash with brine, dry over anhydrous Na2SO4, filter. B3->B4 B5 7. Concentrate in vacuo to yield purified oil/solid. B4->B5

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude this compound (~10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (200 mL) in a separatory funnel.

  • Add 1M aqueous hydrochloric acid (100 mL). Stopper the funnel and shake vigorously for 30 seconds, periodically venting to release pressure.

  • Allow the layers to separate. The protonated aniline hydrochloride salt will be in the lower aqueous layer. Drain this aqueous layer into a clean flask.

  • Return the aqueous layer to the separatory funnel and wash it with fresh ethyl acetate (2 x 50 mL) to remove any remaining neutral impurities. Discard these organic washes.

  • Transfer the aqueous layer to a large Erlenmeyer flask and cool it in an ice bath.

  • Slowly add 2M aqueous sodium hydroxide while stirring until the solution is strongly basic (pH > 10, check with litmus paper). The free aniline will precipitate or form an oily layer.

  • Return the mixture to the separatory funnel and extract the purified aniline with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash once with brine (saturated NaCl solution, 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from Ethanol/Water

This protocol assumes the product obtained from a prior step is a solid or can be solidified upon cooling.

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimum amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves. It is critical to use the absolute minimum volume required.[6]

  • If the solution is colored, cool it slightly, add a spatula-tip of activated charcoal, and reheat to a gentle boil for 2-3 minutes.

  • Perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • To the hot, clear filtrate, add warm water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to re-dissolve the cloudiness, resulting in a saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven to remove residual solvent. Assess purity by melting point and TLC.

Protocol 3: Flash Column Chromatography (Silica Gel with TEA)

This protocol is suitable for purifying an oily product or separating stubborn impurities.

Step-by-Step Methodology:

  • Prepare the Eluent: Prepare a solvent mixture of Hexane and Ethyl Acetate. A good starting point is 9:1 Hexane:EtOAc. To this mixture, add 0.5% triethylamine (TEA) by volume (e.g., 5 mL of TEA in 1 L of eluent).

  • Pack the Column: Pack a silica gel column using the prepared eluent. Ensure the column is packed tightly and is free of air bubbles.

  • Load the Sample: Dissolve your crude material (~1 g) in a minimal amount of dichloromethane. Add a small amount of silica gel (~2 g) to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method, which generally gives better results than loading a liquid sample. Carefully add this powder to the top of the packed column.

  • Run the Column: Gently add the eluent to the top of the column and apply positive pressure. Begin collecting fractions.

  • Monitor Elution: Monitor the fractions by TLC (using the same eluent system, including the TEA) to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. You may need to co-evaporate with a solvent like toluene to remove the last traces of TEA.

References

Common side reactions and byproducts in 4-(Cyclohexyloxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Cyclohexyloxy)aniline. The content is structured to address common challenges and provide scientifically grounded solutions to overcome them.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, is most commonly achieved through the O-alkylation of 4-aminophenol with a cyclohexyl electrophile. This approach, a variation of the Williamson ether synthesis, is often preferred for its relative simplicity and cost-effectiveness. However, alternative routes such as the Buchwald-Hartwig amination and Ullmann condensation exist and may be suitable depending on the specific research and development context.[1] This guide will primarily focus on the challenges associated with the Williamson ether synthesis approach due to its prevalent use.

The core challenge in the synthesis of this compound from 4-aminophenol lies in the presence of two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and di-alkylated products, necessitating careful control of reaction conditions or the use of protecting groups to achieve the desired selectivity.[2][3]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.

FAQ 1: My reaction yields are consistently low. What are the primary factors affecting the yield of this compound?

Low yields in the synthesis of this compound can be attributed to several factors, primarily related to reaction conditions and the purity of starting materials.

Possible Causes and Solutions:

  • Incomplete Deprotonation of 4-Aminophenol: The hydroxyl group of 4-aminophenol must be deprotonated to form the more nucleophilic phenoxide ion for O-alkylation to occur efficiently.

    • Troubleshooting: Ensure the use of a sufficiently strong base and appropriate solvent. For instance, using a weaker base like potassium carbonate (K₂CO₃) may require a polar aprotic solvent such as DMF or DMSO to facilitate the reaction.[4] Stronger bases like sodium hydride (NaH) in an anhydrous solvent like THF can ensure complete deprotonation.[5]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Troubleshooting: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions such as elimination and decomposition.[1] A systematic optimization of the reaction temperature, starting from room temperature and gradually increasing, is recommended.

  • Purity of Reagents: The presence of water or other impurities in the reactants and solvent can significantly impact the reaction.

    • Troubleshooting: Ensure that 4-aminophenol, the cyclohexyl halide, and the solvent are dry. Water can quench the base and hydrolyze the alkylating agent. 4-Aminophenol is also susceptible to oxidation, which can be identified by a discoloration of the starting material.[6] Using freshly purified reagents is advisable.

FAQ 2: I am observing multiple spots on my TLC, and the crude NMR shows a complex mixture of products. What are the likely side products?

The formation of multiple byproducts is a common issue in the direct alkylation of 4-aminophenol. The primary side reactions include N-alkylation, di-alkylation, and elimination.

Common Side Products and Their Formation:

Side ProductStructureFormation Pathway
N-Cyclohexyl-4-aminophenol Direct alkylation of the more nucleophilic amino group.
4-(Cyclohexyloxy)-N-cyclohexylaniline Subsequent N-alkylation of the desired product or di-alkylation of 4-aminophenol.
Cyclohexene E2 elimination of the cyclohexyl halide, favored by strong, sterically hindered bases and higher temperatures.[1]
C-Alkylated Byproducts Alkylation at the ortho or meta positions of the aromatic ring, although less common.[7]

Visualizing Reaction Pathways

Synthesis and Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Aminophenol 4-Aminophenol Phenoxide Phenoxide 4-Aminophenol->Phenoxide Base N-Cyclohexyl-4-aminophenol N-Cyclohexyl-4-aminophenol 4-Aminophenol->N-Cyclohexyl-4-aminophenol + Cyclohexyl-X (N-Alkylation) This compound This compound Phenoxide->this compound + Cyclohexyl-X Di-alkylated_Product 4-(Cyclohexyloxy)-N-cyclohexylaniline This compound->Di-alkylated_Product + Cyclohexyl-X (N-Alkylation) Cyclohexyl-X Cyclohexyl-X Cyclohexene Cyclohexene Cyclohexyl-X->Cyclohexene Base (Elimination)

Caption: Main and side reaction pathways in the synthesis of this compound.

FAQ 3: How can I improve the selectivity for O-alkylation over N-alkylation?

Achieving high selectivity for O-alkylation is the cornerstone of a successful synthesis. This can be accomplished through several strategies.

Strategies for Selective O-Alkylation:

  • Protection of the Amino Group: This is the most reliable method for ensuring selective O-alkylation.[2][3]

    • Protocol: The amino group of 4-aminophenol can be protected as a Schiff base by reacting it with benzaldehyde. The resulting imine is much less nucleophilic, allowing for the selective alkylation of the hydroxyl group. The protecting group can then be easily removed by acid hydrolysis.[3]

    Amine Protection Strategy 4-Aminophenol 4-Aminophenol Schiff_Base N-Benzylidene-4-hydroxyaniline 4-Aminophenol->Schiff_Base + Benzaldehyde O-Alkylated_Protected N-Benzylidene-4-(cyclohexyloxy)aniline Schiff_Base->O-Alkylated_Protected + Cyclohexyl-X, Base This compound This compound O-Alkylated_Protected->this compound Acid Hydrolysis

    Caption: Amine protection strategy for selective O-alkylation.

  • Careful Choice of Base and Solvent: The reaction conditions can influence the N- vs. O-alkylation ratio.

    • Explanation: In polar protic solvents, the phenoxide oxygen can be solvated, reducing its nucleophilicity and potentially favoring N-alkylation.[7] Using a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the phenoxide.

Table of Reaction Conditions and Expected Outcomes

BaseSolventTemperatureExpected Major ProductPotential Issues
K₂CO₃Acetone/DMFRefluxMixture of O- and N-alkylatedLow selectivity, di-alkylation
NaHAnhydrous THF0 °C to RTPredominantly O-alkylatedRequires inert atmosphere, potential for elimination
Cs₂CO₃DMFRT to 60 °CHigh O-alkylation selectivityHigher cost
FAQ 4: My product is discolored (pink, brown, or black). What is the cause and how can I prevent it?

Discoloration of the reaction mixture or the final product is a common problem when working with aminophenols.

Cause of Discoloration:

  • Oxidation: 4-Aminophenol and its derivatives are highly susceptible to oxidation, which can be initiated by air, light, or trace metal impurities.[6] The oxidation products are often highly colored quinone-imine species.[8]

Prevention and Remediation:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: Discolored products can often be purified by column chromatography. Sometimes, a treatment with activated carbon during recrystallization can help remove colored impurities.

  • Storage: Store 4-aminophenol and the final product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Selective O-Alkylation of 4-Aminophenol via Amine Protection[4]
  • Protection of the Amino Group:

    • To a solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the N-benzylidene-4-hydroxyaniline (Schiff base), which can be used in the next step without further purification.

  • O-Alkylation:

    • Dissolve the Schiff base in a suitable solvent (e.g., acetone or DMF).

    • Add a base (e.g., K₂CO₃, 2 equivalents).

    • Add the cyclohexyl halide (e.g., cyclohexyl bromide, 1.1 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC.

  • Deprotection:

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate and dissolve the residue in a suitable solvent like dichloromethane.

    • Add aqueous HCl (e.g., 1 M) and stir vigorously to hydrolyze the imine.

    • Separate the layers and neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the product.

    • Extract the product with an organic solvent, dry, and concentrate to obtain the crude this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(Cyclohexyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-(cyclohexyloxy)aniline derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in the synthesis and optimization of these compounds.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Yield in the Williamson Ether Synthesis of this compound

Question: My Williamson ether synthesis reaction to produce this compound from 4-aminophenol and a cyclohexyl halide is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors. A primary consideration is the choice of base and solvent. The base is crucial for deprotonating the hydroxyl group of 4-aminophenol to form the more nucleophilic phenoxide ion.

  • Base Selection: A strong base is generally required. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often lead to better results by ensuring complete deprotonation.[1] The pKa of the phenolic proton of 4-aminophenol is approximately 10.3, so a base that can effectively and irreversibly deprotonate it is key.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free to attack the electrophilic cyclohexyl halide.[1]

  • Leaving Group on the Cyclohexyl Moiety: The nature of the leaving group on the cyclohexyl electrophile is also important. Iodide is an excellent leaving group, followed by bromide and then chloride. If you are using cyclohexyl chloride, consider switching to cyclohexyl bromide or iodide to increase the reaction rate.[2]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination of the cyclohexyl halide to form cyclohexene.[1] A careful optimization of the reaction temperature is necessary. It is often beneficial to start at a lower temperature and gradually increase it. Some methodologies have explored temperatures of 300°C and higher with weaker alkylating agents to improve efficiency and selectivity in industrial settings.[2][3]

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, t-BuOK) start->check_base check_solvent Is a polar aprotic solvent being used? (e.g., DMF, DMSO) check_base->check_solvent Yes solution_base Switch to a stronger base like NaH or t-BuOK. check_base->solution_base No check_leaving_group Is the leaving group on the cyclohexyl ring optimal? (I > Br > Cl) check_solvent->check_leaving_group Yes solution_solvent Use a polar aprotic solvent like DMF or DMSO. check_solvent->solution_solvent No check_temp Is the reaction temperature optimized? check_leaving_group->check_temp Yes solution_leaving_group Use cyclohexyl iodide or bromide. check_leaving_group->solution_leaving_group No solution_temp Optimize temperature; start low and gradually increase. check_temp->solution_temp No end Improved Yield check_temp->end Yes solution_base->check_solvent solution_solvent->check_leaving_group solution_leaving_group->check_temp solution_temp->end

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Problem 2: Formation of N-Alkylated Side Products

Question: I am observing significant amounts of N-cyclohexyl-4-(cyclohexyloxy)aniline and other N-alkylated impurities in my reaction mixture. How can I prevent this?

Answer: The presence of the amino group in 4-aminophenol introduces a competing nucleophile. Both the hydroxyl and the amino groups can react with the cyclohexyl halide.[4] While the phenoxide is generally a stronger nucleophile, N-alkylation can still occur, especially under certain conditions.

  • Protecting the Amino Group: The most effective way to prevent N-alkylation is to protect the amino group before the etherification step.[5][6] Common protecting groups for anilines include acetyl (Ac) or tert-butyloxycarbonyl (Boc). The protected 4-aminophenol can then be subjected to the Williamson ether synthesis, followed by deprotection of the amino group to yield the desired product.

  • Reaction Conditions: If you wish to avoid a protection-deprotection sequence, carefully controlling the reaction conditions can favor O-alkylation. Using a weaker base and a less polar solvent can sometimes reduce the amount of N-alkylation, although this may also decrease the overall reaction rate.

Proposed Synthetic Route with Protection:

G start 4-Aminophenol protection Protection of Amino Group (e.g., Ac2O or Boc2O) start->protection protected_intermediate N-Protected-4-aminophenol protection->protected_intermediate etherification Williamson Ether Synthesis (Cyclohexyl halide, Base) protected_intermediate->etherification protected_product N-Protected-4-(cyclohexyloxy)aniline etherification->protected_product deprotection Deprotection protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow including a protection step to prevent N-alkylation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound derivatives.

FAQ 1: What are the alternative methods to the Williamson ether synthesis for preparing this compound?

Answer: While the Williamson ether synthesis is a classic and widely used method, other approaches can be considered, especially if you encounter persistent issues.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-bromoanisole) and cyclohexylamine can be a powerful alternative.[7][8][9] This method is known for its high functional group tolerance and can often provide excellent yields.[8] It has also been adapted for the synthesis of aryl ethers.[7]

  • Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. While it often requires harsher reaction conditions than palladium-catalyzed methods, it can be a cost-effective alternative.[10]

Comparison of Synthetic Methods:

MethodCatalystKey ReactantsTypical ConditionsAdvantagesDisadvantages
Williamson Ether Synthesis None (Base-mediated)4-Aminophenol, Cyclohexyl halideBase, Polar aprotic solventCost-effective, well-establishedPotential for N-alkylation, may require harsh conditions
Buchwald-Hartwig Amination PalladiumAryl halide, CyclohexylaminePd catalyst, Ligand, BaseHigh yield, good functional group tolerance[8]Catalyst cost, sensitivity to air and moisture
Ullmann Condensation CopperAryl halide, AlcoholCu catalyst, High temperatureCost-effectiveHigh temperatures, sometimes lower yields[10]

FAQ 2: How can I effectively purify the final this compound product?

Answer: Purification of the final product is crucial to obtain a compound of high purity for downstream applications. The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is the most common and effective method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from unreacted starting materials and side products. For aniline derivatives, tailing on silica gel can be an issue due to the basic nature of the amino group. Adding a small amount of a basic modifier like triethylamine to the eluent or using a different stationary phase can mitigate this.[11]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure crystals. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.[12]

  • Acid-Base Extraction: Since the product contains a basic amino group, an acid-base extraction can be used to separate it from neutral impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The anilinium salt will move to the aqueous layer, which can then be separated, basified (e.g., with NaOH), and the pure product extracted back into an organic solvent.[13]

Purification Decision Tree:

G start Crude Product check_purity Is the crude product >90% pure by TLC/LCMS? start->check_purity check_physical_state Is the product a solid? check_purity->check_physical_state Yes column_chromatography Column Chromatography check_purity->column_chromatography No recrystallization Recrystallization check_physical_state->recrystallization Yes distillation Distillation (if liquid) check_physical_state->distillation No pure_product Pure Product recrystallization->pure_product acid_base_extraction Consider Acid-Base Extraction as a pre-purification step column_chromatography->acid_base_extraction column_chromatography->pure_product acid_base_extraction->column_chromatography distillation->pure_product

References

Stability issues and proper storage of 4-(Cyclohexyloxy)aniline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Cyclohexyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for the proper storage and handling of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during the use of this compound, offering explanations for the underlying causes and providing actionable solutions.

My this compound has turned yellow/brown. Is it still usable?

Answer: The appearance of a yellow or brown hue in this compound, which is typically a colorless to light-colored solid or liquid, is a common indicator of degradation. This discoloration is primarily due to oxidation. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities such as nitrobenzene, azobenzene, and azoxybenzene derivatives[1].

Causality: The lone pair of electrons on the nitrogen atom of the aniline moiety makes the molecule susceptible to oxidation. Oxygen from the air can initiate a free radical chain reaction, leading to the formation of these chromophoric (color-containing) compounds. This process can be accelerated by exposure to light and elevated temperatures.

Recommended Action:

  • For non-critical applications: If the discoloration is faint, the material might still be suitable for applications where high purity is not essential. However, it is advisable to perform a quick purity check using Thin Layer Chromatography (TLC) against a known pure sample if available.

  • For sensitive applications: For applications in drug development or quantitative studies where purity is critical, it is strongly recommended to purify the discolored material before use. The presence of impurities can lead to inconsistent and unreliable experimental results.

I am observing unexpected side products in my reaction. Could it be from the this compound?

Answer: Yes, impurities in your starting material are a likely cause of unexpected side reactions. If the this compound has degraded, the degradation products can participate in your reaction, leading to the formation of unforeseen molecules.

Common Impurities and Their Reactivity:

  • Oxidized Species: As mentioned, oxidation can produce nitro and azo compounds. These can have their own distinct reactivity under your experimental conditions.

  • Hydrolysis Products: Although ether linkages are generally stable, under acidic conditions, hydrolysis of the cyclohexyloxy group could potentially occur, yielding 4-aminophenol and cyclohexanol. 4-aminophenol is also prone to oxidation, forming quinone-imine type structures which are highly reactive[2].

Recommended Action:

  • Assess Purity: It is crucial to determine the purity of your this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods for this purpose[3][4][5]. A typical Reverse-Phase HPLC method might use a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier for MS compatibility[3][6][7].

  • Purification: If impurities are detected, purification is necessary.

My reaction yield is lower than expected. Could the quality of this compound be the issue?

Answer: Absolutely. A lower-than-expected yield is a classic symptom of using a degraded starting material. The effective concentration of the desired reactant is reduced by the presence of impurities.

Causality: If a portion of the this compound has degraded, there is simply less of the active molecule available to participate in the desired reaction, leading to a stoichiometric imbalance and reduced product formation.

Recommended Action:

  • Confirm Purity: Before troubleshooting other reaction parameters, confirm the purity of your this compound using the analytical methods mentioned previously.

  • Use a Fresh or Purified Batch: Repeat the experiment with a fresh, unopened bottle of the reagent or with material that has been recently purified.

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific level of impurity.

  • Sample Preparation: Dissolve the discolored this compound in a minimal amount of a non-polar solvent like dichloromethane or a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The separation of compounds is based on their polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of this compound

If the compound is a solid at room temperature and the impurities have different solubilities, recrystallization can be an effective purification method.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or isopropanol could be a good starting point[8].

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the pure compound.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: In a cool environment, preferably refrigerated at 2-8°C.

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation[3][9]. Argon is denser than air and can provide a better protective blanket.

  • Light: Protected from light by storing in an amber glass bottle or in a dark cabinet.

  • Container: In a tightly sealed container made of borosilicate glass or Polytetrafluoroethylene (PTFE), as these materials show excellent chemical resistance to amines[10][11][12][13][14].

Q2: How can I tell if my this compound has degraded without analytical instrumentation?

A2: Visual inspection is the first line of defense. A noticeable change in color from colorless/light yellow to a darker yellow or brown is a strong indication of degradation. If the compound is a solid, a change in its crystalline appearance or the presence of an oily film may also suggest impurity formation. A change in odor could also be an indicator.

Q3: Is it necessary to use an inert atmosphere for short-term storage or during use?

A3: For short-term storage (a few days) in a tightly sealed container, an inert atmosphere may not be strictly necessary, but it is good practice. When handling the compound, especially if the container will be opened multiple times, it is highly recommended to work under a blanket of inert gas to minimize exposure to air and moisture.

Q4: What are the primary degradation pathways for this compound?

A4: The two most likely degradation pathways are:

  • Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of colored byproducts like nitrobenzenes, azobenzenes, and polymeric materials[1][15][16].

  • Photodegradation: Exposure to UV light can promote the formation of radical species, accelerating the oxidation process and potentially causing other rearrangements[17][18].

Data Summary Table

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes degradation kinetics.
Storage Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the amine functionality[3][9].
Light Exposure Store in the dark (amber bottle)Prevents photolytic degradation[18].
Container Material Borosilicate glass, PTFEExcellent chemical resistance to aromatic amines[10][11][12][13][14].
Signs of Degradation Discoloration (yellowing/browning), change in odor or physical state.Indicates formation of oxidative impurities[1].
Purity Assessment HPLC, GC-MS, TLCTo quantify purity and identify potential impurities[3][4][5].

Troubleshooting Workflow for Suspected Degradation

Troubleshooting Workflow Troubleshooting Workflow for this compound Degradation A Observe Discoloration or Unexpected Results B Assess Purity (TLC, HPLC, GC-MS) A->B C Is the Purity Acceptable for the Application? B->C D Proceed with Experiment C->D Yes E Purify the Compound C->E No F Column Chromatography E->F G Recrystallization E->G H Verify Purity of Purified Material F->H G->H I Is the Purity Now Acceptable? H->I I->D Yes J Discard and Use a Fresh Batch I->J No

Caption: A flowchart outlining the steps to take when degradation of this compound is suspected.

References

Identification and removal of impurities in 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Cyclohexyloxy)aniline

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, purification, and analysis of this compound.

Problem 1: My final product of this compound is off-white or colored, not the expected white solid. What are the likely impurities and how can I remove them?

Answer:

A colored impurity in your this compound sample often indicates the presence of oxidation byproducts or residual starting materials. Aniline and its derivatives are susceptible to air oxidation, which can lead to the formation of colored polymeric materials.[1]

Possible Causes and Solutions:

  • Oxidation: The primary amino group in anilines is prone to oxidation, which can form highly colored impurities like p-benzoquinone.

    • Solution: To minimize oxidation, conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Additionally, storing the purified product under an inert atmosphere and in the dark can prevent degradation over time.

  • Residual Starting Materials: If the synthesis was incomplete, residual 4-aminophenol or unreacted intermediates from the reduction of a nitro group could be present.[2] 4-aminophenol itself can be a source of colored impurities.[2]

    • Solution: Recrystallization is an effective method for removing many impurities.[3][4] A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[5] Consider using a solvent mixture such as ethanol/water or toluene/hexanes. If colored impurities persist, treatment with activated charcoal during recrystallization can be effective in adsorbing them.[4][6]

Problem 2: I observe an unexpected peak in my HPLC or GC analysis of purified this compound. How can I identify this impurity?

Answer:

The appearance of an unknown peak in your chromatogram necessitates a systematic approach to identification. The nature of the impurity will depend on the synthetic route used. A common synthesis method for this compound is the Williamson ether synthesis.[7][8][9][10]

Identification Workflow:

  • Review the Synthetic Route: The most likely impurities are unreacted starting materials, byproducts of side reactions, or degradation products.

    • Williamson Ether Synthesis: This reaction involves an alkoxide and an alkyl halide.[7][8][9] Potential impurities include unreacted 4-aminophenol, cyclohexyl halide, and byproducts from elimination reactions.[7][8]

  • Mass Spectrometry (MS) Analysis: Couple your HPLC or GC system to a mass spectrometer (LC-MS or GC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the impurity, offering significant clues to its identity.[11]

  • Spiking Experiment: If you suspect a specific impurity (e.g., 4-aminophenol), inject a sample of your purified product spiked with a small amount of the suspected compound. If the peak area of the unknown peak increases, you have likely identified your impurity.

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for definitive structure elucidation.

Workflow for Impurity Identification

start Unknown Peak in Chromatogram review Review Synthetic Route (e.g., Williamson Ether Synthesis) start->review ms Perform LC-MS or GC-MS Analysis review->ms spike Conduct Spiking Experiment ms->spike isolate Isolate Impurity (if possible) spike->isolate No Match identify Impurity Identified spike->identify Peak Area Increases nmr Perform NMR Spectroscopy isolate->nmr nmr->identify start Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Non-basic Impurities separate1->organic1 aqueous1 Aqueous Layer: Protonated Aniline separate1->aqueous1 add_base Add Aqueous Base (e.g., NaOH) aqueous1->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers organic2 Organic Layer: Purified Aniline separate2->organic2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 final Purified Product organic2->final extract->separate2

References

Technical Support Center: Synthesis of 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Cyclohexyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to this specific synthesis. We will delve into the critical role of solvent effects and other key parameters to ensure a successful and optimized reaction.

The synthesis of this compound, often achieved through a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) pathway, is a crucial transformation in the preparation of various pharmaceutical and materials science intermediates. However, like any chemical reaction, it is not without its challenges. This guide aims to provide practical, experience-driven advice to overcome common hurdles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted 4-aminophenol or cyclohexyl halide.

  • Minimal or no desired product is isolated after workup and purification.

Potential Causes & Solutions:

  • Inadequate Base: The Williamson ether synthesis requires a sufficiently strong base to deprotonate the hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide.[1]

    • Troubleshooting: Ensure your base is strong enough. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective. Always use a fresh, dry base.

  • Poor Solvent Choice: The solvent plays a critical role in SN2 and SNAr reactions.[2][3]

    • Troubleshooting: For a classic Williamson synthesis (an SN2 reaction), polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[4] These solvents solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[3] Protic solvents like methanol or ethanol can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction.[5]

  • Reaction Temperature Too Low: Like most chemical reactions, the rate of this synthesis is temperature-dependent.

    • Troubleshooting: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A typical temperature range is 50-80 °C, but this should be optimized for your specific solvent and reactants.[6]

  • Steric Hindrance: While cyclohexyl bromide/iodide is a secondary halide, significant steric hindrance can disfavor the SN2 pathway and promote the competing E2 elimination reaction.[4][7]

    • Troubleshooting: Ensure the reaction conditions are optimized for substitution over elimination. This includes using a less sterically demanding base if possible and carefully controlling the temperature.

Problem 2: Formation of Significant By-products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.

  • Purification is difficult, and the isolated product is impure.

Potential Causes & Solutions:

  • Elimination (E2) By-product: The reaction of a secondary halide like cyclohexyl bromide with a strong base (the phenoxide) can lead to the formation of cyclohexene via an E2 elimination pathway.[7]

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature can favor the SN2 reaction over the E2 reaction.

      • Base Selection: Using a less sterically hindered base for the deprotonation of 4-aminophenol might help, although the primary base is the generated phenoxide.

  • Dialkylation of the Aniline Nitrogen: The nitrogen atom of the aniline group is also nucleophilic and can potentially react with the cyclohexyl halide, especially under harsh conditions.

    • Troubleshooting:

      • Protecting Group Strategy: If dialkylation is a persistent issue, consider protecting the amine group of 4-aminophenol before the ether synthesis and deprotecting it afterward.

      • Stoichiometry Control: Use a slight excess of 4-aminophenol relative to the cyclohexyl halide to minimize the chance of the product reacting further.

  • Oxidation of 4-aminophenol or this compound: Anilines are susceptible to oxidation, which can lead to colored impurities.[6]

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[8]

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Problem 3: Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows the presence of both starting materials and product, even after an extended reaction time.

Potential Causes & Solutions:

  • Reversible Reaction or Unfavorable Equilibrium: While the Williamson ether synthesis is generally considered irreversible, poor reaction conditions can lead to an apparent equilibrium.

    • Troubleshooting:

      • Re-evaluate Base and Solvent: As mentioned earlier, a stronger base and a suitable polar aprotic solvent can drive the reaction to completion.

      • Use of an Additive: In some cases, the addition of a catalytic amount of iodide salt (e.g., NaI or KI) can accelerate the reaction if you are starting with a cyclohexyl chloride or bromide, via the Finkelstein reaction.

  • Deactivation of the Nucleophile: Impurities in the starting materials or solvent (e.g., water) can quench the phenoxide.

    • Troubleshooting: Ensure all reagents and solvents are dry. Use anhydrous solvents and dry the 4-aminophenol before use if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: The optimal solvent depends on the specific synthetic route. For a Williamson ether synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or acetonitrile are generally the best choices.[4] These solvents effectively solvate the counter-ion of the base while leaving the phenoxide nucleophile relatively "bare" and more reactive.[3] Protic solvents, such as alcohols, can hydrogen-bond with the nucleophile, reducing its reactivity.[5]

Q2: Can I use a protic solvent like ethanol or methanol?

A2: While it is possible to use protic solvents, they are generally less effective for this SN2 reaction. Protic solvents can solvate the anionic nucleophile (phenoxide) through hydrogen bonding, which stabilizes it and decreases its nucleophilicity, leading to slower reaction rates.[5] If you must use a protic solvent, you may need to use higher temperatures and longer reaction times.

Q3: My reaction is turning dark brown/black. What is causing this and how can I prevent it?

A3: A dark coloration is often indicative of oxidation of the aniline functionality.[6] Both the starting material, 4-aminophenol, and the product, this compound, are susceptible to oxidation, which can form colored polymeric by-products. To prevent this, it is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents .[8]

Q4: I am seeing a significant amount of cyclohexene as a by-product. How can I minimize this?

A4: The formation of cyclohexene is due to a competing E2 elimination reaction.[7] This is more likely to occur with a secondary alkyl halide like cyclohexyl bromide. To favor the desired SN2 substitution, you can:

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor the SN2 pathway.

  • Use a less sterically hindered base: While the primary base is the phenoxide, the initial base used to deprotonate the phenol can play a role. However, in this specific reaction, temperature control is the more critical factor.

Q5: Is it better to use cyclohexyl bromide or cyclohexyl iodide?

A5: In SN2 reactions, the reactivity of the alkyl halide is dependent on the leaving group ability, which follows the trend I⁻ > Br⁻ > Cl⁻. Therefore, cyclohexyl iodide would be more reactive than cyclohexyl bromide and would likely lead to a faster reaction. However, cyclohexyl iodide is generally more expensive and less stable. Cyclohexyl bromide is often a good compromise between reactivity and cost.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Inert Atmosphere: Flush the system with an inert gas (nitrogen or argon).[8]

  • Base Addition: Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Alkyl Halide Addition: Add cyclohexyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by slowly adding water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]

Data Presentation

Table 1: Effect of Solvent on Reaction Yield (Illustrative)

SolventTypeTypical Yield (%)
DMFPolar Aprotic85-95
DMSOPolar Aprotic80-90
AcetonitrilePolar Aprotic75-85
EthanolPolar Protic30-50
MethanolPolar Protic25-45

Note: These are representative yields and can vary significantly based on reaction conditions.

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminophenol 4-Aminophenol Reaction Mixture Reaction Mixture 4-Aminophenol->Reaction Mixture Cyclohexyl Halide Cyclohexyl Halide Cyclohexyl Halide->Reaction Mixture Base Base Base->Reaction Mixture Solvent (Polar Aprotic) Solvent (Polar Aprotic) Solvent (Polar Aprotic)->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Temperature Temperature Temperature->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction q1 Is the base strong enough? start->q1 a1_yes Check Solvent q1->a1_yes Yes a1_no Use stronger base (e.g., NaH) q1->a1_no No q2 Is the solvent polar aprotic? a1_yes->q2 a2_yes Increase Temperature/Time q2->a2_yes Yes a2_no Switch to DMF, DMSO, or ACN q2->a2_no No q3 Are by-products observed? a2_yes->q3 a3_yes Optimize for SN2 (lower temp) q3->a3_yes Yes a3_no Check for water/impurities q3->a3_no No

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Work-up Procedures for 4-(Cyclohexyloxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedures of reactions involving 4-(cyclohexyloxy)aniline. The information herein is designed to help you navigate common challenges, optimize your purification strategies, and ensure the integrity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up of reactions involving this compound.

Q1: My crude product is a dark oil or solid. How can I decolorize it?

A1: The dark coloration is likely due to the formation of oxidized, polymeric impurities, a common issue with anilines.[1] Several methods can be employed for decolorization:

  • Activated Carbon Treatment: During recrystallization, adding activated carbon can effectively adsorb colored impurities.[2]

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation is highly effective at separating the desired colorless aniline from non-volatile colored byproducts.[1]

  • Silica Gel Filtration: A quick filtration through a short plug of silica gel, eluting with an appropriate solvent, can remove baseline impurities that often contribute to the color.

Q2: How do I remove unreacted this compound from my reaction mixture?

A2: Since this compound is a basic compound, an acidic wash during liquid-liquid extraction is the most common and effective method.[2][3] By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the aniline will be protonated to form its water-soluble ammonium salt, which then partitions into the aqueous layer.[4][5] This is effective as long as your desired product is stable under acidic conditions and is not basic itself.[5]

Q3: My desired product is also basic and sensitive to strong acids. What are my options for removing the excess aniline?

A3: If your product is acid-sensitive, consider these milder alternatives:

  • Copper (II) Sulfate Wash: Washing the organic phase with a 10% aqueous solution of copper (II) sulfate can remove the aniline by forming a complex that moves into the aqueous layer.[5]

  • Solvent Precipitation/Trituration: You may be able to find a solvent system where your product is insoluble, but the aniline remains dissolved.[5] For example, dissolving the crude mixture in a minimal amount of a solvent like ethyl acetate and then adding a non-polar solvent like hexanes can precipitate the more polar product, leaving the aniline in solution.[5]

  • Modified Column Chromatography: When using column chromatography, adding a small amount of a basic modifier, such as triethylamine, to your eluent can suppress the interaction of basic compounds with the acidic silica gel, leading to better separation.[5]

Q4: I'm observing multiple spots on my TLC plate after the reaction. What could be the cause?

A4: Anilines are highly reactive towards electrophilic aromatic substitution, which can lead to multiple products.[6] The amino group is a strong activating, ortho-, para-directing group.[7] To control this reactivity, the amino group can be acetylated to form an amide, which is less activating but still an ortho-, para-director.[6] The acetyl group can be removed later by hydrolysis.[6]

II. Troubleshooting In-depth Work-up Procedures

This section provides detailed protocols and the scientific rationale for more complex work-up challenges.

Challenge 1: Emulsion Formation During Acidic Extraction

Emulsions are a common problem when performing acid-base extractions with anilines, leading to poor separation and product loss.

Causality: Emulsions are stabilized by finely divided particles or surfactants at the aqueous-organic interface. The protonated aniline salt itself can sometimes act as a surfactant.

Troubleshooting Protocol: Breaking Emulsions
  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break up the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture will force the separation of the two layers.

  • Solvent Modification: Add a small amount of a different organic solvent with a different density (e.g., adding some dichloromethane to an ethyl acetate extraction) to change the properties of the organic phase.

Experimental Workflow for Emulsion Resolution

Caption: Decision workflow for breaking emulsions during extraction.

Challenge 2: Purification by Column Chromatography

Due to the basic nature of the aniline nitrogen, it can interact strongly with the slightly acidic silica gel, leading to peak tailing and poor separation.

Causality: The lone pair of electrons on the nitrogen atom of the aniline can form hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel.

Troubleshooting Protocol: Optimized Column Chromatography
  • Deactivate Silica Gel: Before packing the column, prepare a slurry of the silica gel in the eluent containing a small percentage (0.5-1%) of a base like triethylamine or ammonia. This will neutralize the acidic sites on the silica.

  • Eluent Selection: Choose a solvent system with appropriate polarity. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the desired compound.

  • Gradient Elution: Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, and finally, use a high polarity eluent to remove any strongly adsorbed impurities.

Solvent Polarity Index Common Use in Aniline Chromatography
Hexane/Heptane0.1Non-polar mobile phase component
Toluene2.4Can improve solubility of aromatic compounds
Diethyl Ether2.8Moderately polar mobile phase component
Dichloromethane3.1Good general-purpose solvent
Ethyl Acetate4.4Common polar mobile phase component
Acetone5.1Used for highly polar compounds
Methanol5.1Can be used in small amounts to increase polarity significantly

Data compiled from various sources on solvent properties.

Workflow for Optimized Aniline Chromatography

G A Crude Product B Prepare Silica Slurry with 0.5% Triethylamine A->B C Pack Column B->C D Load Sample C->D E Gradient Elution (e.g., Hexanes to Ethyl Acetate) D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified this compound I->J

Caption: Step-by-step workflow for purifying this compound via column chromatography.

Challenge 3: Potential for Ether Cleavage During Acidic Work-up

The cyclohexyloxy group is an ether, which can be susceptible to cleavage under strongly acidic conditions, especially with heating.[8][9]

Causality: The ether oxygen can be protonated by a strong acid, forming a good leaving group (a cyclohexanol derivative). A nucleophile (e.g., a halide from the acid) can then attack the carbon atom, leading to the cleavage of the C-O bond.[10] This is typically an SN1 or SN2 type reaction.[9][11]

Preventative Measures and Alternative Work-ups
  • Use Dilute Acid and Avoid Heat: When performing an acidic wash, use a dilute acid (e.g., 1M HCl) and perform the extraction at room temperature or below. Avoid prolonged exposure to the acidic conditions.

  • Use a Weaker Acid: Consider using a 10% aqueous solution of citric acid or a saturated solution of ammonium chloride, which are less harsh than strong mineral acids.

  • Biphasic Reaction Conditions: If possible, run the reaction in a biphasic system where the product is continuously extracted into an organic phase, minimizing its contact time with acidic reagents in the aqueous phase.

Logical Relationship of Ether Cleavage

G cluster_0 Conditions Leading to Ether Cleavage A Strong Acid (e.g., HBr, HI, conc. HCl) D Protonation of Ether Oxygen A->D B Elevated Temperature F Nucleophilic Attack (SN1 or SN2) B->F C Presence of Nucleophile (e.g., Br-, I-) C->F E Formation of Good Leaving Group (Cyclohexanol derivative) D->E E->F G Ether Cleavage (Formation of 4-aminophenol and cyclohexyl halide) F->G

Caption: Factors contributing to the acidic cleavage of the ether linkage in this compound.

III. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from --INVALID-LINK--

  • Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. (n.d.). Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-(hexyloxy)aniline. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from --INVALID-LINK--

  • OrganicChemistryTutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of 4-(cyclohexyloxy)aniline, a compound of interest in medicinal chemistry due to its substituted aniline scaffold.

The Foundational Principles: Understanding NMR in the Context of this compound

¹H and ¹³C NMR spectroscopy are predicated on the principle that atomic nuclei with non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus.

For a molecule like this compound, the key determinants of its NMR spectrum are:

  • The Aromatic Ring: The benzene ring constitutes a unique electronic system. The π-electrons of the ring generate their own magnetic field, which can either shield or deshield the attached protons and carbons.

  • Substituent Effects: The amino (-NH₂) and cyclohexyloxy (-O-C₆H₁₁) groups significantly influence the electronic distribution within the aromatic ring. The oxygen of the ether and the nitrogen of the amine are both electron-donating groups through resonance, which will impact the chemical shifts of the aromatic protons and carbons.

  • The Cyclohexyl Group: The saturated cyclohexyl ring will exhibit characteristic signals in the upfield region of the ¹H NMR spectrum, with their chemical shifts and multiplicities dictated by their spatial arrangement and coupling to neighboring protons.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for a compound like this compound, a standardized experimental protocol is essential. The following step-by-step methodology is recommended.

1. Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4] Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height in the tube should be around 4-5 cm.[5]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A 1-2 second delay between scans is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A 2-5 second delay is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Sample Weigh Sample Dissolve in CDCl3 Dissolve in CDCl3 Weigh Sample->Dissolve in CDCl3 Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock & Shim Lock & Shim Insert into Spectrometer->Lock & Shim Acquire Spectra Acquire Spectra Lock & Shim->Acquire Spectra Data Processing Data Processing Acquire Spectra->Data Processing Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation

Caption: Experimental workflow for NMR analysis.

Predicted ¹H NMR Spectral Analysis of this compound

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the cyclohexyl protons.

Caption: Structure of this compound with proton labeling.

Aromatic Region (δ 6.5-7.0 ppm): The aromatic region is expected to show a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The electron-donating cyclohexyloxy and amino groups will shield the aromatic protons, shifting them upfield compared to benzene (δ 7.34 ppm).

  • H-2, H-6: These protons are ortho to the amino group and meta to the cyclohexyloxy group. They are expected to appear as a doublet around δ 6.7-6.8 ppm .

  • H-3, H-5: These protons are ortho to the cyclohexyloxy group and meta to the amino group. They are also expected to appear as a doublet around δ 6.6-6.7 ppm .

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature. A predicted range would be δ 3.5-4.0 ppm .

Aliphatic Region (δ 1.2-4.2 ppm): The cyclohexyl protons will be in the more shielded, upfield region of the spectrum.

  • H-7 (methine proton): This proton is directly attached to the oxygen atom and will be the most deshielded of the cyclohexyl protons, likely appearing as a multiplet around δ 4.0-4.2 ppm .

  • Cyclohexyl Methylene Protons: The remaining ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the range of δ 1.2-2.0 ppm .

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
16.7-6.8d2HH-2, H-6
26.6-6.7d2HH-3, H-5
34.0-4.2m1HH-7
43.5-4.0br s2H-NH₂
51.2-2.0m10HCyclohexyl CH₂

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Caption: Structure of this compound with carbon labeling.

Aromatic Region (δ 110-155 ppm):

  • C-4 (ipso-carbon to -O): This carbon, directly attached to the electronegative oxygen, will be deshielded and is predicted to appear around δ 150-155 ppm .

  • C-1 (ipso-carbon to -N): The carbon attached to the nitrogen is expected around δ 140-145 ppm .

  • C-3, C-5: These carbons, ortho to the cyclohexyloxy group, will be shielded by the electron-donating effect and are predicted around δ 115-120 ppm .

  • C-2, C-6: These carbons, ortho to the amino group, will also be shielded and are predicted around δ 118-122 ppm .

Aliphatic Region (δ 20-80 ppm):

  • C-7 (methine carbon): The carbon directly bonded to the oxygen will be the most deshielded aliphatic carbon, predicted around δ 75-80 ppm .

  • C-8, C-12: The carbons adjacent to the methine carbon are expected around δ 30-35 ppm .

  • C-9, C-11: These carbons are predicted to appear around δ 24-28 ppm .

  • C-10: The carbon furthest from the oxygen is predicted to be the most shielded, around δ 22-25 ppm .

Predicted Signal Chemical Shift (δ, ppm) Assignment
1150-155C-4
2140-145C-1
3118-122C-2, C-6
4115-120C-3, C-5
575-80C-7
630-35C-8, C-12
724-28C-9, C-11
822-25C-10

Comparative Analysis with Alternative Compounds

A comparative analysis of the NMR data of aniline, 4-methoxyaniline, and 4-ethoxyaniline provides a strong basis for our predictions for this compound.

Compound Aromatic ¹H (δ, ppm) Aromatic ¹³C (δ, ppm) Alkoxy ¹H (δ, ppm) Alkoxy ¹³C (δ, ppm)
Aniline6.6-7.2115-147N/AN/A
4-Methoxyaniline6.7-6.8114-153~3.7 (s, 3H)~55
4-Ethoxyaniline6.7-6.8115-152~3.9 (q, 2H), ~1.3 (t, 3H)~64, ~15
This compound (Predicted) 6.6-6.8 115-155 ~4.1 (m, 1H), 1.2-2.0 (m, 10H) ~78, ~32, ~26, ~24

The data clearly shows that the introduction of an alkoxy group at the para position results in a general upfield shift of the aromatic protons and carbons due to the electron-donating nature of the oxygen atom. The chemical shifts of the alkoxy groups themselves are consistent with their structures, with protons and carbons closer to the oxygen atom being more deshielded. The bulky cyclohexyloxy group is expected to have a minimal electronic difference compared to the methoxy and ethoxy groups in terms of its effect on the aromatic ring, but its own signals will be more complex due to the multiple, distinct proton and carbon environments within the cyclohexyl ring.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles of NMR spectroscopy and drawing comparisons with well-characterized analogous compounds, we have established a robust framework for the interpretation of its spectral data. The detailed experimental protocol and the comparative data tables serve as valuable resources for researchers in drug development and related fields, enabling them to confidently identify and characterize this and similar molecular scaffolds.

References

A Comparative Guide to the Spectroscopic Characterization of 4-(Cyclohexyloxy)aniline: An In-Depth Analysis of FT-IR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of Spectroscopic Analysis in Compound Identification

4-(Cyclohexyloxy)aniline, with its combination of a primary aromatic amine and a bulky cycloalkyl ether, presents a unique set of spectral features. FT-IR spectroscopy provides invaluable information about the functional groups present in the molecule, while mass spectrometry reveals its molecular weight and offers insights into its fragmentation patterns, which aids in confirming the connectivity of its constituent parts. A comprehensive analysis using both techniques provides a synergistic and self-validating system for structural confirmation.

FT-IR Spectroscopy: Unveiling the Vibrational Fingerprint

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

Experimental Protocol: KBr Pellet Method

The solid nature of this compound at room temperature makes the Potassium Bromide (KBr) pellet technique an ideal method for FT-IR analysis. This method involves intimately mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground in an agate mortar and pestle.

  • Mixing: Approximately 100-200 mg of dry, spectroscopy-grade KBr is added to the mortar, and the sample and KBr are gently but thoroughly mixed.

  • Pellet Pressing: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Diagram of the KBr Pellet Preparation Workflow:

KBr_Pellet_Workflow A Grind Sample B Mix with KBr A->B 1-2 mg sample C Press into Pellet B->C ~150 mg KBr D Acquire Spectrum C->D High Pressure EIMS_Workflow A Sample Introduction & Vaporization B Electron Ionization (70 eV) A->B C Fragmentation B->C Molecular Ion (M⁺•) D Mass Analysis C->D Fragment Ions E Detection D->E

A Comparative Guide to the Analytical Characterization of 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclohexyloxy)aniline, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various high-value molecules within the pharmaceutical, agrochemical, and materials science sectors. Its molecular structure, featuring a primary aromatic amine, a disubstituted benzene ring, and a cyclohexyloxy ether linkage, imparts a unique combination of chemical properties. For researchers, scientists, and drug development professionals, the rigorous and accurate characterization of this compound is not merely a procedural step but a foundational requirement for ensuring product purity, stability, process control, and regulatory compliance. An impurity or structural ambiguity can have profound implications for downstream applications, affecting biological activity, toxicity, and material performance.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for the comprehensive characterization of this compound. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices, offering field-proven insights into selecting the most appropriate technique for a specific analytical challenge. We will explore chromatographic, spectroscopic, and thermal methods, presenting them as a cohesive, self-validating system for unambiguously confirming the identity, purity, and stability of this key chemical entity.

PropertyValue
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
SMILES NC1=CC=C(OC2CCCCC2)C=C1
InChIKey SNTDJOBXSWWDSN-UHFFFAOYSA-N[1]

I. Chromatographic Methods: A Dichotomy of Purity and Quantification

The assessment of purity is arguably the most critical aspect of chemical characterization. Chromatographic techniques are the cornerstone of this evaluation, offering the resolving power to separate the target analyte from synthetic precursors, by-products, and degradants. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

A. High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: For a non-volatile and thermally sensitive compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice for purity determination and quantification. Its operational principle, partitioning the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase, is perfectly suited to the molecule's moderate polarity. The strong UV chromophore of the aniline ring allows for highly sensitive detection using a Photodiode Array (PDA) detector, which simultaneously provides spectral data for peak purity assessment.

Comparative Analysis of HPLC Setups

ParameterOption 1: RP-HPLC with UV/PDAOption 2: RP-HPLC with Mass Spectrometry (MS)Rationale & Trade-offs
Primary Use Routine QC, Purity Assay, QuantificationImpurity Identification, Mass ConfirmationUV/PDA is robust, cost-effective, and ideal for routine analysis. MS detection is a powerful tool for identifying unknown impurities and confirming the mass of the main peak, crucial during development.[2]
Stationary Phase C18 (Octadecylsilane)C18 (Octadecylsilane)C18 columns provide excellent hydrophobic retention for the cyclohexyloxy and phenyl moieties.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic AcidA volatile buffer like formic acid is essential for MS compatibility.[2] For UV-only methods, trifluoroacetic acid (TFA) can also be used for improved peak shape.[3]
Sensitivity High (ng range)Very High (pg-fg range)MS detection, especially in Selected Ion Monitoring (SIM) mode, offers superior sensitivity.
Selectivity GoodExcellentMS provides an orthogonal detection mechanism based on mass-to-charge ratio, resolving co-eluting peaks that are indistinguishable by UV.

Detailed Protocol: Purity Determination by RP-HPLC-PDA

This protocol is designed as a self-validating system for the robust quantification and purity assessment of this compound.

  • Instrumentation and Conditions:

    • System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.[3]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 60% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitoring at 235 nm and 285 nm, with a full spectrum scan from 200-400 nm.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in the diluent.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard.

  • Analysis and Data Processing:

    • Inject the diluent (blank), followed by five replicate injections of the working standard to establish system suitability (RSD < 2.0% for peak area and retention time).

    • Inject the sample solution.

    • Determine the purity by area percent calculation, assuming all impurities have a similar response factor at the primary wavelength (235 nm).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Weigh & Dissolve (0.1 mg/mL in ACN/H₂O) autosampler Autosampler (10 µL Injection) s_prep->autosampler Load vials column C18 Column (30 °C) autosampler->column Inject pump Isocratic Pump (1.0 mL/min) pump->autosampler detector PDA Detector (235 nm & Scan) column->detector Elute cds Chromatography Data System (CDS) detector->cds Acquire signal report Purity Report (% Area) cds->report Integrate & Calculate

Caption: Workflow for HPLC purity analysis.

B. Gas Chromatography (GC)

Expertise & Rationale: While HPLC is the primary technique, GC is a valuable orthogonal method, particularly for identifying volatile or semi-volatile impurities that may not be well-retained in RP-HPLC. Due to the polarity and potential for thermal degradation of the aniline group, direct GC analysis can be challenging, often resulting in poor peak shape.[5][6] However, using a specific detector like a Nitrogen-Phosphorus Detector (NPD) provides exceptional selectivity and sensitivity for nitrogen-containing compounds like our analyte, minimizing interference from the sample matrix.[5]

Comparative Analysis of GC Setups

ParameterOption 1: GC-FIDOption 2: GC-NPDOption 3: GC-MS
Primary Use General purpose, hydrocarbon impuritiesSelective for N/P compounds, trace analysisDefinitive identification, structural confirmation
Selectivity Low (universal detector)High (for Nitrogen)Very High (mass-based)
Sensitivity Good (ng range)Excellent (pg range for N)Excellent (pg range)
Rationale & Trade-offs FID is robust but non-selective. NPD is the ideal choice for selectively detecting the target analyte and related nitrogenous impurities with high sensitivity.[7] GC-MS provides the highest confidence in peak identification but is more complex and expensive for routine use.[8][9]

Detailed Protocol: Impurity Profiling by GC-NPD (Adapted from EPA Method 8131[5])

  • Instrumentation and Conditions:

    • System: Gas chromatograph with a split/splitless inlet and an NPD.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

  • Standard and Sample Preparation:

    • Solvent: Toluene or Ethyl Acetate.

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask and dissolve in the solvent.

    • Working Standards: Prepare a calibration curve by serial dilution (e.g., 1 to 100 µg/mL).

    • Sample Solution: Dissolve the sample in the solvent to a concentration within the calibration range.

  • Analysis:

    • Inject standards to establish linearity and sensitivity.

    • Inject the sample to identify and quantify any volatile nitrogen-containing impurities.

II. Spectroscopic Methods: The Blueprint of Molecular Structure

Once purity is established, spectroscopic methods are employed to confirm that the molecular structure is correct. Each technique provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR will definitively confirm the substitution pattern of the aromatic ring and the integrity of the cyclohexyloxy group.

Expected ¹H and ¹³C NMR Spectral Features (in CDCl₃)

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Features
Aromatic H (AA'BB') ~6.6-6.9~115-120, ~142-152Two doublets, characteristic of 1,4-disubstitution.[10]
Amine H (-NH₂) ~3.5 (broad singlet)N/ABroad signal, exchangeable with D₂O.[11]
Cyclohexyl H (-O-CH-) ~4.0-4.2 (multiplet)~75-80Diagnostic downfield shift due to attachment to oxygen.
Cyclohexyl H (-CH₂-) ~1.2-2.0 (multiplets)~23-33Complex overlapping signals for the 10 cyclohexane protons.
Aromatic C (C-N) N/A~140-143Quaternary carbon attached to the nitrogen.
Aromatic C (C-O) N/A~150-153Quaternary carbon attached to the ether oxygen.

Detailed Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is an excellent confirmatory tool. For this compound, FTIR will confirm the presence of the N-H bonds of the primary amine, the C-O ether linkage, and the aromatic ring.

Expected FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine N-H Asymmetric & Symmetric Stretch3450 - 3300 (two bands)Medium, Sharp[11][12]
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Strong
Amine N-H Bend (Scissoring)1650 - 1580Medium-Strong[12]
Aromatic C=C Ring Stretch1600 & 1500Medium
Aromatic C-N Stretch1335 - 1250Strong[11][12]
Aryl Ether C-O Asymmetric Stretch1270 - 1230Strong[13]
Alkyl Ether C-O Symmetric Stretch1075 - 1020Strong
Aromatic C-H Out-of-Plane Bend850 - 810Strong (indicates 1,4-disubstitution)
C. Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight and crucial structural information from fragmentation patterns. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identification. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Expected Mass Spectrum (Electron Ionization)

  • Molecular Ion ([M]⁺˙): The most important peak, confirming the molecular weight. Expected at m/z = 191.[1]

  • Key Fragments: The fragmentation pattern provides a roadmap of the molecule's structure. Cleavage of the ether bond is a likely and informative pathway.

MS_Fragmentation parent [C₁₂H₁₇NO]⁺˙ m/z = 191 (Molecular Ion) frag1 [C₆H₈NO]⁺ m/z = 109 (4-Aminophenol radical cation) parent->frag1 - C₆H₈ (Cyclohexadiene) frag2 [C₆H₉]⁺ m/z = 81 (Cyclohexenyl cation) parent->frag2 - C₆H₇NO (Aminophenoxy radical) frag3 [C₆H₅NH₂]⁺˙ m/z = 93 (Aniline radical cation) frag1->frag3 - O

Caption: Predicted EI-MS fragmentation pathway.

III. Thermal Analysis: Gauging Stability and Physical State

Thermal analysis techniques are essential for determining the physical properties and thermal stability of a substance, which are critical parameters in drug development and materials science for processing and storage.[14]

A. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Expertise & Rationale: These two techniques are often performed simultaneously (STA) to provide complementary information.[15]

  • DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, a key indicator of purity. For a pure crystalline solid, the melting endotherm will be sharp.

  • TGA measures the change in mass of a sample as a function of temperature. It reveals the thermal stability and decomposition temperature of the compound.[16]

Expected Thermal Behavior:

  • DSC: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature of the peak onset provides the melting point.

  • TGA: A stable baseline (no mass loss) until the onset of thermal decomposition, followed by a sharp, single-step mass loss as the molecule breaks down into volatile fragments. The onset temperature is a key measure of thermal stability.[17]

Detailed Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • TGA/DSC Conditions:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (the point at which significant mass loss begins).

IV. Summary and Method Selection Guide

The comprehensive characterization of this compound requires a multi-technique approach. No single method can provide all the necessary information. The table below serves as a guide for selecting the appropriate analytical tool based on the specific objective.

Analytical ObjectivePrimary MethodOrthogonal/Confirmatory Method(s)Rationale
Identity Confirmation ¹H & ¹³C NMRMass Spectrometry, FTIRNMR provides the definitive structural blueprint. MS confirms the molecular weight, and FTIR verifies the presence of key functional groups.
Purity & Quantification RP-HPLC-PDAGC-NPD, LC-MSHPLC is the gold standard for non-volatile analyte purity. GC-NPD offers excellent orthogonal selectivity for nitrogenous impurities. LC-MS is vital for identifying unknown impurities.
Thermal Stability TGADSCTGA directly measures mass loss upon heating to define the decomposition temperature. DSC complements this by showing the physical transitions (like melting) that precede decomposition.
Physical Properties DSC-DSC is the primary tool for accurately determining the melting point and other phase transitions.

Expert Recommendation: For routine quality control of a known batch of this compound, a combination of RP-HPLC-PDA for purity, FTIR for identity confirmation, and DSC for melting point is a robust, efficient, and cost-effective analytical workflow. For initial characterization of a newly synthesized batch or for troubleshooting, the full suite of techniques, including NMR and Mass Spectrometry, is indispensable.

References

A Comparative Analysis of 4-(Cyclohexyloxy)aniline and Other Aniline Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are fundamental building blocks in modern chemistry, serving as precursors to a vast array of materials, including pharmaceuticals, dyes, and polymers.[1][2][3] The strategic modification of the aniline scaffold allows for the fine-tuning of its chemical and physical properties, leading to the development of novel compounds with specialized applications. This guide provides a comparative study of 4-(Cyclohexyloxy)aniline and other key aniline derivatives, offering insights into their synthesis, properties, and performance in various research contexts.

Introduction to Aniline and Its Derivatives

Aniline, with the chemical formula C₆H₅NH₂, is the simplest aromatic amine, consisting of a phenyl group attached to an amino group.[1] Its derivatives are formed by substituting one or more hydrogen atoms on the benzene ring or the amino group.[4] These substitutions can significantly alter the molecule's reactivity, basicity, and biological activity. Common derivatives include toluidines, chloroanilines, and nitroanilines.[1]

The synthesis of aniline derivatives typically involves the nitration of a substituted aromatic compound followed by reduction of the nitro group.[5] Alternative methods include the Buchwald-Hartwig coupling or Ullmann reaction, where aryl halides are aminated.[1]

Focus on this compound

This compound is an aniline derivative characterized by a cyclohexyloxy group at the para position of the aniline ring. This bulky, non-polar substituent imparts unique properties to the molecule, influencing its solubility, thermal stability, and potential for intermolecular interactions.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₂H₁₇NO[6][7][8]
Molecular Weight191.27 g/mol [6][7]
Boiling Point329.6°C at 760 mmHg[6]
FormLiquid[9]

Note: Some sources may list different physical states or lack specific data points.

Applications:

The unique structure of this compound makes it a valuable intermediate in several fields:

  • High-Performance Polymers: It contributes to the thermal stability and mechanical strength of polymers and resins.[6]

  • Specialty Chemicals: It is used in the formulation of corrosion inhibitors and lubricant additives.[6]

  • Pharmaceutical Research: Its derivatives are being explored for potential therapeutic applications.[6]

Comparative Analysis with Other Aniline Derivatives

The properties and applications of aniline derivatives are largely dictated by the nature and position of their substituents. Here, we compare this compound with other common aniline derivatives to highlight these differences.

Selected Aniline Derivatives for Comparison:

  • Aniline: The parent compound, serving as a baseline.

  • p-Toluidine (4-methylaniline): An example of an alkyl-substituted aniline.

  • p-Chloroaniline (4-chloroaniline): A halogen-substituted derivative.

  • p-Nitroaniline (4-nitroaniline): Contains a strongly electron-withdrawing group.

  • 4-Bromo-5-chloro-2-methylaniline: A multi-substituted derivative used in the dye industry.[4]

  • 4-(Hexyloxy)aniline: A derivative with a linear alkyl ether substituent, offering a direct comparison to the cyclic ether of this compound.[10][11]

Table of Comparative Properties:

DerivativeMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features & Applications
AnilineC₆H₇N93.13184.13Precursor for polyurethanes, dyes, rubber processing chemicals, and pharmaceuticals like paracetamol.[1][2]
p-ToluidineC₇H₉N107.15200.4Used in the synthesis of dyes and pigments.
p-ChloroanilineC₆H₆ClN127.57232Intermediate in the production of pesticides, drugs, and dyes.
p-NitroanilineC₆H₆N₂O₂138.12332Used in the synthesis of dyes, antioxidants, and pharmaceuticals.
4-Bromo-5-chloro-2-methylanilineC₇H₇BrClN220.5-Used in the dye industry to create specific color shades and improve fastness.[4]
4-(Hexyloxy)anilineC₁₂H₁₉NO193.29155-158 (5 mmHg)Used in the synthesis of liquid crystals and other organic materials.[10][11]
This compoundC₁₂H₁₇NO191.27329.6Enhances thermal stability in polymers; used in corrosion inhibitors and lubricant additives.[6]

Discussion of Comparative Performance:

The cyclohexyloxy group in this compound, being a bulky and rigid substituent, can significantly influence the packing of molecules in the solid state, which is a critical factor in the design of materials like liquid crystals and polymers. In contrast, the linear hexyloxy group in 4-(hexyloxy)aniline provides more conformational flexibility. This structural difference can lead to variations in properties such as melting point, boiling point, and solubility in different solvents.

The electronic effects of the substituents also play a crucial role. The electron-donating nature of the cyclohexyloxy group (an ether) increases the electron density of the benzene ring, making it more susceptible to electrophilic substitution. This is in contrast to derivatives with electron-withdrawing groups like p-nitroaniline, which deactivates the ring towards electrophilic attack.

Experimental Protocols

General Synthesis of Substituted Anilines via Nitration and Reduction

This protocol outlines a general procedure for the synthesis of aniline derivatives, which can be adapted for specific target molecules.

dot

SynthesisWorkflow SubstitutedBenzene Substituted Benzene Nitration Nitration (HNO3, H2SO4) SubstitutedBenzene->Nitration NitroDerivative Nitro-Substituted Benzene Nitration->NitroDerivative Reduction Reduction (e.g., Fe/HCl, SnCl2, or H2/Pd-C) NitroDerivative->Reduction AnilineDerivative Substituted Aniline Reduction->AnilineDerivative

Caption: General workflow for the synthesis of substituted anilines.

Step-by-Step Methodology:

  • Nitration: The substituted benzene is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10°C). The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto ice, and the precipitated nitro derivative is collected by filtration.

  • Reduction: The nitro-substituted benzene is then reduced to the corresponding aniline derivative. Common reducing agents include:

    • Iron in acidic medium (e.g., HCl or acetic acid): A classic and cost-effective method.[5]

    • Stannous chloride (SnCl₂): A milder reducing agent often used for substrates with sensitive functional groups.[5]

    • Catalytic hydrogenation (H₂/Pd-C): A clean and efficient method, though it may not be suitable for molecules with other reducible groups like alkenes or aromatic halides.[5]

  • Purification: The resulting aniline derivative is purified by techniques such as distillation, recrystallization, or column chromatography.

Characterization:

The synthesized aniline derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.[12]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point or Boiling Point Analysis: To assess purity.

Structure-Activity Relationship (SAR) Considerations

The biological activity of aniline derivatives is highly dependent on their structure. For instance, in drug development, modifications to the aniline scaffold can influence a compound's pharmacokinetic and pharmacodynamic properties.

dot

SAR_Diagram AnilineCore Aniline Core BiologicalActivity Biological Activity (e.g., Receptor Binding) AnilineCore->BiologicalActivity Substituent Substituent (e.g., Cyclohexyloxy) PhysicochemicalProperties Physicochemical Properties (Lipophilicity, Solubility) Substituent->PhysicochemicalProperties Influences PhysicochemicalProperties->BiologicalActivity Modulates

Caption: Influence of substituents on the biological activity of aniline derivatives.

Studies have shown that the lipophilicity of aniline derivatives, which is influenced by substituents, can affect their pharmacokinetic profile.[13] For example, the bulky and non-polar cyclohexyloxy group in this compound would be expected to increase its lipophilicity compared to aniline itself.

Conclusion

This compound presents a unique set of properties due to its cyclohexyloxy substituent, making it a valuable compound for applications in polymer science and specialty chemicals. A comparative understanding of this and other aniline derivatives is crucial for researchers and scientists in selecting the appropriate building blocks for their specific needs. The choice of substituent on the aniline ring allows for a high degree of control over the final properties of the molecule, enabling the rational design of new materials and therapeutic agents.

References

A Researcher's Guide to Investigating the Structure-Activity Relationship of 4-(Cyclohexyloxy)aniline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the aniline scaffold represents a privileged structure, forming the cornerstone of numerous therapeutic agents. Within this broad class, compounds featuring a 4-alkoxy aniline moiety have demonstrated a wide range of biological activities. This guide focuses on a specific, yet underexplored subclass: 4-(cyclohexyloxy)aniline analogues. While extensive research exists for related structures like anilinoquinazolines, a dedicated exploration of the structure-activity relationships (SAR) within this particular analogue series presents a promising frontier for identifying novel bioactive molecules.[1][2][3][4][5][6][7][8]

This guide will provide a comprehensive framework for designing, synthesizing, and evaluating this compound analogues. We will delve into the causal reasoning behind experimental choices, present detailed protocols for key biological assays, and visualize the logical flow of a typical SAR study. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to systematically investigate this intriguing chemical space.

The this compound Scaffold: A Starting Point for Discovery

The this compound core combines a flexible, lipophilic cyclohexyloxy group with a reactive aniline moiety. The ether linkage provides metabolic stability, while the aniline nitrogen serves as a key interaction point, often acting as a hydrogen bond donor.[9] This combination of features suggests potential for these analogues to interact with a variety of biological targets, including kinases, receptors, and enzymes.[10][11][12][13]

An initial SAR exploration would logically focus on three key areas of the molecule: the cyclohexyl ring, the aniline ring, and the ether linkage. Modifications to these regions can systematically probe the effects of sterics, electronics, and lipophilicity on biological activity.

A Roadmap for SAR Investigation

A systematic SAR study of this compound analogues can be visualized as a cyclical process of design, synthesis, and testing. The results from each round of testing inform the design of the next generation of compounds, progressively refining the molecular structure to optimize for potency, selectivity, and desirable pharmacokinetic properties.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase cluster_analysis Analysis Phase design Hypothesize Modifications (Cyclohexyl, Aniline, Linker) computational In Silico Modeling (Docking, QSAR) design->computational synthesis Chemical Synthesis of Analogues computational->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_assay Primary Biological Screening (e.g., Kinase Inhibition) purification->primary_assay secondary_assay Secondary Assays (e.g., Cytotoxicity, Selectivity) primary_assay->secondary_assay data_analysis Data Analysis & SAR Elucidation secondary_assay->data_analysis next_gen Design Next Generation of Compounds data_analysis->next_gen next_gen->design Iterate

Caption: Iterative workflow for SAR studies of this compound analogues.

Synthetic Strategies: Building the Analogue Library

The synthesis of this compound analogues can be approached through several established chemical transformations. A common and efficient method involves the Williamson ether synthesis, where a substituted 4-aminophenol is reacted with a cyclohexyl halide or tosylate. Alternatively, a Buchwald-Hartwig amination could be employed to couple a substituted cyclohexanol with a protected 4-bromoaniline derivative.

For the purpose of this guide, we will outline a general synthetic scheme based on the Williamson ether synthesis to generate a hypothetical library of analogues for initial screening.

General Synthetic Protocol:
  • Starting Materials: Commercially available or synthesized substituted 4-aminophenols and cyclohexyl bromides.

  • Reaction: To a solution of the 4-aminophenol in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) and stir at room temperature for 30 minutes.

  • Add the corresponding cyclohexyl bromide and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound analogue.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Evaluation: Unraveling the SAR

The choice of biological assays will depend on the therapeutic area of interest. Based on the activities of related aniline compounds, initial screening against a panel of protein kinases and in a general cytotoxicity assay would be a logical starting point.[3][4][6][8]

Hypothetical SAR Data Tables

To illustrate how SAR data can be organized and interpreted, the following tables present hypothetical results for a series of this compound analogues.

Table 1: Effect of Substitution on the Aniline Ring

CompoundKinase X IC₅₀ (µM)Cell Line Y GI₅₀ (µM)
1a HH15.2> 50
1b 2-FH8.522.1
1c 3-FH12.145.3
1d 2-ClH5.115.8
1e 3-ClH9.833.7
1f H3-Me25.6> 50
1g H3-OMe18.3> 50

Interpretation: The hypothetical data in Table 1 suggests that small, electron-withdrawing groups at the 2-position of the aniline ring (e.g., 2-F, 2-Cl) may enhance both kinase inhibition and cytotoxic activity. This could be due to favorable interactions within the kinase active site or altered electronic properties of the aniline nitrogen.[14]

Table 2: Effect of Substitution on the Cyclohexyl Ring

CompoundKinase X IC₅₀ (µM)Cell Line Y GI₅₀ (µM)
2a H5.1 (from 1d)15.8 (from 1d)
2b 4-OH (trans)2.37.2
2c 4-OH (cis)8.925.1
2d 4-F (trans)3.510.5
2e 4-Me (trans)6.818.9

Interpretation: The hypothetical data in Table 2 indicates that a hydroxyl group at the 4-position of the cyclohexyl ring, particularly in a trans configuration, may significantly improve activity. This suggests a potential hydrogen bond interaction in the target's binding pocket. The stereochemical preference highlights the importance of the three-dimensional structure of the analogues.

Key Experimental Protocols

To ensure the reliability and reproducibility of the SAR data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Kinase_Assay_Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound incubation Incubate Kinase and Test Compound start->incubation reaction Initiate Reaction with ATP and Substrate incubation->reaction detection Detect Kinase Activity (e.g., Phosphorylation) reaction->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and adenosine triphosphate (ATP) in assay buffer.

  • Incubation: In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or employing a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a colorimetric assay to assess the cytotoxic or cytostatic effects of the analogues on a cancer cell line.

Methodology:

  • Cell Seeding: Plate a chosen cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

This guide provides a foundational framework for initiating a structure-activity relationship study on the novel chemical space of this compound analogues. By systematically modifying the core scaffold and evaluating the resulting compounds in relevant biological assays, researchers can uncover valuable insights into the molecular features that govern their activity. The hypothetical SAR data presented herein underscores the importance of considering steric, electronic, and stereochemical factors in the design of new analogues.

Future work in this area could involve expanding the analogue library to include different cycloalkyl groups, alternative linkers between the two rings, and a broader range of substitutions on the aniline moiety. Furthermore, investigating the mechanism of action of the most potent compounds will be crucial for understanding their therapeutic potential. Through a rigorous and iterative process of design, synthesis, and testing, the exploration of this compound analogues holds the promise of yielding novel and potent therapeutic agents.

References

A Comparative Guide to the Biological Activities of 4-(Cyclohexyloxy)aniline and 4-Phenoxyaniline for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological activity is a paramount concern. This guide offers an in-depth, objective comparison of two structurally related aniline derivatives: 4-(cyclohexyloxy)aniline and 4-phenoxyaniline. While both compounds share a core 4-aminophenoxy scaffold, the seemingly subtle substitution of a phenyl ring with a cyclohexyl ring can profoundly influence their physicochemical properties and, consequently, their biological activities.

This document is designed for researchers, scientists, and drug development professionals, providing a technical exploration of the known biological activities of 4-phenoxyaniline and postulating the potential activities of this compound based on established structure-activity relationships. We will delve into known experimental data for 4-phenoxyaniline derivatives and propose a comprehensive suite of experiments to directly compare these two molecules, complete with detailed protocols and the rationale behind our experimental choices.

Structural and Physicochemical Distinctions: A Tale of Two Rings

The core difference between this compound and 4-phenoxyaniline lies in the nature of the cyclic moiety attached to the ether oxygen.

  • 4-Phenoxyaniline incorporates a planar, aromatic phenyl ring. This feature allows for potential π-π stacking interactions and imparts a degree of rigidity to the molecule.

  • This compound , in contrast, possesses a non-planar, saturated cyclohexyl ring. This aliphatic ring introduces greater conformational flexibility and a more three-dimensional structure.

These structural distinctions are expected to influence key physicochemical parameters such as lipophilicity (LogP), solubility, and the ability to interact with biological targets. A comparative analysis of matched pairs of compounds containing phenyl versus cyclohexyl groups has shown varied effects on biological potency, with outcomes highly dependent on the specific target and its binding pocket.

Known Biological Activities of 4-Phenoxyaniline Derivatives

Research into 4-phenoxyaniline has revealed it as a versatile scaffold for developing bioactive compounds, particularly in the realms of neuroprotection and enzyme inhibition.

Neuroprotective Effects: Targeting the Intrinsic Apoptotic Pathway

Derivatives of 4-phenoxyaniline have demonstrated significant neuroprotective activity by targeting the pro-apoptotic Bcl-2 family protein, Bid. Specifically, N-acyl-substituted derivatives have been shown to attenuate Bid-mediated neurotoxicity. This suggests that the 4-phenoxyaniline core can serve as a foundational structure for molecules designed to interfere with the apoptotic cascade in neurons, a critical pathway in neurodegenerative diseases.

Enzyme Inhibition: A Scaffold for Diverse Targets

The 4-phenoxyaniline structure has also been explored as a building block for enzyme inhibitors.

  • β-Lactamase Inhibition: Acylated phenoxyanilide and thiourea derivatives have been identified as novel non-β-lactam inhibitors of TEM-type β-lactamase enzymes. This is crucial in combating antibiotic resistance, a pressing global health issue.

  • Cytochrome P450 (CYP) Enzyme Interactions: Studies have investigated the interaction of 4-phenoxyaniline and its halogenated analogs with CYP2B enzymes, which are involved in the metabolism of a wide range of xenobiotics. This highlights the importance of considering the metabolic profile of 4-phenoxyaniline-based drug candidates early in the development process.

Postulated Biological Activities of this compound: A Hypothesis-Driven Approach

Due to a lack of specific biological data for this compound in the public domain, we must turn to structure-activity relationship (SAR) principles to hypothesize its potential activities in comparison to its phenoxy counterpart. The increased lipophilicity and conformational flexibility of the cyclohexyl group may lead to several key differences:

  • Altered Target Affinity and Selectivity: The three-dimensional nature of the cyclohexyl ring could allow for different binding interactions within a target's active site compared to the planar phenyl ring. This might result in altered potency or a different selectivity profile against a panel of related enzymes or receptors.

  • Modified Pharmacokinetic Profile: The change in lipophilicity will likely affect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This could influence its bioavailability and half-life in vivo.

  • Potential for Novel Activities: The unique stereochemical features of the cyclohexyl group could enable interactions with targets that are not effectively engaged by the flatter 4-phenoxyaniline, potentially uncovering novel biological activities.

A Proposed Experimental Framework for Direct Comparison

To move beyond postulation and generate robust, comparative data, a head-to-head evaluation of this compound and 4-phenoxyaniline is essential. The following experimental plan is designed to provide a comprehensive comparison of their biological activities.

Table 1: Proposed Comparative Biological Activity Assays
Biological ActivityAssay TypeKey Parameters to be MeasuredRationale
Cytotoxicity MTT or CellTiter-Glo® AssayIC50 values in various cell lines (e.g., neuronal, cancer, and normal cell lines)To determine the general toxicity profile and potential for selective cytotoxicity.
Neuroprotection Glutamate-induced excitotoxicity assay in primary neurons or a neuronal cell line (e.g., SH-SY5Y)Cell viability, reduction in apoptotic markers (e.g., caspase-3 activity)To directly compare the neuroprotective potential of the two core structures.
β-Lactamase Inhibition Nitrocefin-based colorimetric assayIC50 values against a representative β-lactamase (e.g., TEM-1)To assess if the cyclohexyloxy moiety retains or modifies the inhibitory activity observed with phenoxy derivatives.
Cytochrome P450 Inhibition In vitro CYP inhibition assay using human liver microsomesIC50 values against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)To evaluate the potential for drug-drug interactions and compare their metabolic liabilities.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds in a selected cell line.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and 4-phenoxyaniline

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions in cell culture medium to achieve a range of final concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation: The inclusion of a vehicle control and a blank ensures that the observed effects are due to the compounds and not the solvent or background absorbance. The use of multiple concentrations allows for the generation of a dose-response curve, which validates the inhibitory effect.

Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin-based)

This protocol is designed to measure the inhibitory activity of the compounds against a class A β-lactamase.

Materials:

  • Purified TEM-1 β-lactamase

  • Nitrocefin (a chromogenic cephalosporin)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • This compound and 4-phenoxyaniline

  • Known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO. Serially dilute in assay buffer.

  • Assay Setup: In a 96-well plate, add 10 µL of the test compound dilutions. Include a positive control, a negative control (assay buffer with DMSO), and an enzyme control (enzyme and substrate without inhibitor).

  • Enzyme Addition: Add 80 µL of β-lactamase solution to each well and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µL of nitrocefin solution to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Determine the percentage of inhibition relative to the enzyme control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Trustworthiness: The use of a known inhibitor as a positive control validates the assay's ability to detect inhibition. The kinetic measurement allows for the determination of initial velocities, which is a more accurate measure of enzyme activity than a single endpoint reading.

Visualizing the Mechanistic Landscape

To better understand the potential mechanisms of action, we can visualize the key signaling pathways that may be modulated by these compounds.

MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

A Comparative Guide to the Synthesis of 4-(Cyclohexyloxy)aniline: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclohexyloxy)aniline serves as a crucial building block in the development of pharmaceuticals and advanced materials. Its structure, featuring a cyclohexyloxy moiety on an aniline scaffold, imparts unique physicochemical properties that are leveraged in various applications. The efficient and scalable synthesis of this molecule is therefore of significant interest to the chemical research and development community.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will move beyond a simple recitation of protocols to offer a critical evaluation of each pathway, grounded in mechanistic principles and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the optimal synthetic strategy for their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Retrosynthetic Analysis: Deconstructing the Target

The synthesis of this compound can be approached by forming either the key C-O ether bond or the C-N amine bond. This leads to three logical retrosynthetic disconnections, each forming the basis of a distinct synthetic strategy.

G cluster_A Disconnection A: C(aryl)-O Bond cluster_B Disconnection B: C(aryl)-N Bond cluster_C Disconnection C: SNAr Precursor T This compound N1 4-Aminophenol T->N1 Williamson / Ullmann Ether Synthesis N3 4-(Cyclohexyloxy)halobenzene T->N3 Buchwald-Hartwig / Ullmann Amination N5 1-Halo-4-nitrobenzene T->N5 SNAr then Reduction N2 Cyclohexyl Halide / Tosylate N4 Amine Source (e.g., NH3) N6 Cyclohexanol G cluster_workflow SNAr Mechanistic Workflow START 4-Fluoronitrobenzene + Cyclohexoxide STEP1 Nucleophilic Attack START->STEP1 INTERMEDIATE Meisenheimer Complex (Resonance Stabilized) STEP1->INTERMEDIATE STEP2 Elimination of F⁻ INTERMEDIATE->STEP2 PRODUCT 4-(Cyclohexyloxy)nitrobenzene STEP2->PRODUCT G cluster_cycle Ullmann Condensation Catalytic Cycle CuI Cu(I) Catalyst Cu_alkoxide Cu(I)-O-Cyclohexyl CuI->Cu_alkoxide + Cyclohexanol, Base CuIII Ar-Cu(III)(X)-O-Cyclohexyl Cu_alkoxide->CuIII + Aryl Halide (Ar-X) (Oxidative Addition) CuIII->CuI - Ar-O-Cyclohexyl (Reductive Elimination) G cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl + Ar-X (Oxidative Addition) PdII_Amide L₂Pd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amide + HNR'R'', Base - HX PdII_Amide->Pd0 - Ar-NR'R'' (Reductive Elimination)

A Comparative Guide to the X-ray Crystallographic Analysis of 4-(Cyclohexyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations for the X-ray crystallographic analysis of 4-(cyclohexyloxy)aniline and its derivatives. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this document will establish a robust framework for its analysis by leveraging established protocols for analogous aniline derivatives. We will explore the synthesis and crystallization of these compounds, detail the process of single-crystal X-ray diffraction, and provide a comparative analysis of the crystallographic data of structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the three-dimensional architecture of this class of compounds, which is crucial for elucidating structure-activity relationships (SAR) and advancing materials science.

Introduction: The Significance of Aniline Derivatives in Research and Development

Aniline and its derivatives are fundamental building blocks in a vast array of chemical and pharmaceutical applications. Their versatile structure allows for a wide range of substitutions, leading to compounds with diverse biological activities and material properties.[1] In drug discovery, the aniline scaffold is a common feature in molecules targeting a variety of diseases, including cancer and infectious agents.[2][3][4] The addition of a cyclohexyloxy group to the aniline core, as in this compound, introduces a bulky, flexible substituent that can significantly influence the molecule's conformation, intermolecular interactions, and, consequently, its biological efficacy and material characteristics.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional atomic arrangement of crystalline solids.[1] For this compound derivatives, SCXRD can provide invaluable insights into:

  • Molecular Conformation: The precise spatial orientation of the cyclohexyloxy group relative to the aniline ring.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

  • Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective compounds.

This guide will walk through the essential steps to achieve a successful crystallographic analysis of this class of compounds, from initial synthesis to the final refined crystal structure.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully elucidated crystal structure involves a series of critical, interconnected stages. Each step must be carefully optimized to yield high-quality single crystals suitable for diffraction analysis.

dot graph TD { A[Synthesis & Purification of this compound Derivative] --> B{Crystal Growth}; B --> C[Crystal Selection & Mounting]; C --> D[X-ray Data Collection]; D --> E[Structure Solution & Refinement]; E --> F[Structural Analysis & Validation];

} caption: "General experimental workflow for single-crystal X-ray diffraction of this compound derivatives."

Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives typically involves the etherification of a p-aminophenol with a cyclohexyl halide or the reduction of a corresponding nitrobenzene derivative. The choice of synthetic route will depend on the availability of starting materials and the desired substituents on the aniline ring or the cyclohexyl moiety.

Protocol: Illustrative Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve p-aminophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group.

  • Etherification: Slowly add cyclohexyl bromide to the reaction mixture and allow it to warm to room temperature. The reaction is typically stirred for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to obtain pure this compound.

Note on Purity: It is imperative that the synthesized compound is of high purity (>95%) for successful crystallization. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1] For aniline derivatives, slow evaporation of a saturated solution is a commonly employed and often successful technique.[1]

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when heated but lead to supersaturation upon slow cooling or evaporation. Common solvents for aniline derivatives include toluene, methanol, acetone, and ethyl acetate.[1] A solvent screen with small amounts of the compound is highly recommended.

  • Preparation of a Saturated Solution: Dissolve the purified this compound derivative in the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[1]

  • Slow Evaporation: Cover the vial with a cap pierced with a few small holes. This allows for the slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#34A853"];

} caption: "Workflow for X-ray diffraction data collection and structure determination."

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of the diffractometer. The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.[1] The diffractometer then rotates the crystal while irradiating it with monochromatic X-rays (commonly Mo Kα or Cu Kα radiation), and the diffracted X-rays are collected on a detector.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is typically solved using direct methods, which are implemented in software packages like SHELXT. The resulting electron density map is used to build an initial molecular model. This model is then refined using a least-squares minimization procedure in a program like SHELXL, which adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated diffraction intensities. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Comparative Crystallographic Analysis of Aniline Derivatives

In the absence of specific crystallographic data for this compound, we can gain valuable insights by comparing the crystal structures of related aniline derivatives. The following table summarizes key crystallographic parameters for a selection of halogenated and alkoxy-substituted anilines.

Parameter4-Bromo-2,6-dichloroaniline4-Nitro-4'-methoxybenzylidene aniline4-[(4-Aminophenyl)sulfanyl]aniline[5]
Empirical Formula C₈H₆BrCl₂NOC₁₄H₁₂N₂O₃C₁₂H₁₂N₂S
Formula Weight 298.95256.26228.31
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nP2₁2₁2₁
a (Å) 8.453(2)10.134(2)5.867(1)
b (Å) 13.245(2)11.234(2)8.453(2)
c (Å) 8.876(2)11.567(2)22.876(5)
α (°) 909090
β (°) 115.43(3)108.56(3)90
γ (°) 909090
Volume (ų) 900.1(3)1248.1(4)1137.9(4)
Z 444
Key Intermolecular Interactions N-H···O (in acetanilide derivative)C-H···O, π-π stackingN-H···S, N-H···N, N-H···π

Analysis of Comparative Data:

The data in the table highlights the diversity in crystal packing and intermolecular interactions that can arise from different substituents on the aniline ring. For instance, the presence of a sulfanyl bridge in 4-[(4-aminophenyl)sulfanyl]aniline leads to a three-dimensional hydrogen-bonded network involving N-H···S, N-H···N, and N-H···π interactions.[5] In contrast, halogenated anilines often exhibit halogen bonding in their crystal structures.

For this compound derivatives, we can anticipate that the cyclohexyloxy group will play a significant role in the crystal packing. The bulky and flexible nature of this group may lead to complex packing arrangements, potentially involving van der Waals interactions and weak C-H···O or C-H···π hydrogen bonds. The presence of the amino group provides a primary hydrogen bond donor, which will likely participate in N-H···O or N-H···N hydrogen bonds, depending on the presence of other functional groups in the molecule or co-crystallized solvent molecules.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the X-ray crystallographic analysis of this compound derivatives. While specific structural data for the parent compound remains elusive, the established methodologies for synthesis, crystallization, and diffraction analysis of related aniline derivatives provide a clear roadmap for future investigations. The comparative analysis of structurally similar compounds offers valuable predictive insights into the potential crystal packing and intermolecular interactions of this class of molecules.

Future work should focus on the successful crystallization and structure determination of this compound and a series of its derivatives with varying substituents. This will enable a detailed exploration of how modifications to the cyclohexyloxy and aniline moieties influence the solid-state architecture. Such studies will be instrumental in understanding the structure-property relationships of these compounds and will undoubtedly contribute to their rational design for applications in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of 4-(Cyclohexyloxy)aniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Cyclohexyloxy)aniline serves as a critical building block in the development of novel pharmaceuticals and advanced materials. The efficiency of its synthesis directly impacts the economic viability and environmental footprint of the final product. This guide provides an in-depth comparative analysis of the predominant synthetic routes to this compound. We will dissect the mechanistic foundations of each pathway, present detailed, field-tested experimental protocols, and offer a quantitative benchmark of their respective efficiencies. This document is intended to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions for their specific synthetic objectives.

Introduction: The Strategic Value of the Cyclohexyloxy Moiety in Aniline Scaffolds

The aniline framework is a privileged scaffold in medicinal chemistry. The strategic introduction of a cyclohexyloxy group at the para-position can significantly enhance the lipophilicity and metabolic stability of a drug candidate, crucial parameters in optimizing pharmacokinetic profiles. This structural modification, however, presents a synthetic challenge. The selection of an appropriate synthetic strategy is therefore a critical decision, balancing factors such as yield, purity, cost of raw materials, scalability, and safety. This guide will focus on the two most industrially relevant approaches: the Williamson ether synthesis and a two-step sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction.

Route A: The Classical Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming carbon-oxygen bonds.[1] This method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism.[1][2] In the synthesis of this compound, this translates to the O-alkylation of 4-aminophenol with a suitable cyclohexyl electrophile.

Mechanistic Rationale and Experimental Choices

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-aminophenol. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of the cyclohexyl derivative.

  • Choice of Base: A crucial parameter is the selection of a base. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not the aniline nitrogen (pKa ≈ 5), ensuring regioselective O-alkylation.[3] Stronger bases like sodium hydride (NaH) could lead to competitive N-alkylation or other side reactions.[3]

  • Leaving Group: The efficiency of the SN2 displacement is highly dependent on the leaving group on the cyclohexyl ring. Cyclohexyl bromide or tosylate are common choices, offering a good balance of reactivity and stability.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically employed to solubilize the phenoxide salt and facilitate the SN2 reaction.[3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products aminophenol 4-Aminophenol phenoxide 4-Aminophenoxide (Nucleophile) aminophenol->phenoxide + Base cyclohexyl_halide Cyclohexyl Bromide product This compound base K₂CO₃ (Base) phenoxide->product + Cyclohexyl Bromide (SN2 Displacement) SNAr_Reduction_Route cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction nitrobenzene 1-Fluoro-4-nitrobenzene intermediate 1-(Cyclohexyloxy)-4-nitrobenzene cyclohexanol Cyclohexanol + NaH cyclohexanol->intermediate + 1-Fluoro-4-nitrobenzene product This compound intermediate->product + Reduction reducing_agent Reducing Agent (e.g., H₂, Pd/C)

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Cyclohexyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Foundation for Safe Disposal

Aniline and its derivatives are recognized for their potential hazards. Based on data from analogous compounds such as 4-cyclohexylaniline and aniline itself, we can infer a similar hazard profile for 4-(Cyclohexyloxy)aniline. This understanding is paramount in justifying the stringent disposal procedures outlined herein.

Key Physicochemical and Hazard Information (Inferred)

PropertyValue/ClassificationSource
Molecular Formula C₁₂H₁₇NO--INVALID-LINK--
Molecular Weight 191.27 g/mol --INVALID-LINK--
Physical State Likely a solid or liquid--INVALID-LINK--
Acute Toxicity (Oral, Dermal, Inhalation) Likely Category 3 or 4 (Toxic or Harmful)--INVALID-LINK--, --INVALID-LINK--
Skin Corrosion/Irritation Likely Category 2 (Causes skin irritation)--INVALID-LINK--
Serious Eye Damage/Eye Irritation Likely Category 1 or 2 (Causes serious eye damage/irritation)--INVALID-LINK--, --INVALID-LINK--
Environmental Hazards Likely very toxic to aquatic life--INVALID-LINK--

The structural similarity to aniline, a known or suspected carcinogen and mutagen, necessitates that this compound be handled as a substance with significant health risks.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin absorption.[1][2][4] Therefore, all handling and disposal procedures must be designed to minimize these exposure pathways.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to guide you through the safe disposal of this compound waste. This workflow emphasizes the principles of waste minimization, proper segregation, and compliant disposal through an approved hazardous waste management service.

dot

DisposalWorkflow Disposal Decision Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_containment Containment & Labeling cluster_disposal_path Final Disposal ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) waste_char Step 2: Characterize Waste (Unused reagent, contaminated materials, aqueous solution) ppe->waste_char Proceed once safe segregate Step 3: Segregate Waste (Keep separate from incompatible materials) waste_char->segregate Identify waste type container Step 4: Use a Designated, Compatible Hazardous Waste Container segregate->container Prepare for containment labeling Step 5: Label Container Clearly ('Hazardous Waste', Chemical Name, Hazard Pictograms) container->labeling Secure and identify storage Step 6: Store in a Secure, Designated Satellite Accumulation Area labeling->storage Ready for temporary storage pickup Step 7: Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup Schedule disposal documentation Step 8: Complete all Waste Manifest Documentation pickup->documentation Ensure compliance

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.